CDDD11-8
Description
Propriétés
Formule moléculaire |
C24H26N6 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C24H26N6/c1-16-13-27-24(28-20-10-8-19(25)9-11-20)29-23(16)21-14-26-22-12-7-18(15-30(21)22)17-5-3-2-4-6-17/h2-7,12-15,19-20H,8-11,25H2,1H3,(H,27,28,29) |
Clé InChI |
OVOYRPVIZNJKHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CN=C3N2C=C(C=C3)C4=CC=CC=C4)NC5CCC(CC5)N |
Origine du produit |
United States |
Foundational & Exploratory
Dual Inhibition of CDK9 and FLT3-ITD: The Mechanism of Action of CDDD11-8 in Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CDDD11-8 is an orally bioavailable small molecule inhibitor demonstrating potent and selective dual activity against Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] This dual-targeting approach presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in patient populations with FLT3-ITD mutations, which are associated with a poor prognosis.[3][4] this compound's mechanism of action involves the concurrent disruption of transcriptional regulation and key signaling pathways essential for the survival and proliferation of AML cells. This guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the action of this compound in AML cells.
Core Mechanism: Dual Kinase Inhibition
This compound functions as a potent inhibitor of both CDK9 and FLT3-ITD, two critical kinases implicated in AML pathogenesis.[1][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins.[1][5] FLT3-ITD is a constitutively active receptor tyrosine kinase that drives aberrant cell proliferation and survival through various downstream signaling cascades.[1][3]
The co-targeting of both kinases by this compound offers a synergistic approach to overcoming the resistance mechanisms that often limit the efficacy of single-agent FLT3 inhibitors.[1][4] By inhibiting CDK9, this compound downregulates the expression of key survival proteins like MCL-1, which is a known contributor to drug resistance in AML.[1][3]
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The compound exhibits low nanomolar potency against its primary targets and potent anti-proliferative effects in AML cell lines, especially those harboring FLT3-ITD and/or MLL-fusions.
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 8 nM | CDK9 | [1][3] |
| Ki | 13 nM | FLT3-ITD | [1][3] |
| GI50 | < 0.10 µM | MV4-11 (FLT3-ITD/MLL-AF4) | [6] |
| GI50 | < 0.10 µM | MOLM-13 (FLT3-ITD/MLL-AF9) | [6] |
| GI50 | 0.34 µM | PL21 (FLT3-ITD) | [6] |
| GI50 | 0.46 µM | THP-1 (MLL-AF9) | [6] |
| IC50 Range | 281–734 nM | TNBC Cell Lines | [6][7] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-leukemic effects by modulating multiple downstream signaling pathways.
Inhibition of CDK9-Mediated Transcription
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II at Serine 2 and Serine 5 of its C-terminal domain.[1] This leads to a global suppression of transcription, with a particularly strong effect on genes with short-lived mRNA and protein products that are critical for cancer cell survival.[1][5] This transcriptional repression results in the downregulation of key anti-apoptotic and oncogenic proteins.
Disruption of FLT3-ITD Signaling
This compound directly inhibits the kinase activity of mutant FLT3-ITD, leading to a reduction in its autophosphorylation at key tyrosine residues such as Tyr591.[1] This, in turn, blocks the activation of several downstream pro-survival signaling cascades.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound in AML cells, based on published literature.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.[1][7]
Methodology:
-
Cell Lysis: AML cells (e.g., MV4-11, MOLM-13) are treated with varying concentrations of this compound for specified durations (e.g., 24 hours).[7] Cells are then harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-RNAP II Ser2, p-RNAP II Ser5, p-FLT3 Tyr591, p-STAT5 Tyr694, p-AKT Ser473, p-ERK Thr202/Tyr204, c-MYC, MCL-1, XIAP, and a loading control like β-actin or GAPDH).[1]
-
Detection: The membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation/Viability Assay
These assays are used to determine the effect of this compound on the growth and viability of AML cell lines.
Methodology:
-
Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo®, MTS, or XTT assay) according to the manufacturer's instructions.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.
Apoptosis Assay
Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify the induction of apoptosis by this compound.[8]
Methodology:
-
Cell Treatment: AML cells are treated with this compound for various time points.
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.
Conclusion
This compound represents a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations. Its dual inhibitory action on CDK9 and FLT3-ITD provides a multi-pronged attack on the cellular machinery that drives leukemogenesis. By simultaneously blocking transcriptional addiction and key oncogenic signaling pathways, this compound effectively induces apoptosis and inhibits the proliferation of AML cells. The preclinical data strongly support the continued development of this compound as a novel treatment for acute myeloid leukemia.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling CDDD11-8: A Dual Inhibitor of CDK9 and FLT3-ITD for Cancer Therapy
A Technical Overview for Researchers and Drug Development Professionals
Introduction: CDDD11-8 is an orally active, potent, and selective small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD).[1][2] This dual-inhibitory action presents a promising therapeutic strategy, particularly for cancers such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), which often exhibit dependency on these pathways for proliferation and survival.[3][4][5][6] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with this compound.
Chemical Structure and Properties
This compound is identified by the CAS Registry Number 2241659-94-7.[3] Its molecular formula is C24H26N6, with a molecular weight of 398.51 g/mol .[2][7]
Chemical Name: (1r,4r)-N1-(5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine[7]
SMILES: (1r,4r)-N1-(5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine[7]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting two key enzymes: CDK9 and FLT3-ITD.
-
CDK9 Inhibition: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This action is essential for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes. By inhibiting CDK9, this compound suppresses the phosphorylation of RNAPII at Serine 2 (Ser2) and Serine 5 (Ser5), leading to a reduction in the expression of key survival proteins like c-MYC, MCL-1, and XIAP.[1][4][7]
-
FLT3-ITD Inhibition: The FLT3-ITD mutation is a common driver in AML, leading to constitutive activation of the FLT3 receptor tyrosine kinase and downstream signaling pathways that promote cell proliferation and survival. This compound directly inhibits the kinase activity of FLT3-ITD, thereby blocking downstream signaling cascades. This is evidenced by the reduced phosphorylation of FLT3 at Tyrosine 591 (Tyr591) and STAT5 at Tyrosine 694 (Tyr694).[1]
The dual inhibition of CDK9 and FLT3-ITD provides a synergistic approach to cancer therapy, particularly in overcoming resistance mechanisms associated with single-agent FLT3 inhibitors.[4][5]
Quantitative Preclinical Data
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: Kinase Inhibitory Potency
| Target | Ki (nM) |
| CDK9 | 8 |
| FLT3-ITD | 13 |
Data sourced from multiple studies.[1][4][5][7]
Table 2: Anti-proliferative Activity (IC50)
| Cell/Model Type | Cell Lines | IC50 Range (nM) |
| Triple-Negative Breast Cancer (TNBC) | Various | 281–734 |
| TNBC Patient-Derived Organoids | N/A | 272–771 |
| Leukemia (with FLT3-ITD) | MV4-11, MOLM-13 | < 100 |
Data compiled from studies on TNBC and leukemia cell lines.[3][6][7]
Summary of Experimental Protocols
The preclinical evaluation of this compound involved a range of standard and specialized assays to determine its efficacy and mechanism of action.
1. Kinase Assays:
-
Methodology: The inhibitory activity of this compound against a panel of kinases, including CDKs and FLT3 isoforms, was assessed using the ADP-Glo™ Kinase Assay.[4] This luminescence-based assay measures the amount of ADP produced during a kinase reaction, with a decrease in signal indicating inhibition. A broader kinome-wide selectivity screen against 369 human kinases was conducted using radioactive assays.[4][6]
-
Workflow:
Kinase Inhibition Assay Workflow
2. Cell-Based Assays:
-
Cell Viability Assay: To determine the anti-proliferative effects of this compound, various cancer cell lines were treated with escalating doses of the compound. Cell viability was typically measured using assays like MTT or CellTiter-Glo, which quantify metabolic activity.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was employed to assess the induction of apoptosis and cell cycle arrest. Cells were stained with markers such as Annexin V and Propidium Iodide to differentiate between live, apoptotic, and necrotic cells, and to analyze DNA content for cell cycle distribution.[3][6]
-
Western Blotting: This technique was used to confirm the on-target effects of this compound.[4] Lysates from treated cells were analyzed for the phosphorylation status of key proteins (e.g., RNAPII, FLT3, STAT5) and the expression levels of downstream targets (e.g., c-MYC, MCL-1).[4][8]
3. In Vivo Efficacy Studies:
-
Xenograft Models: The anti-tumor activity of orally administered this compound was evaluated in mouse xenograft models.[4][5] Human cancer cells (e.g., MV4-11 for AML, or TNBC cell lines) were implanted into immunocompromised mice.[3][5][6] Tumor growth was monitored over time in response to treatment with this compound or a vehicle control. Doses up to 125 mg/kg have been shown to induce tumor regression.[5]
-
Pharmacokinetic Studies: To assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties, pharmacokinetic studies were conducted in mice.[4] This involved administering this compound and measuring its concentration in plasma over time to determine its oral bioavailability and other key parameters.
4. Gene Expression Analysis:
-
Quantitative Real-Time RT-PCR (qRT-PCR): To quantify the effect of this compound on the transcription of target genes, RNA was extracted from treated cells, reverse-transcribed into cDNA, and then subjected to qRT-PCR.[8] This allowed for the precise measurement of changes in mRNA levels of genes like MYC and MCL1.[8]
Conclusion
This compound is a novel, orally bioavailable dual inhibitor of CDK9 and FLT3-ITD with demonstrated preclinical efficacy in models of AML and TNBC. Its ability to co-target transcriptional addiction and a key oncogenic driver mutation provides a strong rationale for its continued development as a targeted cancer therapeutic. The data presented herein underscore its potential to address unmet clinical needs, particularly in cancers with limited treatment options and high rates of relapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 8. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CDDD11-8: A Dual CDK9/FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery, synthesis, and preclinical evaluation of CDDD11-8, a potent and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3). This compound has demonstrated significant therapeutic potential, particularly for acute myeloid leukemia (AML) harboring FLT3-ITD mutations. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction and Rationale
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately one-third of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical promise, the rapid development of resistance limits their long-term efficacy.[2] A promising strategy to overcome this resistance is the co-targeting of CDK9.[1][2]
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of key proto-oncogenes and anti-apoptotic proteins like MYC and MCL-1.[1] Cancer cells, including those in AML, are highly dependent on CDK9 for their survival, making it an attractive therapeutic target.[1] The dual inhibition of both FLT3 and CDK9 offers a two-pronged attack: directly inhibiting the primary oncogenic driver (FLT3-ITD) while simultaneously blocking the transcriptional machinery (CDK9) that cancer cells rely on for survival and resistance.
This compound was developed through a medicinal chemistry-driven optimization program to be a potent co-inhibitor of both CDK9 and FLT3-ITD.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | Inhibition Constant (Ki) | Selectivity vs. other CDKs |
| CDK9 | 8 nM | 75- to 328-fold |
| FLT3-ITD | 13 nM | N/A |
| TRKC | 10 - 46 nM (range) | N/A |
| NUAK1 | 10 - 46 nM (range) | N/A |
| GLK | 10 - 46 nM (range) | N/A |
| MINK | 10 - 46 nM (range) | N/A |
| TNIK | 10 - 46 nM (range) | N/A |
| MST1 | 10 - 46 nM (range) | N/A |
Data sourced from kinome-wide selectivity screening against 369 human kinases.[1][3]
Table 2: Anti-Proliferative Activity (GI₅₀/IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | GI₅₀ / IC₅₀ Value (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD, MLL fusion | < 100 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | FLT3-ITD, MLL fusion | < 100 |
| TNBC Cells (various) | Triple-Negative Breast Cancer | N/A | 281 - 734 (range) |
| PDOs (various) | Triple-Negative Breast Cancer | N/A | 272 - 771 (range) |
GI₅₀/IC₅₀ values represent the concentration required to inhibit cell growth by 50%.[4][5][6]
Table 3: In Vivo Efficacy of this compound in AML Xenograft Model (MV4-11)
| Treatment Group (Oral, Daily) | Tumor Growth Inhibition (TGI) | Outcome |
| 75 mg/kg this compound | Statistically significant inhibition starting from day 9.[1] | Robust inhibition of tumor growth.[1][3] |
| 125 mg/kg this compound | Statistically significant inhibition starting from day 7.[1] | Induced tumor regression and improved animal survival.[1][2][3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting the CDK9 and FLT3 signaling pathways.
CDK9 Inhibition Pathway
This compound inhibits CDK9, which is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at Serine 2 (Ser2) and Serine 5 (Ser5). This phosphorylation is a critical step for releasing paused RNAP II and promoting transcriptional elongation. By inhibiting this process, this compound leads to a global downregulation of transcription, particularly affecting genes with short-lived mRNA and protein products, such as the key survival factors c-MYC and MCL-1.[1]
FLT3 Inhibition Pathway
In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively active, driving proliferation through downstream pathways like PI3K-AKT and RAS-ERK. This compound directly inhibits the phosphorylation of FLT3 at Tyr591, a key marker of its activation. This blockade leads to the subsequent reduction in phosphorylation of its downstream effectors, including STAT5, AKT, and ERK, thereby halting the oncogenic signaling cascade.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Synthesis of this compound
This compound was synthesized at the University of South Australia's laboratory of Drug Discovery and Development. The specific multi-step synthesis protocol was previously described by Wang et al. in 2018. The process is part of a medicinal chemistry-driven hit-to-lead optimization program.[1]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant CDK/FLT3 enzymes and their specific substrates
-
This compound stock solution (e.g., 2 mM in 100% DMSO)
-
Standard kinase buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1 mM DTT, 0.1% BSA)
-
ATP solution
-
384-well white plates
Protocol:
-
Compound Preparation: Prepare serial three-fold dilutions of this compound in 100% DMSO. Further dilute these solutions into Milli-Q water.
-
Kinase Reaction Setup: In a 384-well plate, incubate 1 µL of each diluted compound with 4 µL of a kinase mixture containing the specific CDK or FLT3 enzyme, its substrate, and ATP in standard kinase buffer.
-
Reaction Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 1 hour) at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate-reading luminometer. The light generated is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition by this compound.
-
Data Analysis: Calculate IC₅₀ values from concentration-response curves and convert them to Ki values using the Cheng-Prusoff equation.
Cellular Signaling Pathway Analysis (Western Blot)
This protocol is used to detect changes in protein phosphorylation and expression levels in cells treated with this compound.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAP II Ser2, anti-p-FLT3 Tyr591, anti-c-MYC, anti-MCL-1, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and loading controls like β-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Protocol:
-
Cell Treatment: Culture MV4-11 or MOLM-13 cells and treat them with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.
-
Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
In Vivo AML Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of orally administered this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
MV4-11 human leukemia cells
-
Matrigel
-
Vehicle solution for this compound
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁷ MV4-11 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow until they reach a mean volume of 100-150 mm³.
-
Group Randomization: Randomize mice into treatment groups (e.g., vehicle control, 75 mg/kg this compound, 125 mg/kg this compound).
-
Drug Administration: Administer the assigned treatment orally once daily for a specified period (e.g., 28 days).
-
Monitoring: Measure tumor volumes with calipers and record animal body weights twice weekly. Monitor animal health daily.
-
Endpoint: The study may conclude after the treatment period or when tumor volumes in the control group reach a predetermined size (e.g., 2000 mm³).
-
Data Analysis: Calculate tumor volume using the formula: Volume = length x (width)² x 0.5. Analyze statistical differences in tumor volume between groups using two-way ANOVA. Perform Kaplan-Meier survival analysis.
Discovery and Evaluation Workflow
The overall process from compound discovery to preclinical validation follows a structured workflow.
Conclusion
This compound is a novel, orally active dual inhibitor of CDK9 and FLT3 that demonstrates potent anti-leukemic activity, particularly in AML models with FLT3-ITD mutations.[1][2] Its mechanism of action, involving the simultaneous suppression of critical transcriptional machinery and a key oncogenic driver, provides a strong rationale for its further development as a therapeutic agent. The robust tumor growth inhibition and even regression observed in preclinical in vivo models highlight its potential to overcome the limitations of current FLT3-targeted monotherapies.[1][2]
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of CDDD11-8: A Targeted Approach in Triple-Negative Breast Cancer Research
A Technical Guide for Researchers and Drug Development Professionals
Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and the absence of well-defined molecular targets for therapy. However, recent preclinical research has illuminated a promising new therapeutic avenue: the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) by a novel small molecule inhibitor, CDDD11-8. This technical guide provides an in-depth overview of the role of this compound in TNBC research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and research workflows.
Executive Summary
This compound is an orally bioavailable, potent, and selective inhibitor of CDK9.[1] Preclinical studies have demonstrated its efficacy in various TNBC models, including cell lines, patient-derived organoids (PDOs), and in vivo xenografts.[2][3] The mechanism of action centers on the inhibition of transcriptional machinery, leading to the downregulation of key oncogenes, subsequent cell cycle arrest, and apoptosis in TNBC cells.[2][3] Notably, this compound has shown significant anti-tumor activity without overt toxicity to normal tissues, highlighting its potential as a future therapeutic agent for this hard-to-treat breast cancer subtype.[2][3]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across a range of TNBC models. The following tables summarize the key efficacy data from published preclinical studies.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Molecular Subtype | IC50 (nM) |
| MDA-MB-453 | Luminal Androgen Receptor | 281 |
| MFM-223 | Luminal Androgen Receptor | 734 |
| MDA-MB-468 | Basal-Like 1 | 600 (approx.) |
| MDA-MB-231 | Mesenchymal Stem-Like | 600 (approx.) |
| Data extracted from Mustafa et al., Oncogene, 2023.[2][3] |
Table 2: In Vitro Efficacy of this compound in Patient-Derived Organoids (PDOs)
| PDO Model | Key Features | IC50 (nM) |
| MgA1 | Primary TNBC | 272 |
| BCMP | Primary TNBC | 771 |
| HCI-010 | Chemo-resistant metastasis, MYC amplified | 400 (approx.) |
| HCI-012 | Chemo-resistant metastasis, MYC amplified | 500 (approx.) |
| HCI-016 | Chemo-resistant metastasis, MYC amplified | 300 (approx.) |
| Data extracted from Mustafa et al., Oncogene, 2023.[2][3] |
Table 3: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Xenograft Model | Treatment | Outcome |
| MDA-MB-453 MIND | 150 mg/kg/day, oral | Significant reduction in tumor growth |
| MDA-MB-468 MIND | 200 mg/kg/day, oral | Significant inhibition of tumor growth |
| MIND: Mammary Intraductal. Data extracted from Mustafa et al., Oncogene, 2023.[2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting the CDK9-dependent transcriptional regulation. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of many genes, including key oncogenes.[1] In TNBC, which is often characterized as a "transcriptionally addicted" cancer, the inhibition of CDK9 by this compound leads to a cascade of events culminating in cancer cell death.
The binding of this compound to CDK9 inhibits its kinase activity. This prevents the phosphorylation of RNAPII at Serine 2, leading to the stalling of RNAPII at the promoter regions of target genes.[2][3] This transcriptional arrest disproportionately affects genes with short half-lives that are critical for cancer cell survival and proliferation, such as the oncogenes MYC and the anti-apoptotic gene MCL1.[2][3] The subsequent downregulation of MYC and MCL1 protein levels induces cell cycle arrest and triggers apoptosis in TNBC cells.[2][3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound in TNBC research, based on the study by Mustafa et al., 2023.
Cell Culture and Reagents
-
Cell Lines: MDA-MB-231, MDA-MB-453, MDA-MB-468, and MFM-223 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 humidified incubator.
-
This compound: The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium for in vitro experiments.
Cell Proliferation Assay
-
Method: Real-time cell proliferation was monitored using an IncuCyte S3 Live-Cell Analysis System.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a dose range of this compound or vehicle (DMSO).
-
Plates were scanned every 4 hours for 5 days.
-
Cell confluence was measured and used to determine the half-maximal inhibitory concentration (IC50).
-
Cell Cycle Analysis
-
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Procedure:
-
TNBC cells were treated with this compound or vehicle for 3-5 days.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.
-
Fixed cells were washed and resuspended in PI staining solution containing RNase A.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay
-
Method: Annexin V and PI staining followed by flow cytometry.
-
Procedure:
-
Cells were treated with this compound or vehicle.
-
Floating and adherent cells were collected.
-
Cells were washed and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added, and cells were incubated in the dark.
-
The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.
-
Western Blotting
-
Procedure:
-
Cells were treated with this compound for 6 hours.
-
Cell lysates were prepared, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against p-RNAPII (Ser2), MYC, MCL1, and a loading control (e.g., GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using a chemiluminescence detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Procedure:
-
Cells were treated with this compound for 4 hours.
-
Total RNA was extracted, and cDNA was synthesized.
-
qRT-PCR was performed using primers for MYC, MCL1, and a housekeeping gene (e.g., GAPDH).
-
Relative gene expression was calculated using the ΔΔCt method.
-
Patient-Derived Organoid (PDO) Culture and Viability Assay
-
Procedure:
-
PDOs were cultured in Matrigel.
-
Organoids were treated with a dose range of this compound.
-
Organoid viability was assessed using a CellTiter-Glo 3D Cell Viability Assay.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Mammary Intraductal (MIND) Xenograft Model
-
Animal Model: Adult female NOD-scid IL2Rgammanull (NSG) mice.
-
Procedure:
-
Luciferase-expressing MDA-MB-453 or MDA-MB-468 cells were injected into the mammary ducts of the mice.
-
Tumor formation was monitored by bioluminescent imaging.
-
Once tumors were established, mice were randomized to receive daily oral gavage of either vehicle or this compound (150 or 200 mg/kg/day).
-
Tumor growth was monitored by bioluminescence, and animal body weight and overall health were recorded.
-
At the end of the study, tumors and organs were harvested for further analysis.
-
Preclinical Research Workflow
The preclinical evaluation of this compound in TNBC followed a logical and comprehensive workflow, progressing from in vitro characterization to in vivo efficacy studies. This systematic approach is crucial for establishing a strong rationale for potential clinical development.
Conclusion and Future Directions
The selective CDK9 inhibitor this compound has emerged as a highly promising therapeutic candidate for triple-negative breast cancer. The robust preclinical data, demonstrating potent anti-proliferative and pro-apoptotic activity in diverse and clinically relevant models of TNBC, strongly support its continued development. The favorable toxicity profile observed in in vivo studies further enhances its clinical potential.
Future research should focus on identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials. Combination studies with other therapeutic agents, such as chemotherapy or immunotherapy, may also unveil synergistic effects and provide new treatment paradigms for TNBC. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon as this compound moves closer to clinical evaluation.
References
The Pharmacological Profile of CDDD11-8: A Dual Inhibitor of CDK9 and FLT3 for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CDDD11-8 is a novel, orally bioavailable small molecule inhibitor targeting both Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This dual-inhibitory mechanism presents a promising therapeutic strategy for cancers reliant on transcriptional addiction and aberrant kinase signaling, particularly Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations and Triple-Negative Breast Cancer (TNBC).[1][3][4] Preclinical studies have demonstrated potent anti-proliferative activity, induction of apoptosis, and significant tumor growth inhibition in xenograft models with a favorable safety profile.[1][5] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the simultaneous inhibition of two key oncogenic drivers: CDK9 and FLT3.[2]
-
CDK9 Inhibition: As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a crucial step for transcriptional elongation of many genes, including those essential for cancer cell survival.[6] this compound inhibits CDK9, leading to reduced RNAP II phosphorylation and the subsequent downregulation of key anti-apoptotic and oncogenic proteins such as MCL-1 and c-MYC.[2][6]
-
FLT3 Inhibition: Mutations in the FLT3 receptor, particularly FLT3-ITD, are prevalent in AML and lead to constitutive activation of downstream pro-survival signaling pathways.[1][3] this compound directly inhibits the kinase activity of FLT3-ITD, thereby blocking major downstream pathways including PI3K-AKT-mTOR and RAS-RAF-ERK.[1]
The co-targeting of both CDK9 and FLT3 offers a synergistic approach to overcome resistance mechanisms that can arise from targeting FLT3 alone.[1][3]
Signaling Pathway Diagrams
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Ki (nM) | Reference |
| CDK9 | 8 | [1][7] |
| FLT3-ITD | 13 | [1][7] |
Table 2: Kinome Selectivity Profile
This compound was tested against a panel of 369 human kinases at a concentration of 1 µM.[1] Potent inhibition was observed for a limited number of kinase families.
| Kinase Family | Ki Range (nM) | Reference |
| TRKC | 10 - 46 | [8] |
| FLT3 | 10 - 46 | [8] |
| NUAK1 | 10 - 46 | [8] |
| GLK | 10 - 46 | [8] |
| MINK | 10 - 46 | [8] |
| TNIK | 10 - 46 | [8] |
| MST1 | 10 - 46 | [8] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | GI50 / IC50 (µM) | Reference |
| MV4-11 | AML | FLT3-ITD, MLL-AF4 | < 0.10 | [1] |
| MOLM-13 | AML | FLT3-ITD, MLL-AF9 | < 0.10 | [1] |
| MO91 | Leukemia | TRK fusions | < 0.10 | [8] |
| THP-1 | AML | MLL-AF9 | 0.46 | [1] |
| PL21 | AML | FLT3-ITD | 0.34 | [1] |
| TNBC Cell Lines | TNBC | Various | 0.281 - 0.734 | [2][4] |
| Patient-Derived Organoids | TNBC | Various | 0.272 - 0.771 | [2][4] |
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic studies in BALB/c mice have demonstrated the oral bioavailability of this compound.[1]
Table 4: Pharmacokinetic Parameters in Mice
| Administration Route | Dose (mg/kg) | Blood Clearance (L/h.kg) | Reference |
| Intravenous (IV) | 2 | 3.1 | [1] |
| Oral (PO) | 10 | - | [1] |
| Oral (PO) | 100 | - | [1] |
In vivo efficacy has been demonstrated in xenograft models of AML and TNBC.[1][2] Daily oral administration of this compound at doses of 75 and 125 mg/kg resulted in robust tumor growth inhibition and, at the higher dose, tumor regression.[1][8][9] These anti-tumor effects were associated with improved survival in animal models.[1][3]
Toxicology and Safety
Preclinical studies indicate a favorable safety profile for this compound. In vivo studies in mice showed no overt signs of toxicity at efficacious doses.[2][4][10] Furthermore, ex vivo studies using healthy human breast tissue did not reveal any adverse effects, suggesting a therapeutic window where cancer cells are more sensitive to CDK9 inhibition than normal cells.[10][11]
Detailed Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Ki) of this compound against target kinases.
Methodology:
-
Prepare serial three-fold dilutions of this compound in 100% DMSO, followed by a 1:40 dilution in Milli-Q water.
-
Incubate 1 µL of each diluted compound with 4 µL of a kinase mixture containing the specific CDK enzyme, its substrate, and a standard kinase buffer (50 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 2.5 µg/50 µL PEG20,000).
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
After incubation, terminate the reaction and measure the incorporation of the radiolabel into the substrate to determine kinase activity.
-
Calculate Ki values from the concentration-response curves.
Cell Proliferation Assay (GI50 Determination)
Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the GI₅₀ (concentration causing 50% inhibition of cell growth) by fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To evaluate the effect of this compound on protein expression and phosphorylation in key signaling pathways.
Methodology:
-
Culture cancer cell lines (e.g., MV4-11, MOLM-13) and treat with increasing concentrations of this compound for a specified duration (e.g., 24 hours).[1]
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-RNAP II Ser2, p-RNAP II Ser5, p-FLT3 Tyr591, p-STAT5 Tyr694, p-AKT Ser473, p-ERK, c-MYC, MCL-1).[1]
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., GAPDH) to normalize protein levels.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of orally administered this compound.
Methodology:
-
Subcutaneously implant cancer cells (e.g., MV4-11) into immunocompromised mice (e.g., BALB/c nude mice).[1]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at specified doses (e.g., 75 or 125 mg/kg) daily.[12]
-
Measure tumor dimensions with calipers every other day and calculate tumor volume (0.52 x Length x Width²).[1]
-
Monitor animal body weight and general health daily as indicators of toxicity.[1]
-
Continue treatment for a defined period (e.g., 28 days) or until tumors reach a predetermined maximum size.
-
Humanely euthanize mice and collect tumors for further analysis (e.g., pharmacodynamic marker assessment).
Conclusion
This compound is a potent, orally bioavailable dual inhibitor of CDK9 and FLT3 with significant preclinical efficacy against AML and TNBC. Its mechanism of action, targeting both transcriptional addiction and aberrant signaling, provides a strong rationale for its continued development as a novel cancer therapeutic. The favorable safety profile observed in preclinical models further supports its potential for clinical translation. Future investigations will likely focus on combination strategies and the identification of predictive biomarkers to optimize patient selection.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencealert.com [sciencealert.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 10. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbcf.org.au [nbcf.org.au]
- 12. file.medchemexpress.com [file.medchemexpress.com]
The Selective CDK9 Inhibitor CDDD11-8: A Technical Overview of its Impact on c-MYC and MCL-1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDD11-8 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Initially developed for the treatment of acute myeloid leukemia (AML), it has demonstrated significant preclinical efficacy in various cancer models, including triple-negative breast cancer (TNBC).[1][3] this compound's mechanism of action centers on the transcriptional machinery of cancer cells, leading to the downregulation of key oncogenes, most notably c-MYC and the anti-apoptotic protein MCL-1.[3][4] This technical guide provides an in-depth overview of the effects of this compound on c-MYC and MCL-1 expression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb).[5] In many cancers, there is a dependency on high levels of transcriptional activity to maintain a malignant phenotype. The P-TEFb complex, which also includes a cyclin partner, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, thereby enabling efficient transcriptional elongation.[4]
By selectively inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII at Serine 2. This leads to a stall in transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products that are essential for cancer cell survival and proliferation. Among the most critical downstream targets of this inhibition are the proto-oncogene c-MYC and the anti-apoptotic BCL-2 family member, Myeloid Cell Leukemia 1 (MCL-1).[3] The subsequent reduction in c-MYC and MCL-1 levels contributes to cell cycle arrest and apoptosis in cancer cells.[6] In the context of Acute Myeloid Leukemia (AML), this compound also exhibits inhibitory activity against FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD).[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cell proliferation and the expression of c-MYC and MCL-1 in various cancer cell lines as reported in preclinical studies.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MDA-MB-453 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |
| MFM-223 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |
| MV4-11 | Acute Myeloid Leukemia | < 100 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | < 100 | [3] |
Table 2: Effect of this compound on c-MYC and MCL-1 mRNA Expression in TNBC Cell Lines
Data represents relative mRNA expression normalized to a vehicle control after 4 hours of treatment.
| Cell Line | Treatment (nM) | Relative c-MYC mRNA Expression | Relative MCL-1 mRNA Expression | Reference(s) |
| MDA-MB-453 | 300 | ~30% | ~40% | [4] |
| MDA-MB-453 | 600 | <30% | <30% | [4] |
| MDA-MB-468 | 300 | ~50% | ~60% | [4] |
| MDA-MB-468 | 600 | ~40% | ~50% | [4] |
| MDA-MB-231 | 300 | ~70% | ~80% | [4] |
| MDA-MB-231 | 600 | ~60% | ~70% | [4] |
| MFM-223 | 300 | ~80% | ~90% | [4] |
| MFM-223 | 600 | ~70% | ~80% | [4] |
Table 3: Effect of this compound on c-MYC and MCL-1 Protein Expression in TNBC and AML Cell Lines
Data represents relative protein expression normalized to a vehicle control.
| Cell Line | Treatment (nM) | Treatment Duration (hours) | Relative c-MYC Protein Expression | Relative MCL-1 Protein Expression | Reference(s) |
| MDA-MB-453 | 600 | 6 | >70% reduction | >70% reduction | [4] |
| MV4-11 | 300 | 2 | Complete Block | - | [3] |
| MV4-11 | 1000 | 24 | - | Near Undetectable | [3] |
| MOLM-13 | 1000 | 24 | Near Undetectable | Near Undetectable | [3] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies of this compound. For specific details, consultation of the primary literature is recommended.
Western Blotting for c-MYC and MCL-1 Protein Expression
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 300, 600 nM) for a specified duration (e.g., 6 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-MYC, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of c-MYC and MCL-1 to the loading control.
Quantitative Reverse Transcription PCR (qRT-PCR) for c-MYC and MCL-1 mRNA Expression
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol for the desired time (e.g., 4 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for c-MYC, MCL-1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to decreased c-MYC and MCL-1.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's effect on c-MYC, MCL-1, and cell viability.
Conclusion
This compound is a promising preclinical candidate that effectively targets the transcriptional machinery of cancer cells through the selective inhibition of CDK9. The consistent and robust downregulation of the key oncogenic drivers c-MYC and MCL-1 provides a strong mechanistic rationale for its anti-cancer activity observed in various models. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other CDK9 inhibitors. Further studies are warranted to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Researchers find new treatment for aggressive breast cancer-Xinhua [english.news.cn]
- 2. nbcf.org.au [nbcf.org.au]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK9 in triple negative breast cancer : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Potential of CDDD11-8: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CDDD11-8 is a novel, orally bioavailable small molecule inhibitor with potent and selective activity against Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][3] Preclinical data strongly support its development as a targeted therapy for hematological malignancies, particularly Acute Myeloid Leukemia (AML) harboring FLT3-ITD mutations, and potentially for solid tumors such as Triple-Negative Breast Cancer (TNBC).[1][4][5] This document provides a comprehensive overview of the preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action: Dual Inhibition of CDK9 and FLT3-ITD
This compound exerts its anti-neoplastic effects through the dual inhibition of two key oncogenic drivers: CDK9 and FLT3-ITD.
-
CDK9 Inhibition: As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in transcriptional regulation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][6] Inhibition of CDK9 by this compound leads to decreased phosphorylation of RNAPII at Serine 2 and Serine 5, resulting in the downregulation of short-lived anti-apoptotic proteins and oncoproteins essential for cancer cell survival, such as c-MYC and MCL-1.[1][6]
-
FLT3-ITD Inhibition: Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), are prevalent in AML and lead to constitutive activation of the receptor and its downstream pro-survival signaling pathways.[1][2] this compound directly inhibits the kinase activity of FLT3-ITD, thereby blocking downstream signaling cascades including the PI3K-AKT-mTOR and RAS-RAF-ERK pathways.[1] This is evidenced by the reduced phosphorylation of FLT3 itself, as well as its downstream effectors STAT5, AKT, and ERK.[1]
This dual-targeting strategy offers a promising approach to overcome the resistance mechanisms that often limit the efficacy of therapies targeting a single pathway.[1][2]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those dependent on CDK9 and FLT3-ITD signaling.
Kinase Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through kinase assays.
| Target | Ki (nM) |
| CDK9 | 8 |
| FLT3-ITD | 13 |
| Table 1: Inhibitory constants (Ki) of this compound against CDK9 and FLT3-ITD.[1][3] |
A kinome selectivity screen of 369 human kinases revealed that this compound is highly selective for CDK9 and FLT3, with only a few other kinases, including TRKC, NUAK1, GLK, MINK, TNIK, and MST1, being potently inhibited.[1][7]
Anti-proliferative Activity in Cancer Cell Lines
This compound has shown potent growth-inhibitory effects in various leukemia and breast cancer cell lines.
| Cell Line | Cancer Type | Key Mutations | GI50 / IC50 (µM) |
| MV4-11 | AML | FLT3-ITD, MLL-AF4 | < 0.10 |
| MOLM-13 | AML | FLT3-ITD, MLL-AF9 | < 0.10 |
| PL21 | AML | FLT3-ITD | 0.34 |
| THP-1 | AML | MLL-AF9 | 0.46 |
| TNBC Cell Lines | TNBC | Various | 0.281 - 0.734 |
| Patient-Derived Organoids (TNBC) | TNBC | Various | 0.272 - 0.771 |
| Table 2: Anti-proliferative activity of this compound in various cancer cell lines and patient-derived organoids.[1][4] |
The data indicates that cell lines harboring both FLT3-ITD and MLL fusions are particularly sensitive to this compound.[1]
In Vivo Efficacy and Pharmacokinetics
The preclinical in vivo efficacy of this compound was evaluated in xenograft mouse models.
Xenograft Tumor Models
Oral administration of this compound has demonstrated robust anti-tumor activity in AML and TNBC xenograft models.
| Cancer Type | Xenograft Model | Dosage and Administration | Outcome |
| AML | MV4-11 | 125 mg/kg, oral, daily | Tumor regression and improved survival |
| TNBC | Mammary intraductal | Oral administration | Inhibition of tumor growth |
| Table 3: In vivo efficacy of this compound in xenograft models.[1][4][8] |
Notably, these efficacious doses were well-tolerated with no overt signs of toxicity in the treated animals.[4][8]
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[1] Following a single intravenous dose of 2 mg/kg or oral doses of 10 or 100 mg/kg, blood samples were collected to determine pharmacokinetic parameters.[1] The blood clearance of this compound in mice was determined to be 3.1 L/h/kg.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
Caption: this compound dual-inhibits CDK9 and FLT3-ITD signaling pathways.
In Vivo Xenograft Experiment Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Kinase Inhibition Assay
-
Principle: To determine the in vitro potency of this compound against CDK9 and FLT3-ITD, kinase assays were performed.
-
Methodology:
-
Serial three-fold dilutions of this compound were prepared in 100% DMSO.[1]
-
The diluted compound was further diluted in Milli-Q water.[1]
-
1 µL of each sample was incubated with 4 µL of a kinase mixture containing the respective CDK enzyme and its substrate in a standard kinase buffer (3 mM MgCl2, 50 mM HEPES-NaOH pH 7.5).[1]
-
The reaction was initiated by the addition of radiolabeled ATP.[1]
-
The kinase activity was measured, and the concentration of this compound required to inhibit 50% of the kinase activity (IC50) was determined, from which the inhibitory constant (Ki) was calculated.[1]
-
Cell Proliferation Assay
-
Principle: To assess the anti-proliferative effects of this compound on various cancer cell lines.
-
Methodology:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with increasing concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a standard method such as the MTS or CellTiter-Glo assay.
-
The concentration of this compound that resulted in 50% growth inhibition (GI50) or 50% reduction in cell viability (IC50) was calculated from dose-response curves.
-
Western Blot Analysis
-
Principle: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the CDK9 and FLT3 signaling pathways.
-
Methodology:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13) were incubated with increasing concentrations of this compound for 24 hours.[1]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins such as p-RNAP II (Ser2 and Ser5), p-FLT3, p-STAT5, p-AKT, p-ERK, c-MYC, and MCL-1.[1]
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound in a living organism.
-
Methodology:
-
Female BALB/c nude mice (6-8 weeks old) were used for the study.[1]
-
MV4-11 human AML cells were subcutaneously injected into the flanks of the mice.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered orally, daily, at doses of 75 or 125 mg/kg.[9] The vehicle control was administered to the control group.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed, and tissues may be collected for further analysis.
-
All animal experiments were conducted in accordance with approved ethical guidelines.[1]
-
Conclusion
This compound is a promising preclinical candidate with a well-defined dual mechanism of action against CDK9 and FLT3-ITD. Its potent in vitro anti-proliferative activity, coupled with significant in vivo efficacy and oral bioavailability, strongly supports its continued development as a novel targeted therapy for AML and potentially other malignancies. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefit.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencealert.com [sciencealert.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
The Dual-Edged Sword: CDDD11-8's Impact on Cell Cycle Progression and Apoptosis in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction: CDDD11-8 has emerged as a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), demonstrating significant therapeutic potential in preclinical models of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its profound effects on cell cycle regulation and the induction of apoptosis. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through a dual mechanism. Primarily, it inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to reduced phosphorylation of the C-terminal domain of RNA Polymerase II, effectively stalling transcriptional elongation of critical short-lived oncogenes, most notably MYC and the anti-apoptotic protein MCL-1.[1][2] In cancer cells addicted to high levels of transcriptional output for their survival, this blockade is catastrophic.
Secondly, in cancers harboring internal tandem duplication mutations of FLT3 (FLT3-ITD), such as specific subtypes of AML, this compound directly inhibits the constitutively active FLT3 kinase.[3][4] This action shuts down downstream pro-survival signaling cascades, including the STAT, AKT, and ERK pathways.[3] The synergistic inhibition of both CDK9 and FLT3 offers a promising strategy to overcome the rapid emergence of resistance often seen with FLT3 inhibitors alone.[3][4]
Impact on Cell Proliferation and Viability
This compound demonstrates potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation highlight its efficacy, particularly in cell lines with FLT3-ITD mutations.
| Cell Line | Cancer Type | Key Mutations | Proliferation IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD, MLL fusion | < 100 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD, MLL fusion | < 100 | [5] |
| THP-1 | Acute Myeloid Leukemia | MLL fusion | 460 | [3] |
| MDA-MB-453 | Triple-Negative Breast Cancer | N/A | 281 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | 342 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 658 | [2] |
| MFM-223 | Triple-Negative Breast Cancer | N/A | 737 | [2] |
Induction of Apoptosis
A primary consequence of this compound treatment is the robust induction of apoptosis. This is achieved through the downregulation of anti-apoptotic proteins like MCL-1 and XIAP, leading to the activation of the caspase cascade.[3][6]
Quantitative Analysis of Apoptosis in AML Cell Lines
The extent of apoptosis is both dose- and time-dependent. The following table summarizes the percentage of Annexin V-positive cells in AML cell lines following treatment with this compound.
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| MV4-11 | 1 | 6 | 51 | [3] |
| MOLM-13 | 1 | 6 | 86 | [3] |
| THP-1 | 1.5 | 24 | Increased apoptosis observed | [3] |
| THP-1 | 1.5 | 72 | Increased apoptosis observed | [3] |
Disruption of Cell Cycle Progression
In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. In TNBC cell lines, treatment with this compound has been shown to induce a significant G2/M phase arrest.[2]
Cell Cycle Distribution in TNBC Cell Lines
The table below outlines the observed effects on the cell cycle in TNBC cell lines. While precise percentages from the primary literature's figures require direct access, the data indicates a consistent G2/M arrest.
| Cell Line | Concentration (nM) | Incubation Time | Observed Effect | Reference |
| MDA-MB-453 | 300 | 3 days | G2/M Arrest | [2] |
| MDA-MB-468 | 600 | 3 days | G2/M Arrest | [2] |
| MDA-MB-231 | 600 | 5 days | G2/M Arrest | [2] |
| MFM-223 | 600 | 3 days | G2/M Arrest, Reduced S Phase | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
References
- 1. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of CDDD11-8: A Dual Inhibitor of CDK9 and FLT3
For Immediate Release
Adelaide, Australia - Researchers and drug development professionals now have access to a comprehensive technical guide on the selectivity profile of CDDD11-8, a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3). This document provides an in-depth analysis of its kinase specificity, cellular mechanism of action, and the experimental methodologies used in its evaluation, offering a critical resource for the ongoing development of targeted cancer therapies.
This compound has emerged as a promising therapeutic candidate, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML), where the synergistic inhibition of both CDK9 and FLT3-ITD (Internal Tandem Duplication) offers a potential strategy to overcome drug resistance.[1] This guide summarizes the key quantitative data, outlines the detailed experimental protocols, and presents visual representations of the underlying biological pathways and experimental workflows.
Kinase Selectivity Profile
This compound demonstrates high potency against its primary targets, CDK9 and the constitutively active FLT3-ITD mutant, with inhibition constants (Ki) of 8 nM and 13 nM, respectively.[1][2][3][4] Its broader selectivity was rigorously assessed through a kinome-wide screen against a panel of 369 human kinases. This screening revealed a high degree of selectivity for CDK9, with a more than 50-fold lower potency against other members of the CDK family, including CDK1, 2, 4, 6, and 7.
Beyond its primary targets, the kinome scan identified a limited number of off-target kinases that were potently inhibited by this compound. These belong to seven kinase families, including TRKC, NUAK1, GLK, MINK, TNIK, and MST1, with Ki values in the range of 10 to 46 nM.[5] A summary of the inhibitory activity of this compound against its primary targets and key off-targets is presented below.
| Target | Ki (nM) |
| CDK9 | 8 |
| FLT3-ITD | 13 |
| TRKC | 10 - 46 |
| NUAK1 | 10 - 46 |
| GLK | 10 - 46 |
| MINK | 10 - 46 |
| TNIK | 10 - 46 |
| MST1 | 10 - 46 |
Cellular Mechanism of Action
In cellular assays, this compound effectively suppresses the signaling pathways downstream of both CDK9 and FLT3. Inhibition of CDK9, a key regulator of transcriptional elongation, was confirmed by the concentration-dependent suppression of RNA Polymerase II C-terminal domain (RNAP II CTD) phosphorylation at both Serine 2 and Serine 5 in leukemia cell lines such as MV4-11 and MOLM-13. This leads to the downregulation of key anti-apoptotic and oncogenic proteins, including c-MYC, MCL-1, and XIAP.[2][6]
The inhibition of FLT3 signaling was evidenced by the reduced phosphorylation of FLT3 at Tyrosine 591 and the downstream effector STAT5 at Tyrosine 694.[6] This dual inhibition translates to potent anti-proliferative activity, particularly in leukemia cell lines harboring the FLT3-ITD mutation, and the induction of cell cycle arrest and apoptosis.[2][7]
Experimental Protocols
Kinase Inhibition Assays (ADP-Glo™ Method):
The inhibitory activity of this compound against CDK family members and FLT3 was determined using the ADP-Glo™ Kinase Assay (Promega). The protocol involves the following key steps:
-
Compound Preparation: A stock solution of this compound (e.g., 2 mM in 100% DMSO) is serially diluted.
-
Kinase Reaction: The diluted compound is incubated with a specific CDK or FLT3 enzyme, its corresponding substrate, and ATP in a standard kinase buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 3 mM MgCl2).
-
ATP Detection: After the kinase reaction, the remaining ATP is depleted by adding ADP-Glo™ Reagent.
-
Signal Generation: Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal, which is proportional to the ADP produced and thus the kinase activity, is measured. IC50 values are calculated from the dose-response curves.
Kinome-wide Selectivity Profiling (Reaction Biology Corporation):
A comprehensive selectivity screen was performed by Reaction Biology Corporation against a panel of 369 human kinases.
-
Assay Format: The assays were conducted using a radioactive format with ³³P-ATP.
-
Compound Concentration: this compound was tested at a concentration of 1 µM.
-
Data Interpretation: The percentage of inhibition of each kinase was determined. For kinases showing significant inhibition (>90%), further dose-response experiments were performed to determine IC50 values. The apparent inhibition constants (Ki) were then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 5. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
CDDD11-8: A Technical Guide to its Potential Applications in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CDDD11-8 is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5] Initially developed for Acute Myeloid Leukemia (AML), its unique targeting profile suggests a broader therapeutic potential across a spectrum of hematological malignancies. This document provides an in-depth technical overview of this compound, summarizing its established anti-leukemic activity, exploring the scientific rationale for its application in other blood cancers, and detailing the requisite experimental protocols for its preclinical evaluation.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key kinases implicated in cancer cell proliferation and survival.
-
CDK9 Inhibition: As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for the transcriptional elongation of a host of genes, including many proto-oncogenes and anti-apoptotic proteins.[6] Inhibition of CDK9 by this compound leads to the downregulation of short-lived oncoproteins such as MYC and MCL-1, thereby inducing apoptosis in transcriptionally dependent cancer cells.[7]
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplications or ITD), becomes constitutively active, driving uncontrolled proliferation of leukemic cells.[2][5] this compound potently inhibits the kinase activity of FLT3-ITD, blocking its downstream signaling pathways.
The dual inhibition of both CDK9 and FLT3 presents a synergistic approach, particularly in malignancies like AML where both pathways are often dysregulated.[2][5]
Established Preclinical Efficacy in Acute Myeloid Leukemia (AML)
This compound has demonstrated significant preclinical activity in AML models, particularly those harboring FLT3-ITD mutations and MLL fusions.[2][5][8]
Biochemical and Cellular Potency
The inhibitory activity of this compound has been quantified against both its primary targets and a panel of human kinases. The compound shows high selectivity for CDK9 and FLT3.[3][4][5]
| Target | Parameter | Value (nM) |
| CDK9 | Kᵢ | 8 |
| FLT3-ITD | Kᵢ | 13 |
Table 1: Biochemical Potency of this compound[4][5]
The anti-proliferative effects of this compound have been evaluated across various leukemia cell lines, with notable potency in those with specific genetic backgrounds.
| Cell Line | Primary Disease | Key Genetic Features | GI₅₀ (µM) |
| MV4-11 | AML | FLT3-ITD/ITD, MLL-AF4 | < 0.10 |
| MOLM-13 | AML | FLT3-ITD/WT, MLL-AF9 | < 0.10 |
| MO-91 | AML (M0) | TEL-TRKC fusion | < 0.10 |
| PL21 | AML | FLT3-ITD/WT | 0.34 |
| THP-1 | AML | FLT3-WT/WT, MLL-AF9 | 0.46 |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines[2][8]
In Vivo Efficacy
In xenograft models using the MV4-11 AML cell line, orally administered this compound led to robust tumor growth inhibition and, at higher doses, tumor regression.[2][5] A dose of 125 mg/kg resulted in tumor regression and improved survival in animal models.[2][5]
Potential Applications in Other Hematological Malignancies
The mechanism of action of this compound provides a strong rationale for its investigation in other hematological malignancies that are dependent on CDK9-mediated transcription or exhibit aberrant FLT3 signaling.
TRK-Fusion Leukemia
The high potency of this compound against the MO-91 cell line (GI₅₀ < 0.10 µM) is a significant finding.[2][8] The MO-91 cell line is derived from a patient with Acute Myeloid Leukemia with minimal differentiation (AML-M0) and is characterized by the expression of a TEL-TRKC fusion gene.[9][10][11] This suggests that leukemias driven by TRK fusions may be a promising area for the clinical development of this compound.
Chronic Lymphocytic Leukemia (CLL)
CLL is a malignancy characterized by the accumulation of mature B cells. While not as proliferative as acute leukemias, CLL cells are highly dependent on microenvironmental signals for survival, which in turn rely on the continuous transcription of anti-apoptotic proteins. CDK9 inhibitors have shown promise in CLL by disrupting these survival signals.[12][13] The study of CDK inhibitors in the relatively non-proliferative CLL has highlighted their role beyond cell cycle arrest.[13]
Multiple Myeloma (MM)
Multiple myeloma is a cancer of plasma cells in the bone marrow. The survival of myeloma cells is heavily reliant on the transcription of oncogenes like MYC and anti-apoptotic proteins like MCL-1, both of which are regulated by CDK9. Preclinical studies with other CDK9 inhibitors have demonstrated their potential to overcome drug resistance in MM.
Lymphomas
Various types of lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL), are characterized by MYC overexpression. As MYC is a key downstream target of CDK9, inhibitors of this kinase are being actively investigated as a therapeutic strategy in these malignancies.
Acute Lymphoblastic Leukemia (ALL) and Myelodysplastic Syndrome (MDS)
FLT3 is also expressed in a significant proportion of B-lineage ALL cases, and FLT3 mutations have been detected in some patients with MDS. This suggests that the FLT3-inhibitory activity of this compound could be beneficial in subsets of these diseases.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in various hematological malignancy models.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK9 and FLT3.
-
Methodology:
-
Utilize a radiometric assay format with radiolabeled ATP (e.g., ³³P-ATP).
-
Prepare a reaction mixture containing recombinant human CDK9/Cyclin T1 or FLT3 kinase, a suitable substrate peptide, and kinase buffer.
-
Add serial dilutions of this compound (typically in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ATP.
-
Measure the remaining radioactivity on the filter paper using a scintillation counter to quantify substrate phosphorylation.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Proliferation Assay
-
Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound on various hematological malignancy cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to acclimate.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence of the reduced resorufin product using a plate reader.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI₅₀ from the dose-response curve.
-
Western Blot Analysis of Cellular Signaling
-
Objective: To confirm the on-target effects of this compound on CDK9 and FLT3 signaling pathways within cells.
-
Methodology:
-
Treat hematological malignancy cell lines with various concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-RNAPII (Ser2), total RNAPII, p-FLT3, total FLT3, p-STAT5, total STAT5, MYC, MCL-1, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein expression and phosphorylation.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a relevant in vivo model.
-
Methodology:
-
Subcutaneously inject a suspension of a human hematological malignancy cell line (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a volume of 100-200 mm³.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally once daily at predetermined doses (e.g., 75 and 125 mg/kg).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Visualizations
Signaling Pathways
Caption: Dual inhibitory mechanism of this compound on CDK9 and FLT3 signaling pathways.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Cellosaurus cell line M0-91 (CVCL_0086) [cellosaurus.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Potent anti-leukemic activity of a specific cyclin-dependent kinase 9 inhibitor in mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase inhibitors for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual CDK9/FLT3 Inhibitor CDDD11-8 Demonstrates Potent Anti-Tumor Activity in Patient-Derived Organoid Models of Triple-Negative Breast Cancer
A Technical Overview for Researchers and Drug Development Professionals
Introduction: The landscape of pre-clinical cancer research is rapidly evolving, with patient-derived organoids (PDOs) emerging as a high-fidelity platform for evaluating novel therapeutic agents. This technical guide delves into the activity of CDDD11-8, a potent, orally active dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), within the context of patient-derived organoid models of triple-negative breast cancer (TNBC).[1][2][3][4] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in several patient-derived organoid models of TNBC, demonstrating consistent dose-dependent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values for five distinct TNBC PDO models are summarized in the table below. These models include organoids derived from chemosensitive primary tumors as well as those from chemo-resistant metastatic lesions, some of which harbor MYC amplification.[1]
| Patient-Derived Organoid Model | Cancer Subtype | Key Characteristics | This compound IC50 (nM) |
| MgA1 | Triple-Negative Breast Cancer | N/A | ~450 |
| BCMP | Triple-Negative Breast Cancer | N/A | ~771 |
| HCI-010 | Triple-Negative Breast Cancer | MYC Amplified, Chemo-resistant | ~272 |
| HCI-012 | Triple-Negative Breast Cancer | MYC Amplified, Chemo-resistant | ~600 |
| HCI-016 | Triple-Negative Breast Cancer | MYC Amplified, Chemo-resistant | ~350 |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the dual inhibition of CDK9 and FLT3.[2][5]
CDK9 Inhibition: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in releasing it from promoter-proximal pausing and enabling transcriptional elongation of many genes, including key oncogenes like MYC and anti-apoptotic proteins like MCL1.[3] By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global downregulation of transcription of these crucial survival genes. This ultimately induces cell cycle arrest and apoptosis in cancer cells that are highly dependent on this transcriptional machinery, a phenomenon known as transcriptional addiction.[1][3]
FLT3 Inhibition: While the primary focus in the context of the provided data is on TNBC, it is important to note that this compound also potently inhibits FLT3, particularly the internal tandem duplication (ITD) mutant form, which is a known driver in acute myeloid leukemia (AML).[2][6][7] FLT3-ITD is a constitutively active receptor tyrosine kinase that drives downstream signaling pathways such as PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival.[6] The dual activity of this compound makes it a promising candidate for cancers where both pathways may be relevant or where co-targeting provides a synergistic therapeutic advantage.
Below are diagrams illustrating the signaling pathways affected by this compound.
Figure 1: Mechanism of CDK9 Inhibition by this compound.
Figure 2: Mechanism of FLT3-ITD Inhibition by this compound.
Experimental Protocols
The following sections outline the key experimental methodologies for the generation of patient-derived organoids and subsequent drug sensitivity and functional assays with this compound. These protocols are a synthesis of best practices and methods reported in the literature.[8][9][10][11]
Patient-Derived Organoid (PDO) Generation and Culture
A generalized workflow for establishing and culturing TNBC PDOs is presented below.
Figure 3: Workflow for TNBC Patient-Derived Organoid Generation.
1. Tissue Acquisition and Transport:
-
Fresh tumor tissue from surgical resections or biopsies is collected in a sterile container containing a suitable transport medium (e.g., HypoThermosol or advanced DMEM/F12) on ice.
2. Tissue Dissociation:
-
The tissue is minced into small fragments (1-2 mm) and subjected to enzymatic digestion. A common digestion cocktail includes Collagenase and Hyaluronidase in a basal medium, incubated at 37°C with agitation for 30-60 minutes.
-
The digestion is stopped by adding excess basal medium with serum. The cell suspension is then filtered through a cell strainer (e.g., 70-100 µm) to remove undigested tissue fragments.
3. Organoid Seeding and Culture:
-
The resulting cell pellet is resuspended in a basement membrane extract (BME), such as Matrigel, on ice.
-
Droplets of the cell-BME suspension are plated in pre-warmed multi-well plates and allowed to solidify at 37°C.
-
Once solidified, a specialized breast cancer organoid medium is added. The composition of this medium is critical and typically contains a basal medium (e.g., DMEM/F12) supplemented with growth factors such as EGF, FGFs, Noggin, R-spondin, and other signaling inhibitors to enrich for the tumor cells.
4. Organoid Maintenance and Expansion:
-
The medium is changed every 2-3 days.
-
Organoids are passaged every 7-14 days by mechanically or enzymatically dissociating them from the BME and re-plating.
Drug Sensitivity and Viability Assays
1. Plating for Drug Screening:
-
Established organoid cultures are harvested, dissociated into smaller fragments, and re-plated in BME in 96-well or 384-well plates.
2. This compound Treatment:
-
After allowing the organoids to re-form for 24-48 hours, they are treated with a dose-response range of this compound (e.g., 0-10 µM). A vehicle control (e.g., DMSO) is included.
-
The treatment duration is typically 72-120 hours.
3. Viability Assessment:
-
Cell viability is assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo 3D). The luminescence signal, which is proportional to the number of viable cells, is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Immunoblotting for Target Engagement
1. Organoid Lysis:
-
Following treatment with this compound for a specified duration (e.g., 6 hours), organoids are harvested from the BME using a cell recovery solution.
-
The organoids are then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
2. Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phosphorylated RNAPII CTD (Ser2) and MCL1. A loading control like β-actin or GAPDH is also used.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. Densitometry analysis is performed to quantify changes in protein expression.
Conclusion
The data and methodologies presented in this technical guide underscore the potent anti-proliferative activity of this compound in clinically relevant, patient-derived organoid models of triple-negative breast cancer. The dual inhibition of CDK9 and FLT3 by this compound represents a promising therapeutic strategy for this aggressive and hard-to-treat cancer subtype. The detailed protocols provided herein offer a framework for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound and other novel anti-cancer agents in robust, patient-derived 3D culture systems.
References
- 1. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Protocol for Simultaneous Propagation of Patient-derived Organoids and Matching CAFs [bio-protocol.org]
- 9. ccr.cancer.gov [ccr.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Establishment and Culture of Patient-Derived Breast Organoids [jove.com]
The Significance of CDDD11-8's Oral Bioavailability in Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of orally bioavailable kinase inhibitors represents a significant advancement in targeted cancer therapy, offering the potential for improved patient convenience and sustained therapeutic exposure. CDDD11-8, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), has emerged as a promising preclinical candidate for the treatment of acute myeloid leukemia (AML) and other transcriptionally addicted cancers. This technical guide explores the critical importance of this compound's oral bioavailability in its research and development, providing a comprehensive overview of its pharmacokinetic profile, mechanism of action, and the experimental protocols utilized in its evaluation.
Executive Summary
This compound is an orally active pharmacological inhibitor of CDK9. In preclinical studies, it has demonstrated robust anti-tumor efficacy when administered orally in animal models of AML. The compound's favorable oral bioavailability is a key attribute that underpins its potential as a clinically translatable therapeutic agent. This document provides a detailed summary of the quantitative pharmacokinetic data, a description of the key experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Pharmacokinetics of this compound
The oral bioavailability of this compound was assessed in preclinical mouse models. The following tables summarize the key pharmacokinetic parameters following single intravenous (IV) and oral (PO) administrations.
| Pharmacokinetic Parameters of this compound (Intravenous Administration) | |
| Parameter | Value |
| Dose | 2 mg/ |
Preclinical Profile of CDDD11-8: A Novel CDK9/FLT3 Inhibitor for Solid Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CDDD11-8 is an orally bioavailable, potent, and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Initially developed for the treatment of Acute Myeloid Leukemia (AML), where it demonstrated robust tumor growth inhibition, its therapeutic potential is now being explored in solid tumors.[1][2] This technical guide provides a comprehensive overview of the initial preclinical studies of this compound in solid tumors, with a primary focus on Triple Negative Breast Cancer (TNBC), for which the most extensive data is currently available. The guide details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of CDK9 and FLT3.
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation is essential for the transcriptional elongation of many genes, including several key oncogenes with short half-lives such as MYC and the anti-apoptotic protein MCL1.[2][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a global suppression of transcription of these critical survival genes in cancer cells.[1][3]
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., through internal tandem duplications - ITD), becomes constitutively active, driving cancer cell proliferation and survival through downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/ERK.[1][4][5] this compound's inhibition of mutant FLT3 blocks these pro-survival signals.[1]
The dual targeting of both transcriptional machinery and key signaling pathways provides a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-agent therapies.
Data Presentation
In Vitro Activity
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines and patient-derived models.
| Model Type | Cell Line/Organoid | Cancer Type | IC50 (nM) | Reference |
| Cell Line | MV4-11 | Acute Myeloid Leukemia | Potent effects observed | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Potent effects observed | [1] | |
| MDA-MB-468 | Triple Negative Breast Cancer | 281 - 734 (range) | [6] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 281 - 734 (range) | [6] | |
| MDA-MB-453 | Triple Negative Breast Cancer | 281 - 734 (range) | [6] | |
| MFM-223 | Triple Negative Breast Cancer | 281 - 734 (range) | [6] | |
| Patient-Derived Organoid | 5 distinct models | Triple Negative Breast Cancer | 272 - 771 (range) | [1][6] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of orally administered this compound.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| AML Xenograft | Acute Myeloid Leukemia | 75 or 125 mg/kg, daily, oral | Robust tumor growth inhibition and induced tumor regression. | [1] |
| TNBC Mammary Intraductal Xenograft | Triple Negative Breast Cancer | 150 mg/kg/day, daily, oral | Inhibition of tumor growth. | [6] |
| TNBC Xenograft | Triple Negative Breast Cancer | 200 mg/kg/day, daily, oral | Drug-mediated growth inhibition with no associated animal toxicity. | [6] |
Kinase Inhibitory Activity
| Kinase | Ki (nM) | Reference |
| CDK9 | 8 | [1] |
| FLT3-ITD | 13 | [1] |
Experimental Protocols
Cell Viability Assay (TNBC Cell Lines)
The anti-proliferative effects of this compound on TNBC cell lines were determined using a live-cell imaging-based assay.
-
Cell Lines: MDA-MB-468, MDA-MB-231, MDA-MB-453, and MFM-223.
-
Seeding Density: Cells were seeded in 96-well plates. While the exact seeding density is not specified in the abstracts, a general protocol for such assays suggests a starting point of 5,000 to 10,000 cells per well.[7]
-
Treatment: Cells were treated with two-fold increasing concentrations of this compound, ranging from 150 nM to 1200 nM.[6]
-
Incubation: Nuclei counts were assessed via live imaging over a period of five days.[6]
-
Data Analysis: The number of viable cells was determined, and IC50 values were calculated. Apoptosis was concurrently measured by the ratio of Caspase-3/7 positive cells to live cells.[8]
Western Blotting
Western blotting was used to assess the effect of this compound on downstream signaling proteins.
-
Cell Lysates: TNBC cell lines were treated with this compound for specified durations, after which cell lysates were prepared.
-
Antibodies:
-
Detection: Protein bands were visualized and densitometry was used for quantification, with protein levels normalized to the loading control.[8]
In Vivo Xenograft Model (TNBC)
The in vivo efficacy of this compound was evaluated using a mammary intraductal (MIND) xenograft model.
-
Animal Model: Adult female NSG (NOD scid gamma) mice.[6]
-
Cell Inoculation: MDA-MB-453 cells expressing luciferase were injected unilaterally into the mammary ducts.[6]
-
Treatment: Five days post-inoculation, mice were treated daily with either vehicle control or this compound at a dose of 150 mg/kg/day via oral gavage.[6]
-
Tumor Growth Monitoring: Tumor growth was monitored using in vivo bioluminescence imaging.[6]
-
Endpoint Analysis: At the end of the study, tumors and organs were collected for further analysis, including immunohistochemistry for MCL1 expression and H&E staining to assess toxicity.[6]
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits CDK9 and FLT3, leading to reduced oncogene transcription and cell survival.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound in solid tumor models.
Conclusion
The initial studies on this compound demonstrate its promising anti-tumor activity in preclinical models of solid tumors, particularly in TNBC. Its dual mechanism of action, targeting both transcriptional dependencies and critical survival signaling pathways, provides a strong rationale for its further development. The data presented in this guide, including in vitro potency, in vivo efficacy, and detailed experimental methodologies, offer a valuable resource for researchers and drug development professionals interested in this novel therapeutic agent. Further investigation into the efficacy of this compound in a broader range of solid tumors is warranted to fully elucidate its clinical potential.
References
- 1. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencealert.com [sciencealert.com]
- 3. nbcf.org.au [nbcf.org.au]
- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cellular Assays Using CDDD11-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDD11-8 is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][3] By targeting these two key kinases, this compound offers a promising therapeutic strategy for cancers addicted to transcriptional regulation and those driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[2][4][5] These application notes provide detailed protocols for utilizing this compound in a variety of in vitro cell culture assays to assess its biological activity and mechanism of action.
Mechanism of Action:
This compound's primary mechanism of action involves the inhibition of CDK9 and FLT3-ITD.[2][4]
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation.[4][6] Inhibition of CDK9 by this compound leads to reduced RNAPII phosphorylation, causing a stall in transcription, particularly of genes with short half-lives, including the anti-apoptotic protein MCL-1 and the oncogene c-MYC.[4][6][7]
-
FLT3-ITD Inhibition: The FLT3-ITD mutation results in constitutive activation of the FLT3 receptor tyrosine kinase, driving aberrant downstream signaling through pathways such as PI3K-AKT-mTOR and RAS-RAF-ERK, which promotes cell proliferation and survival.[2][8] this compound directly inhibits the kinase activity of FLT3-ITD, leading to the suppression of these pro-survival signaling cascades.[2][8]
The dual inhibition of CDK9 and FLT3-ITD provides a synergistic anti-cancer effect, leading to cell cycle arrest, induction of apoptosis, and potent anti-proliferative activity in sensitive cancer cell lines.[2][9]
Data Presentation
Quantitative In Vitro Activity of this compound
| Parameter | Value | Target(s) | Cell Line(s) | Cancer Type | Reference(s) |
| Ki | 8 nM | CDK9 | - | - | [1][2][3] |
| 13 nM | FLT3-ITD | - | - | [1][2][3] | |
| IC50 (Proliferation) | 281 - 734 nM | CDK9 | Various TNBC cell lines | Triple-Negative Breast Cancer | [1][4][5] |
| 272 - 771 nM | CDK9 | Patient-derived organoids | Triple-Negative Breast Cancer | [5][10] | |
| < 0.10 µM | CDK9/FLT3-ITD | MV4-11, MOLM-13 | Acute Myeloid Leukemia | [11] | |
| 0.34 µM | FLT3-ITD | PL21 | Acute Myeloid Leukemia | [11] | |
| 0.46 µM | MLL fusion | THP-1 | Acute Myeloid Leukemia | [11] |
Signaling Pathway Diagrams
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. scispace.com [scispace.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of CDDD11-8 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CDDD11-8 is a potent, orally active, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD), with Ki values of 8 nM and 13 nM, respectively.[1][2][3][4][5] It has demonstrated efficacy in reducing the proliferation of leukemia cell lines, particularly those with FLT3-ITD mutations, by inducing cell cycle arrest and apoptosis.[1][6] Mechanistically, this compound inhibits the phosphorylation of RNA Polymerase II (RNAPII) and STAT5, and downregulates the expression of key survival proteins such as c-MYC and MCL-1.[1][7] Given its therapeutic potential in cancers like Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), accurate and consistent preparation of this compound solutions is critical for reproducible experimental results.[3][6][8]
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound using Dimethyl Sulfoxide (DMSO).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₆N₆ | [1][6] |
| Molecular Weight | 398.5 g/mol | [1][2] |
| CAS Number | 2241659-94-7 | [1][2] |
| Appearance | Off-white to light brown solid | [2] |
| Purity | >98% | [4] |
| Solubility in DMSO | Up to 100 mg/mL (approx. 250.94 mM) | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in high-purity DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), newly opened is recommended[2]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution, weigh out 3.985 mg of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 398.5 g/mol x 1000 = 3.985 mg
-
-
-
Dissolution:
-
Aliquoting and Storage:
Safety Precautions
-
Always wear appropriate PPE when handling this compound and DMSO.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent that can facilitate the absorption of compounds through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information. Handle as a potentially hazardous compound.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [1][4] |
| Stock Solution in DMSO | -80°C | 6 months | [1][2][4] |
| -20°C | 1 month | [1][2] |
Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution.[2][9]
Stock Solution Dilution Calculations
The following table provides the required volumes of DMSO to prepare common stock solution concentrations from pre-weighed amounts of this compound.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.5094 mL | 0.5019 mL | 0.2509 mL |
| 5 mg | 12.5471 mL | 2.5094 mL | 1.2547 mL |
| 10 mg | 25.0941 mL | 5.0188 mL | 2.5094 mL |
| Table data derived from supplier information.[1] |
Visualizations
Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK9 and FLT3-ITD, which are crucial for transcriptional regulation and cell proliferation in certain cancers.
Caption: Inhibition of CDK9 and FLT3-ITD pathways by this compound.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the sequential steps for preparing the this compound stock solution in DMSO.
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Administration of CDDD11-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of CDDD11-8, a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), in animal studies.[1][2][3][4][5][6] The protocols are based on established preclinical studies in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) models.
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor efficacy in xenograft models.[1][3] It functions by co-targeting CDK9 and FLT3, which are crucial in the proliferation and survival of certain cancer cells.[1][3] Inhibition of CDK9 leads to the downregulation of key anti-apoptotic proteins like MCL-1 and oncogenes such as c-MYC.[1][7] The concurrent inhibition of FLT3, particularly the internal tandem duplication (ITD) mutation, blocks downstream signaling pathways including PI3K-AKT-mTOR and RAS-RAF-ERK.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo administration of this compound based on published studies.
Table 1: In Vivo Administration Parameters for this compound in AML Xenograft Model
| Parameter | Value | Reference |
| Animal Model | MV4-11 tumor-bearing mice | [2][8] |
| Administration Route | Oral (PO), daily | [2][8] |
| Dosage | 75 or 125 mg/kg | [2][8] |
| Treatment Duration | 5 or 28 days | [2][8] |
| Vehicle Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Reported Efficacy | Statistically significant tumor growth inhibition; tumor regression at 125 mg/kg. | [1][3][5] |
Table 2: In Vivo Administration Parameters for this compound in TNBC Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Adult female NSG mice with MDA-MB-453 cell xenografts | [7] |
| Administration Route | Oral gavage, daily | [7] |
| Dosage | 150 mg/kg/day | [7] |
| Treatment Duration | 15 days | [7] |
| Vehicle Solution | 0.1 M sodium acetate, pH 4.5 | [7] |
| Reported Efficacy | Significant reduction in tumor growth. | [7] |
| Toxicity | No overt toxicity observed at doses up to 200 mg/kg/day. | [7] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
For AML Studies (Vehicle: DMSO/PEG300/Tween-80/Saline):
This protocol is for preparing a working solution with a solubility of at least 2.5 mg/mL.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
400 µL PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline (0.9% sodium chloride in ddH₂O)
-
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare the working solution fresh on the day of use.[2]
For TNBC Studies (Vehicle: Sodium Acetate Buffer):
-
Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.
-
Suspend the calculated amount of this compound powder directly in the vehicle to achieve the desired final concentration for dosing.
In Vivo Administration Procedure (Oral Gavage)
-
Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study. Handle the mice gently to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound formulation to be administered to each animal based on its body weight and the target dosage (e.g., 75, 125, or 150 mg/kg).
-
Administration:
-
Use a proper-sized, sterile oral gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any immediate adverse reactions.
-
-
Frequency and Duration: Administer the dose once daily for the specified duration of the study (e.g., 15 or 28 days).[2][7][8]
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Endpoint: At the end of the study, euthanize the animals according to the approved institutional animal care and use committee (IACUC) protocol. Tumors and other tissues can then be harvested for further analysis.
Visualization of Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the dual inhibitory action of this compound on the CDK9 and FLT3 signaling pathways.
Caption: this compound inhibits CDK9 and FLT3-ITD signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for a typical in vivo xenograft study of this compound.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 6. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CDDD11-8 Treatment of MV4-11 and MOLM-13 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal concentration of CDDD11-8, a potent dual inhibitor of CDK9 and FLT3-ITD, for treating the acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-13. Both cell lines harbor the FLT3-ITD mutation, making them particularly sensitive to this compound.[1][2][3]
I. Overview and Mechanism of Action
This compound is an orally bioavailable small molecule that demonstrates significant anti-proliferative activity against leukemia cell lines, especially those with FLT3-ITD mutations and MLL fusions like MV4-11 and MOLM-13.[1][3] Its mechanism of action involves the dual inhibition of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of anti-apoptotic proteins such as MCL-1 and survival genes like MYC.[1][4] By inhibiting CDK9, this compound leads to the downregulation of these critical survival factors.[1][5]
-
FLT3 Inhibition: The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation through downstream signaling pathways like PI3K-AKT-mTOR and RAS-RAF-ERK.[1] this compound effectively inhibits FLT3-ITD phosphorylation, thereby blocking these pro-survival signals.[1]
The synergistic inhibition of both CDK9 and FLT3 makes this compound a promising therapeutic agent for AML.[1]
II. Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in MV4-11 and MOLM-13 cells based on published data.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Genetic Background | GI50 (µM) | Reference |
| MV4-11 | FLT3-ITD/ITD / MLL-AF4 | < 0.10 | [3] |
| MOLM-13 | FLT3-ITD/WT / MLL-AF9 | < 0.10 | [3] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | % Annexin V-Positive Cells | Reference |
| MV4-11 | 1 | 6 | 51 | [1] |
| MOLM-13 | 1 | 6 | 86 | [1] |
| MV4-11 | 1 (followed by 24h washout) | 6 | 28 | [1] |
| MOLM-13 | 1 (followed by 24h washout) | 6 | 61 | [1] |
Table 3: Key Signaling Pathway Modulation by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Key Downregulated Proteins | Reference |
| MV4-11 | 0.3 - 1 | 2 - 24 | p-RNAP II (Ser2/5), p-FLT3, p-STAT5, p-AKT, p-ERK, c-MYC, MCL-1, XIAP | [1] |
| MOLM-13 | Increasing concentrations up to 3 | 24 | p-RNAP II (Ser2/5), c-MYC, MCL-1, XIAP | [1][5] |
III. Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
A. Cell Culture
-
Cell Lines: MV4-11 and MOLM-13 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
B. Anti-proliferative Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.3 µM and 1 µM) and a vehicle control for specific time points (e.g., 6, 24 hours).[1]
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
D. Western Blot Analysis
This technique is used to assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Cell Lysis: After treatment with this compound (e.g., increasing concentrations for 24 hours, or a time-course with 0.3 and 1 µM), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAP II, RNAP II, p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, c-MYC, MCL-1, XIAP, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Visualizations
Signaling Pathway of this compound in AML Cells
Caption: Signaling pathway inhibited by this compound in FLT3-ITD AML cells.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CDDD11-8 in Combination Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDD11-8 is a potent, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its dual inhibitory action provides a strong rationale for its investigation in cancers where these kinases are key drivers of proliferation and survival, notably in Acute Myeloid Leukemia (AML) with FLT3 mutations and in transcriptionally addicted cancers such as Triple-Negative Breast Cancer (TNBC).[1][3] While preclinical studies have demonstrated the single-agent efficacy of this compound, its therapeutic potential can be significantly enhanced through strategic combination with other chemotherapy agents. This document provides detailed application notes and protocols for researchers to explore the synergistic effects of this compound in combination therapy settings.
The primary rationale for combining this compound with other anticancer drugs is to exploit synergistic mechanisms, enhance therapeutic efficacy, and overcome potential resistance. By inhibiting CDK9, this compound downregulates the expression of key anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, which are frequently implicated in resistance to conventional chemotherapy and targeted agents.[4] Concurrently, its inhibition of mutant FLT3 can suppress a critical survival signaling pathway in AML.
Data Presentation: Preclinical Efficacy of this compound and Rationale for Combination
While specific data on this compound in combination with other agents is emerging, the following tables summarize its single-agent activity and provide a rationale for potential synergistic combinations based on the known mechanisms of CDK9 and FLT3 inhibitors.
Table 1: Single-Agent Activity of this compound in Preclinical Models
| Cancer Type | Cell Line/Model | Key Mutation(s) | IC50/GI50 (nM) | Efficacy Metric | Reference |
| AML | MV4-11 | FLT3-ITD, MLL fusion | ~10 - 50 | Inhibition of proliferation | [1] |
| AML | MOLM-13 | FLT3-ITD, MLL fusion | ~50 - 100 | Inhibition of proliferation | [1] |
| TNBC | Various | Not specified | 281 - 734 | Inhibition of proliferation | [3] |
| TNBC | Patient-Derived Organoids | MYC amplified, chemo-resistant | 272 - 771 | Inhibition of growth | [3] |
Table 2: Rationale for Combining this compound with Other Chemotherapy Agents
| Combination Partner Class | Example Agents | Rationale for Synergy | Potential Cancer Indication |
| BCL-2 Inhibitors | Venetoclax | CDK9 inhibition downregulates Mcl-1, a key resistance factor to Venetoclax. Dual targeting of anti-apoptotic pathways. | AML, other hematological malignancies |
| Standard Chemotherapy (AML) | Cytarabine, Daunorubicin | CDK9 inhibition can lower the apoptotic threshold, sensitizing cancer cells to DNA-damaging agents. | AML |
| Standard Chemotherapy (TNBC) | Doxorubicin, Paclitaxel | CDK9 inhibition can induce cell cycle arrest and enhance apoptosis in combination with cytotoxic agents. | TNBC |
| Other Targeted Agents (AML) | Menin-MLL inhibitors | Menin-MLL inhibition transcriptionally suppresses FLT3, creating a dual-level attack on FLT3 signaling. | AML with MLL rearrangement or NPM1 mutation |
| Other Targeted Agents (TNBC) | PARP inhibitors | CDK9 inhibition may downregulate DNA repair proteins, potentially sensitizing tumors to PARP inhibition. | TNBC |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental process is crucial for designing and interpreting combination studies.
Caption: this compound dual inhibition of FLT3 and CDK9 signaling pathways.
Caption: General workflow for evaluating this compound combination therapies.
Experimental Protocols
The following are generalized protocols for assessing the synergistic potential of this compound with other chemotherapy agents. Specific concentrations and time points should be optimized for each cell line and drug combination.
In Vitro Synergy Assessment
1. Cell Culture and Reagents
-
Select appropriate cancer cell lines (e.g., MV4-11 for AML, MDA-MB-231 for TNBC).
-
Culture cells in recommended media and conditions.
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
2. Cell Viability Assay (e.g., MTS Assay)
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a dose-response matrix of this compound and the combination agent, both alone and in a constant ratio.
-
Treat cells and incubate for 72-96 hours.
-
Add MTS reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance at 490 nm.
3. Data Analysis and Combination Index (CI) Calculation
-
Calculate the percentage of cell viability relative to vehicle-treated controls.
-
Determine the IC50 values for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
4. Apoptosis Analysis by Flow Cytometry
-
Treat cells with this compound, the combination agent, and the combination at synergistic concentrations.
-
Incubate for 24-48 hours.
-
Harvest cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify early and late apoptotic populations.
5. Western Blot Analysis for Mechanistic Insights
-
Treat cells as in the apoptosis assay.
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key proteins (e.g., PARP, Caspase-3, Mcl-1, c-MYC, p-STAT5, p-ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
In Vivo Combination Efficacy in Xenograft Models
1. Animal Model
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Subcutaneously inject cancer cells to establish tumors. For AML models, systemic dissemination models can also be used.
2. Dosing and Administration
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Agent B alone, Combination).
-
Administer this compound orally, based on previously established efficacious doses (e.g., 75-125 mg/kg daily).[1]
-
Administer the combination agent according to its known optimal route and schedule.
3. Efficacy Evaluation
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blot).
4. Statistical Analysis
-
Compare tumor growth inhibition between the combination group and the single-agent and vehicle groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound presents a promising therapeutic agent with a strong rationale for use in combination therapies for AML and TNBC. Its dual inhibition of CDK9 and FLT3 provides multiple avenues for synergistic interactions with both standard chemotherapies and other targeted agents. The protocols outlined here provide a foundational framework for the preclinical evaluation of novel this compound combination regimens. Rigorous in vitro and in vivo testing is essential to identify the most effective and tolerable combinations to advance into clinical development.
References
- 1. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Western Blot Analysis of Downstream Targets Following CDDD11-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDD11-8 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes, such as MCL1 and MYC, making it a promising therapeutic agent in various cancers, including Triple-Negative Breast Cancer (TNBC) and Acute Myeloid Leukemia (AML).[1][3] In the context of AML, this compound also co-targets the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation.[4] This document provides detailed application notes and protocols for the Western blot analysis of key downstream targets of this compound, enabling researchers to effectively assess its mechanism of action in cancer cell lines.
Mechanism of Action of this compound
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional initiation to elongation.[2] Inhibition of CDK9 by this compound prevents this phosphorylation event, leading to a stall in transcriptional elongation and subsequent downregulation of proteins with short mRNA half-lives, many of which are critical for cancer cell survival and proliferation.[1][2] This ultimately results in cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Key Downstream Targets for Western Blot Analysis
-
p-RNAPII (Ser2): A direct marker of CDK9 activity. A decrease in the phosphorylated form of RNAPII at serine 2 indicates target engagement by this compound.[1]
-
MYC: A potent oncogene with a short mRNA half-life, making its protein expression highly sensitive to CDK9 inhibition.[1]
-
MCL1: An anti-apoptotic protein with a short mRNA half-life, its downregulation is a key indicator of the pro-apoptotic effect of this compound.[1]
-
Cleaved PARP and Cleaved Caspase-3: Markers of apoptosis. An increase in the cleaved forms of PARP and Caspase-3 confirms the induction of apoptosis following this compound treatment.
-
Cyclin B1 and p-CDK1: Key regulators of the G2/M phase of the cell cycle. Alterations in their expression can indicate cell cycle arrest.[5]
-
p-FLT3 and p-STAT5: In the context of FLT3-ITD positive AML, a reduction in the phosphorylation of FLT3 and its downstream target STAT5 demonstrates the inhibitory effect of this compound on this pathway.[4]
Data Presentation
The following tables summarize the expected quantitative changes in protein expression following this compound treatment based on published data. Densitometry values are normalized to a loading control (e.g., GAPDH, β-Actin) and presented relative to vehicle-treated control cells.
Table 1: Effect of this compound on Downstream CDK9 Targets in TNBC Cell Lines (6-hour treatment) [1]
| Target Protein | Cell Line | 300 nM this compound (Relative Expression) | 600 nM this compound (Relative Expression) |
| p-RNAPII (Ser2) | MDA-MB-453 | Decreased | ~0.2 |
| MDA-MB-468 | Decreased | ~0.6 | |
| MDA-MB-231 | Decreased | Decreased | |
| MFM-223 | Decreased | ~0.6 | |
| MYC | MDA-MB-453 | Decreased | <0.3 |
| MDA-MB-468 | Decreased | Decreased | |
| MDA-MB-231 | No significant change | Decreased (at 1200 nM) | |
| MFM-223 | Decreased | Decreased | |
| MCL1 | MDA-MB-453 | Decreased | <0.3 |
| MDA-MB-468 | Decreased | Decreased | |
| MDA-MB-231 | Decreased | ~0.1 | |
| MFM-223 | Decreased | Decreased |
Table 2: Effect of this compound on Downstream CDK9 and FLT3-ITD Targets in AML Cell Lines (24-hour treatment) [3]
| Target Protein | Cell Line | Concentration Range (µM) | Observed Effect |
| p-RNAPII (Ser2) | MV4-11, MOLM-13 | 0.1 - 1 | Dose-dependent decrease |
| p-RNAPII (Ser5) | MV4-11, MOLM-13 | 0.1 - 1 | Dose-dependent decrease |
| c-MYC | MV4-11, MOLM-13 | 0.1 - 1 | Dose-dependent decrease |
| MCL-1 | MV4-11, MOLM-13 | 0.1 - 1 | Dose-dependent decrease |
| XIAP | MV4-11, MOLM-13 | 0.1 - 1 | Dose-dependent decrease |
| Cleaved PARP | MV4-11, MOLM-13 | 0.1 - 1 | Dose-dependent increase |
| Cleaved Caspase 3 | MV4-11 | 0.1 - 1 | Dose-dependent increase |
| p-FLT3 (Tyr591) | MV4-11 | 0.3, 1 | Time-dependent decrease |
| p-STAT5 (Tyr694) | MV4-11 | 0.3, 1 | Time-dependent decrease |
| p-AKT (Ser473) | MV4-11 | 0.3, 1 | Time-dependent decrease |
| p-ERK (Thr202/Tyr204) | MV4-11 | 0.3, 1 | Time-dependent decrease |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Culture TNBC cell lines (e.g., MDA-MB-453, MDA-MB-468, MDA-MB-231, MFM-223) or AML cell lines (e.g., MV4-11, MOLM-13) in their recommended media supplemented with fetal bovine serum and antibiotics.[1][3]
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO and store at -20°C.[1]
-
Treatment: Dilute the this compound stock solution in fresh culture media to the desired final concentrations (e.g., 300 nM, 600 nM for TNBC; 0.1 µM to 1 µM for AML).[1][3] Treat cells for the desired duration (e.g., 6 hours for protein analysis in TNBC, up to 24 hours for AML).[1][3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
Western Blot Protocol
1. Sample Preparation (Cell Lysis)
-
After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer to a final concentration of 1x and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target proteins).
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
If using a PVDF membrane, activate it in methanol for 1-2 minutes before transfer.
-
Ensure good contact between the gel and the membrane and that no air bubbles are present.
-
Perform the transfer according to the manufacturer's instructions for your transfer system.
4. Immunoblotting
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Note: Optimal antibody dilutions should be determined empirically.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
5. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
6. Stripping and Re-probing (Optional)
-
If you need to probe for another protein of a different molecular weight, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly, block again, and proceed with the immunoblotting protocol for the next primary antibody. It is recommended to first probe for phosphoproteins and then for total proteins. For loading controls like GAPDH or β-actin, this is typically done after probing for the target of interest.
Mandatory Visualizations
Caption: this compound inhibits the CDK9-mediated phosphorylation of RNAPII, leading to decreased transcription of oncogenes like MYC and MCL1, ultimately inducing apoptosis and cell cycle arrest.
Caption: A streamlined workflow for Western blot analysis to assess the effects of this compound treatment on downstream target protein expression in cancer cells.
References
- 1. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of CDDD11-8 in Triple-Negative Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified Cyclin-Dependent Kinase 9 (CDK9) as a promising therapeutic target in TNBC.[1][2][3] CDDD11-8 is a novel, potent, and selective inhibitor of CDK9 that has demonstrated significant anti-proliferative effects in various TNBC cell line models.[1][2][3][4] In vitro studies have shown that this compound effectively inhibits the proliferation of TNBC cells, induces cell cycle arrest, and promotes apoptosis.[1][2][4]
These application notes provide a comprehensive overview of the effects of this compound on TNBC cell lines and detailed protocols for assessing its impact on cell viability.
Data Presentation: Anti-proliferative Activity of this compound in TNBC Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in a panel of TNBC cell lines representing different molecular subtypes. The results demonstrate a consistent dose-dependent inhibition of proliferation across all tested cell lines.
| TNBC Subtype | Cell Line | IC50 (nM) |
| Basal-like 1 | MDA-MB-468 | 281 - 734 |
| Mesenchymal-like | MDA-MB-231 | 281 - 734 |
| Luminal-like | MDA-MB-453 | 281 - 734 |
| Luminal-like | MFM-223 | 281 - 734 |
Note: The IC50 range of 281–734 nM is reported for the panel of cell lines.[1][2][4]
Mechanism of Action: CDK9 Inhibition
This compound exerts its anti-cancer effects through the selective inhibition of CDK9.[1][2] This inhibition leads to a cascade of downstream events, ultimately suppressing tumor growth. The key molecular effects include:
-
Reduced RNAPII Phosphorylation: Inhibition of CDK9 by this compound leads to a decrease in the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2 of its C-terminal domain.[1]
-
Downregulation of Oncogenes: The reduction in RNAPII phosphorylation results in the transcriptional suppression of key oncogenes, including MYC and MCL1.[1][2]
-
Induction of Apoptosis: The downregulation of anti-apoptotic proteins like MCL1 contributes to the induction of programmed cell death (apoptosis) in TNBC cells.[1]
References
- 1. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK9 in triple negative breast cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Analysis of Apoptosis Induced by CDDD11-8 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CDDD11-8 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][3][4] It has demonstrated significant anti-proliferative activity and induction of apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML) cells harboring the FLT3-ITD mutation.[1][3][4][5] The mechanism of action of this compound involves the suppression of downstream signaling pathways of CDK9 and FLT3, leading to the downregulation of anti-apoptotic proteins such as MCL-1 and XIAP, and subsequent activation of the apoptotic cascade, evidenced by the cleavage of caspase-3 and PARP.[1]
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA. By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of MV4-11 cells treated with this compound for 24 hours.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in MV4-11 Cells
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 2.1 |
| 100 | 35.8 ± 5.1 | 40.7 ± 3.8 | 23.5 ± 3.2 |
| 500 | 10.2 ± 2.8 | 55.3 ± 4.5 | 34.5 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound in MV4-11 Cells
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 6 | 78.4 ± 3.3 | 15.2 ± 2.0 | 6.4 ± 1.1 |
| 12 | 55.9 ± 4.0 | 28.7 ± 3.1 | 15.4 ± 2.5 |
| 24 | 35.8 ± 5.1 | 40.7 ± 3.8 | 23.5 ± 3.2 |
| 48 | 15.3 ± 3.1 | 30.1 ± 4.2 | 54.6 ± 5.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress, HY-136359 or equivalent)
-
Dimethyl sulfoxide (DMSO, vehicle for this compound)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Workflow
Caption: Experimental workflow for analyzing this compound induced apoptosis.
Detailed Protocol
1. Cell Culture and Treatment:
1.1. Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2. 1.2. Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. 1.3. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. 1.4. Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
2. Cell Staining:
2.1. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. 2.2. Harvest the cells (both adherent and suspension cells from the supernatant) and transfer to flow cytometry tubes. 2.3. Centrifuge the cells at 300 x g for 5 minutes. 2.4. Discard the supernatant and wash the cells once with 1 mL of cold PBS. 2.5. Centrifuge again at 300 x g for 5 minutes and discard the PBS. 2.6. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 2.7. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. 2.8. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. 2.9. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
3.1. Analyze the samples on a flow cytometer immediately after staining. 3.2. Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls. 3.3. Acquire data for at least 10,000 events per sample. 3.4. Create a dot plot of FITC (Annexin V) versus PI. 3.5. Gate the populations to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Signaling Pathway
The induction of apoptosis by this compound is a result of its inhibitory action on CDK9 and FLT3-ITD, which leads to the activation of the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound induced apoptosis.
Discussion
The data presented demonstrate that this compound induces apoptosis in a dose- and time-dependent manner in MV4-11 cells. This is consistent with previous findings that this compound is particularly effective in AML cells with FLT3-ITD mutations.[1][3] The flow cytometry protocol outlined provides a robust and reproducible method for quantifying the apoptotic effects of this compound. Researchers can adapt this protocol to other cancer cell lines and for screening other potential therapeutic compounds. Further investigation into the specific downstream targets and the interplay between the CDK9 and FLT3-ITD inhibitory effects of this compound will provide a more comprehensive understanding of its mechanism of action.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a CDDD11-8 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDD11-8 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][3][4] It has demonstrated significant anti-proliferative activity in preclinical models of acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][5][6][7] The development of drug resistance is a major challenge in cancer therapy.[3] Establishing a this compound resistant cell line model is a critical step in understanding the potential mechanisms of resistance, identifying biomarkers, and developing strategies to overcome it. These application notes provide a comprehensive protocol for the generation and characterization of a this compound resistant cell line.
Principle
The development of a drug-resistant cell line is achieved through the long-term culture of a cancer cell line in the presence of gradually increasing concentrations of the drug.[8][9][10] This process selects for a population of cells that can survive and proliferate at concentrations of the drug that are lethal to the parental, sensitive cell line. The primary method described here is the continuous exposure with dose escalation, which mimics the gradual development of acquired resistance in a clinical setting.[10][11]
Data Presentation
Table 1: Initial Characterization of Parental Cell Line
| Parameter | Description | Example Value |
| Cell Line | Name of the parental cancer cell line (e.g., MV4-11 for AML, MDA-MB-231 for TNBC) | MV4-11 |
| Morphology | Description of cell appearance | Suspension, round cells |
| Doubling Time | Time required for the cell population to double | ~24 hours |
| This compound IC50 | Concentration of this compound that inhibits 50% of cell growth | 50 nM |
Table 2: Monitoring the Development of Resistance
| Passage Number | This compound Concentration (nM) | Cell Viability (%) | Observations |
| P0 | 0 | 100 | Healthy, proliferating cells |
| P1 | 25 (0.5 x IC50) | 70 | Initial cell death, slower growth |
| P5 | 25 | 95 | Growth rate recovered |
| P6 | 50 (IC50) | 60 | Significant cell death |
| P10 | 50 | 90 | Stable growth at IC50 |
| P11 | 75 (1.5 x IC50) | 50 | High level of cell death |
| P15 | 75 | 85 | Adaptation to higher concentration |
| ... | ... | ... | ... |
| Pn | Final Concentration | >80 | Stable resistant population |
Table 3: Characterization of the this compound Resistant Cell Line
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Resistance |
| This compound IC50 (nM) | 50 | 500 | 10 |
| Doubling Time (hours) | 24 | 28 | 1.17 |
| Morphology | Suspension, round | May show altered morphology | - |
| Expression of CDK9 | +++ | +++ | No change |
| Expression of p-RNAPII (Ser2) | +++ | +++ (in absence of drug) | - |
| Expression of FLT3-ITD | +++ | +++ or altered | Potential for mutation |
| Expression of ABC Transporters (e.g., P-gp) | + | +++ | Upregulated |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
This protocol is essential to establish the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line (e.g., MV4-11, MOLM-13 for AML; MDA-MB-231 for TNBC)[1][3]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.[8]
-
Replace the medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound Resistant Cell Line
This protocol describes the long-term culture of the parental cell line with escalating doses of this compound.[8][11]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks or plates
-
Cryopreservation medium
Procedure:
-
Initiation of Drug Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration of 0.5 to 1 times the determined IC50.
-
Monitoring and Maintenance:
-
Monitor the cells daily for signs of cytotoxicity and changes in morphology. Expect to see a significant reduction in cell viability initially.
-
Change the medium with fresh this compound-containing medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells have adapted to the current drug concentration and exhibit a stable growth rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[8][10]
-
Repeat the monitoring and maintenance steps. If a high level of cell death is observed (>80%), reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Cryopreservation: At each successful dose escalation, cryopreserve a stock of the cells. This is a critical step to ensure you have a backup at each stage of resistance development.[8]
-
Establishment of a Stable Resistant Line: Continue this process of gradual dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. The entire process can take several months.[11]
-
Maintenance of the Resistant Line: Once established, the resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistance phenotype.
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
This protocol validates the resistance and begins to explore the underlying mechanisms.
Materials:
-
Parental cell line
-
Established this compound resistant cell line
-
This compound
-
Reagents for Western blotting, qPCR, or other molecular biology techniques.
Procedure:
-
IC50 Re-evaluation: Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line using Protocol 1. A significant increase in the IC50 value confirms resistance.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages).[10] Then, re-determine the IC50. A stable resistance will show little to no change in the IC50 after drug withdrawal.
-
Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell line to other CDK9 inhibitors or FLT3 inhibitors to determine if the resistance mechanism is specific to this compound or more general.
-
Mechanism of Resistance Investigation:
-
Target Alteration: Analyze the expression levels and sequence of CDK9 and FLT3 to check for mutations that might prevent drug binding.
-
Bypass Pathway Activation: Use techniques like Western blotting or RNA sequencing to investigate the activation of alternative survival pathways such as PI3K/AKT or MAPK/ERK.[2][11]
-
Drug Efflux: Assess the expression and activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which can pump the drug out of the cell.[11]
-
Mandatory Visualizations
Caption: Experimental workflow for establishing a this compound resistant cell line.
Caption: this compound signaling pathways and potential resistance mechanisms.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sciencealert.com [sciencealert.com]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotecnika.org [biotecnika.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: In Vivo Imaging Techniques for Efficacy Assessment of CDDD11-8
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of CDDD11-8, a dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), using non-invasive imaging techniques.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, potent, and selective small molecule inhibitor targeting both CDK9 and FLT3.[1][2] Its dual-targeting mechanism offers a promising therapeutic strategy, particularly in cancers like Acute Myeloid Leukemia (AML) and Triple Negative Breast Cancer (TNBC).[1][3][4]
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This action promotes transcriptional elongation of many genes, including critical cancer cell survival genes like MYC and MCL-1.[1][3] Inhibition of CDK9 by this compound leads to reduced RNAPII phosphorylation, downregulation of these survival proteins, and subsequent cell cycle arrest and apoptosis.[3][5]
-
FLT3 Inhibition: Mutations in FLT3, especially internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[1][6] These mutations lead to constitutive activation of the kinase and downstream pro-survival signaling. This compound effectively inhibits FLT3-ITD, providing a two-pronged attack that can overcome the rapid emergence of resistance often seen with FLT3-only inhibitors.[1][6]
In vivo imaging provides a powerful, non-invasive method to longitudinally monitor tumor response, assess target engagement, and evaluate potential off-target effects in preclinical models. This note details protocols for bioluminescence, Positron Emission Tomography (PET), and fluorescence imaging.
Signaling Pathway and Experimental Workflow
This compound Dual Inhibition Signaling Pathway
The diagram below illustrates the dual mechanism of action of this compound. It simultaneously inhibits the FLT3 signaling cascade and the CDK9-mediated transcriptional machinery, leading to decreased proliferation and increased apoptosis in cancer cells.
General In Vivo Efficacy Assessment Workflow
A typical workflow for assessing the efficacy of this compound in a preclinical xenograft model involves animal model establishment, baseline imaging, treatment administration, longitudinal imaging, and endpoint analysis.
Protocols for Oncology Models
Protocol 1: Bioluminescence Imaging (BLI) of Tumor Burden
Objective: To non-invasively monitor tumor growth and regression in response to this compound treatment in an orthotopic or subcutaneous xenograft model.
Methodology:
-
Cell Line Preparation: Use a cancer cell line (e.g., MV4-11 for AML) stably transfected with a luciferase reporter gene (e.g., firefly luciferase).
-
Animal Model: Immunocompromised mice (e.g., NSG or NOD/SCID) are inoculated with luciferase-tagged cells. For a systemic AML model, cells are injected intravenously. For solid tumors, cells are injected subcutaneously or orthotopically.
-
Treatment: Once tumors are established (detectable by BLI), randomize mice into treatment groups (e.g., Vehicle control, this compound at 125 mg/kg, daily by oral gavage).[6]
-
Imaging Procedure:
-
Administer D-luciferin substrate (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
Wait 10-15 minutes for substrate distribution.
-
Anesthetize mice using isoflurane.
-
Place mice in an in vivo imaging system (IVIS) chamber.
-
Acquire images with an exposure time of 1-60 seconds, depending on signal intensity.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor or whole body for systemic disease.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Plot the average photon flux per group over time to assess tumor growth inhibition.
-
Protocol 2: PET Imaging of Tumor Proliferation
Objective: To quantitatively measure changes in tumor cell proliferation as a pharmacodynamic marker of this compound activity.
Methodology:
-
Radiotracer: Use an appropriate proliferation tracer, such as ¹⁸F-3'-deoxy-3'-fluorothymidine (¹⁸F-FLT), which is taken up by proliferating cells.
-
Animal Model: Establish tumor xenografts as described in Protocol 3.1.
-
Imaging Schedule: Perform PET scans at baseline (before treatment) and at selected time points after treatment initiation (e.g., 4 days post-treatment) to assess early response.[7]
-
Imaging Procedure:
-
Fast the animal for 4-6 hours prior to imaging.
-
Administer the ¹⁸F-FLT tracer (e.g., 5-10 MBq) via tail vein injection.
-
Allow for a 60-90 minute uptake period.
-
Anesthetize the mouse and position it in a small animal PET/CT scanner.
-
Perform a CT scan for anatomical co-registration, followed by a 15-20 minute PET scan.
-
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Draw ROIs on the tumor using the co-registered CT images.
-
Calculate the Standardized Uptake Value (SUV) for the tumor ROI.
-
Compare the change in tumor SUV from baseline to post-treatment between vehicle and this compound groups.
-
Protocols for Hypothetical Neurological Applications
While primarily developed for oncology, the following protocols outline how in vivo imaging could be used to assess the efficacy or potential neurotoxicity of this compound in relevant central nervous system (CNS) disease models (e.g., glioblastoma) or as part of safety pharmacology studies.
Protocol 3: PET Imaging of Synaptic Density
Objective: To assess whether this compound treatment impacts synaptic density, a sensitive marker of neuronal health and a key endpoint in neurodegeneration and neurotoxicity studies.
Methodology:
-
Radiotracer: Use a PET ligand targeting the synaptic vesicle glycoprotein 2A (SV2A), a ubiquitous marker of synaptic terminals.[8][9] Examples include ¹¹C-UCB-J or the ¹⁸F-labeled tracer ¹⁸F-SynVesT-1.[9][10]
-
Animal Model: Use a relevant animal model, which could be a transgenic model of neurodegenerative disease or healthy animals for a toxicology screen.[10]
-
Study Design: Administer this compound for a defined period. Include baseline and endpoint SV2A-PET scans for longitudinal assessment.
-
Imaging Procedure:
-
Administer the SV2A PET tracer via tail vein injection.
-
Allow for an appropriate uptake period (e.g., 60-90 minutes for ¹¹C-UCB-J).
-
Perform a PET/CT or PET/MRI scan as described in Protocol 3.2.
-
-
Data Analysis:
-
Co-register PET images to a standard brain atlas.
-
Define ROIs for specific brain regions (e.g., hippocampus, cortex, substantia nigra).[8]
-
Quantify tracer uptake (SUV or distribution volume ratio) in each region.
-
Compare SV2A levels between treatment and control groups to identify any drug-induced changes in synaptic density.
-
Protocol 4: Two-Photon Microscopy of Neuronal Structures
Objective: To visualize high-resolution, longitudinal changes in neuronal and synaptic structures (e.g., dendritic spines, axonal integrity) in response to this compound.
Methodology:
-
Animal Model: Use a transgenic mouse model expressing a fluorescent protein in specific neuronal populations (e.g., Thy1-YFP mice).[11] These models allow for chronic imaging of the same neurons over time.
-
Surgical Preparation: Implant a cranial window over the brain region of interest (e.g., somatosensory cortex) to allow optical access for microscopy. Allow the animal to recover fully before imaging.
-
Study Design: Acquire baseline images of selected neurons and dendritic segments. Administer this compound or vehicle and re-image the exact same locations at subsequent time points (e.g., weekly).
-
Imaging Procedure:
-
Anesthetize the mouse and fix its head under the two-photon microscope objective.
-
Use a Ti:Sapphire laser tuned to the appropriate excitation wavelength (e.g., ~920 nm for YFP).
-
Acquire high-resolution Z-stacks of the dendritic segments of interest.
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ/Fiji) to analyze neuronal morphology.
-
Quantify dendritic spine density and turnover rate (gains and losses) between imaging sessions.
-
Monitor for signs of neurotoxicity, such as axonal blebbing or dendritic atrophy.[11]
-
Data Presentation
Quantitative data from these imaging studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical BLI Data for AML Xenograft Model
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
|---|---|---|---|---|
| Vehicle Control | 1.5 ± 0.3 | 8.9 ± 1.2 | 45.2 ± 5.6 | 150.7 ± 20.1 |
| This compound (125 mg/kg) | 1.6 ± 0.4 | 2.1 ± 0.5 | 1.1 ± 0.3 | 0.8 ± 0.2 |
| Data are presented as mean total photon flux (x10⁶ photons/sec) ± SEM. | | | | |
Table 2: Hypothetical ¹⁸F-FLT PET Data for Solid Tumor Model
| Treatment Group | Baseline SUVmax | Day 4 SUVmax | % Change from Baseline |
|---|---|---|---|
| Vehicle Control | 2.8 ± 0.4 | 3.1 ± 0.5 | +10.7% |
| This compound (125 mg/kg) | 2.9 ± 0.3 | 1.2 ± 0.2 | -58.6% |
| Data are presented as mean Standardized Uptake Value (SUVmax) ± SEM. | | | |
Table 3: Hypothetical SV2A-PET Data for Neurotoxicity Study
| Brain Region | Vehicle Control (SUVr) | This compound (SUVr) | % Difference |
|---|---|---|---|
| Hippocampus | 1.05 ± 0.08 | 1.03 ± 0.07 | -1.9% |
| Cortex | 1.12 ± 0.09 | 1.11 ± 0.10 | -0.9% |
| Striatum | 1.25 ± 0.11 | 1.23 ± 0.09 | -1.6% |
| Data are presented as mean SUV ratio (SUVr) normalized to cerebellum ± SEM. | | | |
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imaging of Synaptic Density in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo characterization of a bigenic fluorescent mouse model of Alzheimer’s disease with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of CDDD11-8: A Preclinical Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: CDDD11-8 is a novel, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual inhibitory action presents a promising therapeutic strategy for cancers such as Acute Myeloid Leukemia (AML), particularly in cases with FLT3-ITD mutations.[4][5] Understanding the pharmacokinetic (PK) properties of this compound is critical for its preclinical development and for predicting its behavior in clinical settings. This document provides a summary of the preclinical pharmacokinetic data for this compound and detailed protocols for key analytical methods.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
The pharmacokinetic profile of this compound was evaluated in BALB/c mice following intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) | Oral Administration (100 mg/kg) |
| Cmax (ng/mL) | - | 185 | 2890 |
| Tmax (h) | - | 1.0 | 2.0 |
| AUC₀₋t (ng·h/mL) | 1140 | 1710 | 26800 |
| AUC₀₋inf (ng·h/mL) | 1150 | 1720 | 27100 |
| t₁/₂ (h) | 1.9 | 2.4 | 3.5 |
| CL (L/h/kg) | 2.2 | - | - |
| Vd (L/kg) | 1.71 | - | - |
| F (%) | - | 30 | - |
Data sourced from Anshabo et al., 2022.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the concentration-time curve from time zero to infinity; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Blood to Plasma Partitioning of this compound
| Parameter | Value |
| Blood to Plasma Ratio (B/P) | 0.71 |
Data sourced from Anshabo et al., 2022.[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound, such as this compound, in mice.
1. Animal Model:
-
Species: BALB/c mice (or other appropriate strain).
-
Sex: Both male and female.
-
Number: A sufficient number of animals to allow for serial blood sampling (e.g., n=3-5 per time point).
2. Dosing Formulation:
-
Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle. For this compound, a solution of 10% N-methyl-2-pyrrolidone (NMP) in acetate buffer (pH 4.5) was used.[1]
-
Oral (PO) Formulation: Prepare a suspension or solution of the test compound in an appropriate vehicle. For this compound, an acetate buffer at pH 4.74 was used.[1]
3. Administration:
-
IV Administration: Administer the compound via tail vein injection at the desired dose (e.g., 2 mg/kg for this compound).[1]
-
PO Administration: Administer the compound by oral gavage at the desired doses (e.g., 10 mg/kg and 100 mg/kg for this compound).[1]
4. Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing. Typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA or heparin).[6]
5. Plasma Preparation:
-
Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Process plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
7. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
Protocol 2: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in liver microsomes.
1. Materials:
-
Liver microsomes (human, mouse, rat, etc.).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]
-
Ice-cold acetonitrile or methanol for reaction termination.
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system.
2. Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C.[8]
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the microsomal mixture.[8] To start the metabolic reaction, add the NADPH regenerating system.[7] For a negative control, add buffer instead of the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[8]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This protocol determines the fraction of a drug that is bound to plasma proteins.
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device.[9]
-
Plasma (human, mouse, etc.).
-
Test compound stock solution.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Incubator shaker (37°C).
-
LC-MS/MS system.
2. Procedure:
-
Sample Preparation: Spike plasma with the test compound to the desired final concentration (e.g., 1-5 µM).[9]
-
Dialysis Setup: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[9]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Sample Processing: Precipitate proteins by adding acetonitrile containing an internal standard. Centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the concentration of the test compound in the supernatant from both chambers by LC-MS/MS.
3. Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage of protein binding = (1 - fu) * 100.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
References
- 1. admescope.com [admescope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Plasma Protein Binding Assay [visikol.com]
Application Notes and Protocols for Long-Term CDDD11-8 Treatment in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the long-term administration of CDDD11-8, a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), in animal models of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).
Introduction
This compound is an orally bioavailable small molecule inhibitor targeting CDK9 and FLT3, particularly the internal tandem duplication (ITD) mutation common in AML.[1][2] By co-targeting these kinases, this compound presents a promising therapeutic strategy to overcome resistance to FLT3 inhibitors by simultaneously suppressing the transcription of key cancer cell survival genes regulated by CDK9, such as MCL-1.[1] Preclinical studies have demonstrated its efficacy in reducing tumor growth and improving survival in xenograft mouse models.[1][2]
Mechanism of Action: Dual Inhibition of CDK9 and FLT3
This compound exerts its anti-tumor effects through the dual inhibition of CDK9 and FLT3.
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are crucial for the survival of many cancer cells.[1]
-
FLT3 Inhibition: Mutations in FLT3, especially FLT3-ITD, lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells. This compound directly inhibits the kinase activity of FLT3-ITD, blocking downstream signaling pathways.[1]
The synergistic inhibition of both CDK9 and FLT3 offers a two-pronged attack on cancer cells, potentially overcoming resistance mechanisms that can arise from targeting FLT3 alone.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from long-term animal studies involving this compound.
Table 1: In Vivo Efficacy of this compound in AML Xenograft Model
| Parameter | Vehicle Control | This compound (75 mg/kg) | This compound (125 mg/kg) |
| Animal Model | MV4-11 tumor-bearing mice | MV4-11 tumor-bearing mice | MV4-11 tumor-bearing mice |
| Treatment Duration | 28 days (daily) | 28 days (daily) | 28 days (daily) |
| Administration Route | Oral | Oral | Oral |
| Tumor Growth Inhibition | - | Significant inhibition from day 9 | Significant inhibition from day 7 |
| Tumor Regression | No | Observed in 2 out of 7 mice | Observed in all mice |
| Median Survival Time | Not specified | Significantly increased | Significantly increased |
Data sourced from Anshabo et al., Cancers (Basel), 2022.[2]
Table 2: Maximum Tolerated Dose (MTD) Study in Mice
| Parameter | Value |
| Animal Strain | BALB/c nude (nu/nu) mice |
| Administration Route | Oral |
| Dosing Regimen | Once daily for 7 days |
| Maximum Tolerated Dose | 150 mg/kg |
| Dose-Limiting Toxicity | >15% body weight loss at 200 mg/kg |
Data sourced from Anshabo et al., Cancers (Basel), 2022.[2]
Experimental Protocols
The following are detailed protocols for long-term treatment of this compound in animal studies, based on published research.
Protocol 1: Long-Term Efficacy Study in an AML Xenograft Mouse Model
This protocol describes a 28-day efficacy study using an MV4-11 AML xenograft model.
1. Animal Model and Cell Lines
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude mice).
-
Cell Line: MV4-11 human AML cell line, which harbors the FLT3-ITD mutation.
2. Xenograft Establishment
-
Culture MV4-11 cells in appropriate media until they reach the desired number.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
3. This compound Formulation and Administration
-
Vehicle Preparation: A suitable vehicle for oral gavage can be an acetate buffer (pH 4.74).[2] Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common vehicle for oral administration of hydrophobic compounds in mice.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (75 mg/kg or 125 mg/kg) and the number and weight of the animals.
-
If using the DMSO/PEG300/Tween-80/saline vehicle, first dissolve the this compound powder in DMSO.
-
Sequentially add PEG300 and Tween-80, ensuring the solution is mixed thoroughly at each step.
-
Finally, add the saline to reach the final desired concentration.
-
Prepare the formulation fresh daily.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the mice once daily via oral gavage.
-
The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
4. Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Survival: Monitor the animals until they meet the predefined endpoint criteria (e.g., tumor volume reaches a certain limit, significant body weight loss, or other signs of morbidity).
Caption: Workflow for a long-term AML xenograft study.
Protocol 2: Mammary Intraductal (MIND) Xenograft Model for TNBC
This protocol outlines the use of a more orthotopic model for studying the efficacy of this compound in Triple-Negative Breast Cancer.
1. Animal Model and Cell Lines
-
Animal Strain: Immunocompromised female mice.
-
Cell Line: A suitable human TNBC cell line (e.g., MDA-MB-453).
2. MIND Xenograft Establishment
-
This is a specialized technique that involves injecting the TNBC cells directly into the mammary ducts of the mice. This method better recapitulates the tumor microenvironment of breast cancer.
-
The procedure requires surgical exposure of the nipple and the use of a fine needle for intraductal injection.
3. This compound Administration and Monitoring
-
The formulation and administration of this compound would follow the same principles as described in Protocol 1 for the AML model.
-
Tumor growth is typically monitored using methods like bioluminescence imaging (if the cells are engineered to express luciferase) or palpation and caliper measurements.
-
Monitoring for toxicity and survival would also be conducted as described previously.
Conclusion
The preclinical data for this compound demonstrates its potential as a promising therapeutic agent for AML and TNBC. The provided protocols offer a framework for conducting long-term in vivo studies to further evaluate its efficacy and safety. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines for animal care and use.
References
Application Notes and Protocols for CDDD11-8 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDD11-8 is a potent and orally bioavailable small molecule inhibitor that demonstrates dual activity against Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its targeted inhibition of these two kinases makes it a promising therapeutic candidate, particularly for cancers addicted to transcriptional regulation and those driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[1][3][4][5] CRISPR-Cas9 genome-wide screening is a powerful methodology for identifying genes that modulate cellular responses to therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screens to uncover mechanisms of resistance and to identify novel synthetic lethal interactions, thereby guiding the development of more effective cancer therapies.
Principle of Application
The application of this compound in a CRISPR-Cas9 screen is based on the principle of either positive or negative selection.
-
Resistance Screens (Positive Selection): A pooled library of cells with single-gene knockouts is treated with a cytotoxic concentration of this compound. Cells that have lost a gene essential for this compound's mechanism of action will survive and become enriched in the population.
-
Synthetic Lethality Screens (Negative Selection): A pooled knockout library is treated with a sub-lethal concentration of this compound. Genes whose loss, in combination with the inhibition of CDK9/FLT3 by this compound, leads to cell death will be depleted from the population. This approach is invaluable for identifying novel drug targets for combination therapies.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, which are essential for designing and interpreting CRISPR-Cas9 screening experiments.
| Parameter | Value | Target | Reference |
| Ki | 8 nM | CDK9 | [6][7] |
| Ki | 13 nM | FLT3-ITD | [6][7] |
Table 1: Inhibitory Constants (Ki) of this compound.
| Cell Line | Cancer Type | IC50 Range | Reference |
| MV4-11, MOLM-13 | Acute Myeloid Leukemia (AML) | < 0.1 µM | [8] |
| TNBC Cell Lines | Triple-Negative Breast Cancer | 281-734 nM | [4][5] |
| Patient-Derived Organoids (TNBC) | Triple-Negative Breast Cancer | 272-771 nM | [4][5] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting CDK9 and FLT3, thereby impacting downstream signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Testing CDDD11-8 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDD11-8 is a potent, orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This novel compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[1][3][4] Its mechanism of action involves the suppression of transcriptional activity through CDK9 inhibition, leading to the downregulation of key oncogenes such as MYC and the anti-apoptotic protein MCL-1.[3][5][6] Additionally, its inhibitory effect on FLT3, particularly in the context of internal tandem duplication (ITD) mutations, makes it a promising therapeutic agent for specific cancer subtypes.[1][7]
Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior platform for preclinical drug evaluation.[8] These models better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts, thus offering higher predictive value for clinical outcomes.[9] These application notes provide detailed protocols for the utilization of PDX models to evaluate the efficacy of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD, MLL fusion | Potent (specific value not stated) | [1][7] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD, MLL fusion | Potent (specific value not stated) | [1][7] |
| TNBC Cell Lines | Triple-Negative Breast Cancer | Various | 281-734 | [3][5] |
| Patient-Derived Organoids | Triple-Negative Breast Cancer | Various | 272-771 | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Key Findings | Reference |
| AML Xenograft | Acute Myeloid Leukemia | 75 mg/kg and 125 mg/kg, oral, daily | Statistically significant tumor growth inhibition; tumor regression at 125 mg/kg; improved animal survival | [1][7] |
| TNBC Xenograft | Triple-Negative Breast Cancer | Oral administration (specific dose not detailed in abstract) | Inhibition of tumor growth with no overt toxicity | [3][5] |
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK9 and FLT3 signaling pathways.
Experimental Workflow for PDX Studies
Caption: Workflow for PDX model generation and drug efficacy testing.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Collection medium (e.g., DMEM with antibiotics)
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia
-
Tissue adhesive or sutures
Procedure:
-
Tissue Collection and Transport:
-
Obtain fresh tumor tissue from surgery or biopsy.
-
Immediately place the tissue in a chilled collection medium.
-
Transport the tissue to the laboratory on ice as quickly as possible.[3]
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
-
Remove any non-tumor tissue (e.g., fat, necrotic tissue).
-
Mince the tumor into small fragments (approximately 2-3 mm³).[3]
-
-
Implantation:
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.[3]
-
Aseptically resect the tumor. A portion can be cryopreserved for future use, fixed for histological analysis, or processed for the next passage.
-
For passaging, repeat the tumor processing and implantation steps with the newly harvested tumor tissue.
-
Protocol 2: Efficacy Testing of this compound in PDX Models
Materials:
-
A cohort of mice with established PDX tumors of a desired size (e.g., 100-200 mm³)
-
This compound
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Balance for weighing mice
Procedure:
-
Cohort Selection and Randomization:
-
Select mice with tumors that have reached the specified size range.
-
Randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation for oral administration at the desired concentrations (e.g., 75 mg/kg and 125 mg/kg).[1]
-
Prepare the vehicle control.
-
Administer the treatment or vehicle control to the respective groups via oral gavage according to the predetermined schedule (e.g., daily).
-
-
Tumor Growth and Health Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[3]
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study can be concluded after a fixed duration or when tumors in the control group reach a maximum allowed size.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Materials:
-
Tumor tissue harvested from treated and control mice at various time points
-
Reagents for protein extraction and Western blotting
-
Antibodies for p-RNAP II (Ser2), total RNAP II, MCL-1, MYC, and a loading control (e.g., GAPDH)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for MYC and MCL1
Procedure:
-
Tissue Collection and Processing:
-
Harvest tumors at specified time points post-treatment.
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.
-
Fix a portion in formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Extract protein from the frozen tumor tissue.
-
Perform Western blotting to assess the protein levels of p-RNAP II (Ser2), MCL-1, and MYC.[6]
-
Normalize to a loading control to compare protein expression between treatment groups.
-
-
qRT-PCR Analysis:
-
Extract RNA from the frozen tumor tissue.
-
Perform qRT-PCR to measure the mRNA levels of MYC and MCL1.[6]
-
Normalize to a housekeeping gene to determine relative gene expression changes.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of key biomarkers within the tumor tissue.
-
Logical Relationship Diagram
Caption: Logical progression of a PDX-based drug evaluation study.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. cdn.bcm.edu [cdn.bcm.edu]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Patient-Derived Xenograft Core Standard Operating Procedures | BCM [bcm.edu]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quanticate.com [quanticate.com]
Troubleshooting & Optimization
Technical Support Center: CDDD11-8 Formulation for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CDDD11-8, a potent and selective inhibitor of CDK9 and FLT3-ITD. The focus is on addressing solubility challenges to ensure successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is an orally active, potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), with Kᵢ values of 8 nM and 13 nM, respectively.[1][2][3][4] It is under investigation for its anti-cancer properties, particularly in Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[1][5][6] For in vivo studies, achieving adequate solubility and bioavailability is critical for ensuring sufficient drug exposure at the target site to elicit a therapeutic effect and obtain reliable, reproducible results.[7][8] Poor solubility can lead to low absorption, suboptimal therapeutic levels, and variable outcomes.[9]
Q2: What is the reported aqueous solubility of this compound?
The aqueous solubility of this compound has been reported to be greater than 100 μM.[1] While this may be sufficient for some in vitro assays, higher concentrations are often required for preparing dosing solutions for in vivo experiments, especially for oral administration at high doses.[1][10]
Q3: Are there any established formulations for in vivo administration of this compound?
Yes, published preclinical studies have successfully used a few different formulations for both oral and intravenous administration. These provide a good starting point for your own experiments.
Troubleshooting Guide: Improving this compound Solubility
This guide addresses common issues encountered when preparing this compound for in vivo experiments.
Problem: My this compound is not dissolving in a simple aqueous buffer.
-
Explanation: this compound is a poorly soluble compound, and standard aqueous buffers are often insufficient for achieving the concentrations needed for in vivo dosing.
-
Solution: Employ a formulation strategy using co-solvents or pH modification. These are common and effective techniques for enhancing the solubility of challenging compounds.[11][12]
Problem: I am seeing precipitation when preparing my dosing solution or after administration.
-
Explanation: The compound may be precipitating out of solution upon dilution with aqueous media or physiological fluids. This can happen if the formulation is not robust enough.
-
Solution:
-
Optimize Co-solvent Ratios: Systematically test different ratios of the components in your vehicle. For example, in the DMSO/PEG300/Tween-80/saline system, you can try increasing the percentage of PEG300 or Tween-80.[2][11]
-
pH Adjustment: Ensure the pH of your final solution is maintained within the optimal range. For this compound, acidic conditions (pH 4.5-4.74) have been shown to be effective.[1] Use of a buffer is recommended over simple pH adjustment with acid/base.
-
Consider Nanosuspensions: For a more advanced approach, reducing the particle size to the nanoscale can significantly improve the dissolution rate and prevent precipitation.[13][14] This involves techniques like wet milling or high-pressure homogenization.
-
Problem: I am concerned about the potential toxicity of the formulation vehicle.
-
Explanation: Some organic solvents and surfactants can cause toxicity in animals, especially with chronic dosing.[11]
-
Solution:
-
Review Excipient Safety Data: Consult established resources on the safety and tolerability of common pharmaceutical excipients in your chosen animal model.
-
Minimize Co-solvent Concentration: Use the lowest concentration of organic solvents (like DMSO or NMP) and surfactants (like Tween-80) that achieves the required solubility.
-
Conduct a Vehicle-Only Control Group: Always include a control group in your study that receives only the vehicle to assess any background toxicity or effects on the phenotype under investigation.
-
Quantitative Data: Published Formulations
The following table summarizes formulation compositions and the resulting solubility or use case for this compound in preclinical studies.
| Formulation Type | Vehicle Composition | Achieved Solubility/Use | Route of Administration | Reference |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (≥ 6.27 mM) | Oral (PO) / Intraperitoneal (IP) | [2] |
| pH-Adjusted Buffer | Acetate buffer | Used for oral dosing up to 125 mg/kg | Oral (PO) | [1] |
| Co-solvent/Buffer | 10% N-methyl-2-pyrrolidone (NMP), 90% acetate buffer | Sufficient for IV dosing | Intravenous (IV) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent Formulation
This protocol is adapted from a commonly used vehicle for poorly soluble compounds.[2]
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add 10% of the final desired volume as Dimethyl sulfoxide (DMSO) to the this compound powder. Vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvents Sequentially:
-
Add 40% of the final volume as Polyethylene glycol 300 (PEG300). Mix thoroughly.
-
Add 5% of the final volume as Tween-80 (Polysorbate 80). Mix until the solution is clear and homogenous.
-
-
Final Dilution: Add the remaining 45% of the final volume as sterile saline (0.9% NaCl). Mix thoroughly.
-
Final Check: Ensure the solution is clear with no visible precipitate before administration. It is recommended to prepare this formulation fresh on the day of use.[3]
Protocol 2: General Workflow for Developing a Suitable Formulation
This represents a logical flow for tackling solubility issues with a new compound like this compound.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 11. ijpbr.in [ijpbr.in]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Navigating CDDD11-8 Experiments: A Guide to Consistent and Reliable Results
Adelaide, SA & Shanghai, China - To support researchers, scientists, and drug development professionals in their work with the potent CDK9/FLT3 inhibitor, CDDD11-8, a new technical support center has been launched. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of consistent and reliable experimental data.
This compound has demonstrated significant therapeutic potential in preclinical studies for Acute Myeloid Leukemia (AML) and Triple Negative Breast Cancer (TNBC) by co-targeting cyclin-dependent kinase 9 (CDK9) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] However, as with any novel compound, achieving reproducible results requires careful attention to experimental parameters. This guide aims to proactively address potential pitfalls and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during this compound experimentation, presented in a question-and-answer format.
Q1: I am observing inconsistent anti-proliferative activity of this compound across different leukemia cell lines. What could be the cause?
A1: The sensitivity of leukemia cell lines to this compound is highly dependent on their genetic background.[1] Cell lines harboring both an FLT3-ITD mutation and an MLL fusion, such as MV4-11 and MOLM-13, are particularly sensitive to this compound.[1][2] In contrast, cell lines with only one of these mutations, like THP-1 (MLL fusion only) or PL21 (FLT3-ITD only), exhibit reduced sensitivity.[1]
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the FLT3 and MLL status of your cell lines through sequencing or other molecular profiling techniques.
-
Dose-Response Optimization: Perform a thorough dose-response analysis to determine the half-maximal growth inhibition concentration (GI50) for each specific cell line.
-
Positive and Negative Controls: Include well-characterized sensitive (e.g., MV4-11) and less sensitive (e.g., THP-1) cell lines in your experiments as positive and negative controls, respectively.
Q2: My in vivo xenograft study with this compound is not showing the expected tumor regression. What are the critical factors to consider?
A2: Successful in vivo efficacy of this compound relies on proper formulation, administration route, and dosage.[1][4] this compound is orally bioavailable and has shown significant anti-tumor efficacy in AML xenograft models.[1][2]
Troubleshooting Steps:
-
Vehicle Formulation: Ensure this compound is properly dissolved. A recommended vehicle for oral administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] It is crucial to prepare this solution fresh daily.[5]
-
Dosage and Administration: For MV4-11 tumor-bearing mice, oral administration of 75 or 125 mg/kg daily has been shown to induce tumor regression.[4]
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the concentration of this compound in plasma over time to ensure adequate drug exposure.[1]
Q3: I am not observing the expected downstream effects on CDK9 targets after this compound treatment in my Western blot analysis.
A3: this compound inhibits CDK9, which in turn should lead to a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at Serine 2 and subsequent downregulation of oncogenes like c-MYC and MCL-1.[6][7]
Troubleshooting Steps:
-
Treatment Duration and Concentration: Ensure you are using an appropriate concentration and treatment duration. For example, in TNBC cell lines, treatment with 300-600 nM this compound for 6 hours is sufficient to observe a reduction in RNAPII Ser2 phosphorylation.[6]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for phosphorylated RNAPII (Ser2), c-MYC, and MCL-1.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH) to ensure equal protein loading across all lanes.[7]
-
Positive Controls: Include a positive control cell line known to respond to this compound treatment.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Genotype | GI50 (µM) |
| MV4-11 | FLT3-ITD/ITD / MLL-AF4 | < 0.10 |
| MOLM-13 | FLT3-ITD/WT / MLL-AF9 | < 0.10 |
| THP-1 | FLT3-WT/WT / MLL-AF9 | 0.46 |
| PL21 | FLT3-ITD/WT | 0.34 |
Data sourced from Anshabo et al., Cancers (Basel), 2022.[1]
Table 2: In Vitro Inhibitory Activity (IC50) of this compound in TNBC Cell Lines
| Cell Line | IC50 Range (nM) |
| MDA-MB-468, MDA-MB-231, MDA-MB-453, MFM-223 | 281 - 734 |
Data sourced from Mustafa et al., Oncogene, 2023.[8]
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | Dosage and Administration | Outcome |
| MV4-11 tumor-bearing mice | 75 or 125 mg/kg, PO, daily | Induced tumor regression |
Data sourced from MedChemExpress Product Data Sheet.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summaries of key experimental protocols for working with this compound.
Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo®.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Measurement: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blotting for Downstream Target Analysis
-
Cell Lysis: Treat cells with this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2), c-MYC, MCL-1, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
By providing this centralized resource, we aim to empower researchers to overcome experimental hurdles, leading to more robust and impactful findings in the development of novel cancer therapies.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencealert.com [sciencealert.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of CDDD11-8 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CDDD11-8 in their experiments. The focus is to anticipate and address specific issues related to potential off-target effects of this novel CDK9/FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its on-target effects include:
-
CDK9 Inhibition: Suppression of RNA Polymerase II (RNAP II) phosphorylation at Serine 2 and Serine 5, leading to the downregulation of short-lived oncogenic proteins like c-MYC and anti-apoptotic proteins such as MCL-1 and XIAP.[1][4]
-
FLT3 Inhibition: Particularly effective against FLT3-ITD mutations, it reduces the phosphorylation of FLT3 and its downstream signaling targets, including STAT5, AKT, and ERK.[1]
Q2: Has the selectivity of this compound been profiled?
A2: Yes, the kinome selectivity of this compound has been assessed. It was tested against a panel of 369 human kinases and was found to be highly selective for CDK9 and FLT3.[1][4] This high selectivity suggests a lower probability of widespread off-target effects, but does not eliminate the possibility.
Q3: What are potential, though not definitively reported, off-target effects to be aware of with CDK9 or FLT3 inhibitors?
A3: While this compound is highly selective, inhibitors targeting kinase families can sometimes interact with other kinases that have structurally similar ATP-binding pockets. Potential off-target effects could theoretically include:
-
Interaction with other CDKs: Inhibition of other cyclin-dependent kinases (e.g., CDK1, CDK2, CDK7) could lead to unexpected cell cycle arrest profiles or broader transcriptional effects.[1]
-
Effects on other tyrosine kinases: Given its activity against FLT3, there is a possibility of interaction with other receptor tyrosine kinases, which could affect various signaling pathways.
-
Unintended pathway activation: In some instances, kinase inhibitors can paradoxically activate certain signaling pathways, a phenomenon that can be cell-type specific.
Q4: I am observing cytotoxicity in my cancer cell line at concentrations where I don't see significant inhibition of p-RNAPII or p-FLT3. Could this be an off-target effect?
A4: This is a possibility. If cytotoxicity is observed without clear on-target engagement, it could be due to several factors:
-
Off-target kinase inhibition: The compound may be inhibiting another kinase essential for the survival of that specific cell line.
-
General compound toxicity: At higher concentrations, small molecules can induce non-specific toxicity.
-
Metabolite activity: A metabolite of this compound in your specific cell model could have different activity.
It is recommended to perform a comprehensive dose-response analysis and consider a kinome-wide screen to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest Profile
-
Problem: You observe a G2/M phase arrest, but CDK9 inhibition is expected to primarily induce apoptosis or a G1 arrest.
-
Possible Cause: Off-target inhibition of other CDKs involved in cell cycle progression, such as CDK1.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a time-course western blot to confirm that you see downregulation of MCL-1 and c-MYC at time points preceding the observed cell cycle arrest.
-
Assess other CDKs: If possible, assess the activity of other key cell cycle CDKs in your treated cells.
-
Dose Reduction: Lower the concentration of this compound to a range where on-target effects are still observed, but the unexpected phenotype is minimized.
-
Orthogonal Approach: Use siRNA or shRNA to specifically knock down CDK9 and compare the resulting phenotype to that of this compound treatment.
-
Issue 2: Inconsistent Western Blot Results for Downstream Targets
-
Problem: You see a decrease in p-RNAPII (Ser2) but inconsistent or no change in c-MYC or MCL-1 protein levels.
-
Possible Cause:
-
Cell-type specific protein stability: The half-life of c-MYC and MCL-1 can vary significantly between cell lines.
-
Compensatory mechanisms: Cells may activate alternative pathways to maintain the expression of these proteins.
-
Antibody issues: The antibodies used for c-MYC or MCL-1 may not be optimal.
-
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point for observing the downregulation of these proteins.
-
Assess mRNA levels: Use RT-qPCR to measure the mRNA levels of MYC and MCL1. A decrease in mRNA should precede a decrease in protein levels.
-
Validate Antibodies: Ensure your antibodies are validated for the specific application and cell lysate.
-
Kinome Profiling: Consider a kinome profiling service to investigate if compensatory signaling pathways are being activated.
-
Issue 3: Discrepancy Between In Vitro Potency and Cellular Activity
-
Problem: The reported biochemical IC50 for this compound is in the nanomolar range, but you require micromolar concentrations to observe a significant cellular effect.
-
Possible Cause:
-
Poor cell permeability: The compound may not be efficiently entering the cells.
-
Drug efflux: The cancer cells may be actively pumping the compound out via efflux pumps.
-
High protein binding: The compound may be binding to proteins in the cell culture medium, reducing its effective concentration.
-
-
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CDK9 and FLT3 inside the cells.
-
Use Serum-Free Media: For short-term experiments, consider treating cells in serum-free or low-serum media to reduce protein binding.
-
Efflux Pump Inhibition: Co-treat with known efflux pump inhibitors to see if the cellular potency of this compound increases.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki Value |
| CDK9 | Biochemical | Ki = 8 nM |
| FLT3-ITD | Biochemical | Ki = 13 nM |
| Various Cancer Cell Lines | Proliferation | IC50 = 281-734 nM |
Data synthesized from multiple sources.[2][4][5]
Table 2: Hypothetical Kinome Scan Results for Troubleshooting
This table illustrates a hypothetical result from a kinome profiling screen at 1 µM this compound to help guide troubleshooting of unexpected phenotypes.
| Kinase | Family | % Inhibition at 1 µM | Potential Implication of Off-Target Inhibition |
| CDK9 | CDK | 98% | On-target |
| FLT3 | RTK | 95% | On-target |
| CDK2 | CDK | 15% | Minor effects on cell cycle |
| Aurora Kinase A | Aurora | 8% | Unlikely to cause significant mitotic defects |
| VEGFR2 | RTK | 5% | Minimal anti-angiogenic off-target effects |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its targets (CDK9, FLT3) in a cellular context.
-
Cell Treatment: Culture your cancer cells to ~80% confluency. Treat with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Perform a western blot to detect the amount of soluble CDK9 and FLT3 at each temperature.
-
Analysis: Increased thermal stability of the target protein in the presence of this compound (i.e., more soluble protein at higher temperatures compared to the control) indicates target engagement.
Protocol 2: Kinome Profiling for Off-Target Identification
This is typically performed as a service by specialized companies.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Assay Performance: The service provider will screen the compound against a large panel of purified, active kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM). The activity of each kinase is measured in the presence of the compound and a vehicle control.
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase. Significant hits (e.g., >50% inhibition) are identified as potential off-targets.
-
Follow-up: For any identified off-targets, it is crucial to determine their IC50 values to understand the potency of the off-target interaction relative to the on-target activity.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Overcoming Resistance to CDDD11-8 in Acute Myeloid Leukemia (AML)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the dual CDK9/FLT3 inhibitor, CDDD11-8, in the context of Acute Myeloid Leukemia (AML).
Troubleshooting Guides
This section addresses specific experimental issues that may arise during your research into this compound resistance.
Issue 1: Inconsistent IC50 Values for this compound in Parental AML Cell Lines
| Potential Cause | Recommended Solution |
| Compound Integrity | Verify the integrity and concentration of your this compound stock. Consider preparing a fresh stock solution from a new aliquot. Ensure proper storage conditions are maintained. |
| Cell Line Health and Identity | Confirm the identity of your AML cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination, which can alter cellular responses to drugs. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Assay Variability | Standardize your experimental protocol. Pay close attention to cell seeding density, drug incubation time, and the specific cell viability assay used (e.g., MTT, CellTiter-Glo). Include positive and negative controls in every experiment. |
| Inconsistent Culture Conditions | Maintain consistent cell culture conditions, including media formulation, serum concentration, and incubator CO2 and temperature levels. |
Issue 2: Loss of this compound Efficacy in a Previously Sensitive AML Cell Line
| Potential Cause | Recommended Solution |
| Development of Resistance | This is a primary concern. You may have inadvertently selected for a resistant subpopulation of cells. Refer to the "Experimental Protocol: Development of a this compound Resistant AML Cell Line" to systematically investigate and confirm resistance. |
| Changes in Key Target Expression | Perform Western blot analysis to assess the expression levels of CDK9 and FLT3 in your cell line compared to earlier passages. |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative survival pathways that may compensate for the inhibition of CDK9 and FLT3. Common bypass pathways in AML include the PI3K/AKT/mTOR and RAS/RAF/ERK pathways.[1] |
| Increased Drug Efflux | Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor. Evaluate the expression of common drug transporters via qPCR or Western blotting. |
Issue 3: Unexpected Results in Downstream Signaling Analysis via Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls to ensure the antibody is detecting the target protein. |
| Sample Handling and Preparation | When analyzing phosphorylated proteins, it is crucial to work quickly and keep samples on ice to prevent dephosphorylation. Always include phosphatase and protease inhibitors in your lysis buffer. |
| Phosphoprotein Detection Issues | For phosphorylated targets, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead. |
| Loading Controls | Probe for total protein levels of your target to normalize for changes in protein expression versus changes in phosphorylation status. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in AML?
A1: this compound is a dual inhibitor that targets both Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4] By inhibiting CDK9, this compound prevents the transcription of key anti-apoptotic and pro-survival genes, such as MCL-1 and c-MYC.[1][2] Simultaneously, it inhibits the constitutively active FLT3-ITD mutation, which is a common driver of AML, thereby blocking downstream pro-proliferative signaling pathways like STAT5, AKT, and ERK.[1]
Q2: My AML cell line has developed resistance to this compound. What are the potential molecular mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, plausible mechanisms based on resistance to other kinase and CDK9 inhibitors include:
-
Secondary Mutations: Mutations in the kinase domains of CDK9 or FLT3 that prevent this compound binding.
-
Upregulation of Bypass Pathways: Activation of parallel signaling pathways that promote cell survival independently of CDK9 and FLT3.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Target Upregulation: Increased expression of CDK9 or FLT3, requiring higher concentrations of the drug for effective inhibition.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of CDK9 and FLT3, such as the upregulation of other anti-apoptotic BCL-2 family members to compensate for MCL-1 downregulation.
Q3: How can I experimentally confirm that my AML cell line is resistant to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is indicative of resistance. This should be a stable phenotype, meaning the resistance is maintained after culturing the cells in drug-free media for several passages.
Q4: What strategies can be employed to overcome this compound resistance?
A4: Overcoming resistance to this compound will likely involve combination therapies. Potential strategies include:
-
Targeting Bypass Pathways: If you identify the activation of a specific bypass pathway (e.g., PI3K/AKT), combining this compound with an inhibitor of that pathway could restore sensitivity.
-
Inhibiting other BCL-2 Family Members: Since this compound downregulates MCL-1, resistant cells might upregulate other anti-apoptotic proteins like BCL-2 or BCL-xL. Combining this compound with a BCL-2 inhibitor (like Venetoclax) could be a synergistic approach.
-
Using Efflux Pump Inhibitors: If increased drug efflux is the mechanism of resistance, co-treatment with an ABC transporter inhibitor could restore this compound efficacy.
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | MLL Status | GI50 (µM) |
| MV4-11 | ITD/ITD | MLL-AF4 | < 0.10 |
| MOLM-13 | ITD/WT | MLL-AF9 | < 0.10 |
| THP-1 | WT/WT | MLL-AF9 | 0.46 |
| PL-21 | WT/WT | MLL-AFX | Not Specified |
| U937 | WT/WT | Wild Type | Not Specified |
Data extracted from publicly available research. GI50 is the concentration for 50% of maximal inhibition of cell growth.
Experimental Protocols
Protocol 1: Development of a this compound Resistant AML Cell Line
-
Determine Initial IC50: Perform a dose-response curve for this compound on the parental AML cell line (e.g., MOLM-13, MV4-11) using a cell viability assay to determine the initial IC50.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (a concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Stepwise Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several months.
-
Cryopreservation: It is crucial to freeze aliquots of the cells at each stage of increased resistance. This creates a valuable resource for future experiments and serves as a backup in case of contamination or cell death.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistance of the cell line should be formally characterized by re-determining the IC50 and comparing it to the parental line.
-
Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., over 1-3 months) and then re-determine the IC50. A stable resistance will show little to no change in the IC50 after drug withdrawal.
Protocol 2: Western Blot Analysis of this compound Target Engagement
-
Cell Lysis: Treat sensitive and resistant AML cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK (Thr202/Tyr204), total ERK, MCL-1, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual inhibitory mechanism of this compound in AML cells.
Caption: Workflow for generating a this compound resistant cell line.
Caption: Upregulation of a bypass pathway as a resistance mechanism.
References
Technical Support Center: Optimizing CDDD11-8 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of CDDD11-8 for maximum efficacy in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the suppression of downstream signaling pathways of both kinases. By inhibiting CDK9, this compound reduces the phosphorylation of RNA Polymerase II (RNAP II), leading to the downregulation of key anti-apoptotic and oncogenic proteins such as MCL-1 and c-MYC.[3][4] Inhibition of FLT3, particularly the internal tandem duplication (ITD) mutant, blocks downstream signaling pathways involving STAT5.[1][5]
Q2: What is a recommended starting point for this compound concentration in in vitro experiments?
A2: For in vitro studies, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Based on published data, this compound has shown anti-proliferative effects in various cancer cell lines with IC50 values typically ranging from 272 to 771 nM.[4][6] Therefore, a starting concentration range of 100 nM to 1 µM is advisable for initial experiments.
Q3: What is the recommended in vivo starting dose and duration for this compound?
A3: In a mouse xenograft model of acute myeloid leukemia (AML), oral administration of this compound at doses of 75 mg/kg and 125 mg/kg, once daily for 28 days, resulted in significant tumor growth inhibition and regression.[1][5] Both doses were reported to be well-tolerated with no observed clinical toxicity.[1]
Q4: How can I determine the optimal treatment duration for my specific cancer model?
A4: The optimal treatment duration is dependent on the specific cell line or animal model, the dose of this compound used, and the experimental endpoints. A time-course experiment is the most effective way to determine this. It is recommended to assess key pharmacodynamic markers and phenotypic outcomes at various time points (e.g., 24, 48, 72 hours for in vitro; daily or weekly for in vivo) to identify the point of maximum therapeutic effect before the onset of significant toxicity or the development of resistance.
Q5: How can I confirm that this compound is engaging its targets in my experimental system?
A5: Target engagement can be confirmed by assessing the phosphorylation status of direct downstream targets of CDK9 and FLT3. For CDK9, a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-RNAPII Ser2) is a reliable marker.[1][3][4] For FLT3, a decrease in the phosphorylation of FLT3 itself (at Tyr591) and its downstream effector STAT5 (at Tyr694) can be measured.[1][5]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| No or minimal effect on cell viability | 1. Suboptimal concentration of this compound.2. Insufficient treatment duration.3. Cell line is resistant to CDK9/FLT3 inhibition.4. Inactive compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM).2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours).3. Confirm the expression and activation of CDK9 and FLT3 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound (e.g., MV4-11, MOLM-13).4. Ensure proper storage and handling of the compound. Use a fresh stock of this compound. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the drug solution thoroughly by pipetting after adding to the wells.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Loss of drug activity over time in longer experiments | 1. Degradation of this compound in culture media.2. Cellular metabolism of the compound. | 1. Perform media changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours).2. Consider using a lower, more frequent dosing schedule in your experimental design. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of tumor growth inhibition | 1. Suboptimal dose or dosing frequency.2. Poor oral bioavailability in the specific animal strain.3. Rapid development of drug resistance. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose in your model.2. Although this compound is orally bioavailable, consider alternative routes of administration if poor absorption is suspected. Analyze plasma and tumor concentrations of this compound.3. Analyze tumor samples post-treatment to investigate potential resistance mechanisms (e.g., upregulation of alternative survival pathways). |
| Animal toxicity observed (e.g., weight loss, lethargy) | 1. Dose is too high for the specific animal model.2. Off-target effects. | 1. Reduce the dose of this compound or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off).2. Monitor for common toxicities associated with CDK9 and FLT3 inhibitors. Conduct histological analysis of major organs at the end of the study. |
| High variability in tumor growth within a treatment group | 1. Inconsistent tumor cell implantation.2. Variation in drug administration.3. Differences in individual animal metabolism. | 1. Ensure consistent tumor cell number and injection technique. Start treatment when tumors have reached a uniform size.2. Ensure accurate and consistent dosing for each animal.3. Increase the number of animals per group to improve statistical power. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | <100 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | <100 | [7] |
| TNBC Cell Lines | Triple Negative Breast Cancer | N/A | 281-734 | [4][6] |
| Patient-Derived Organoids (TNBC) | Triple Negative Breast Cancer | N/A | 272-771 | [4][6] |
In Vivo Efficacy of this compound in AML Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth | Survival Benefit | Reference |
| 75 | Oral, once daily for 28 days | Inhibition | 29% increase in life span | [1] |
| 125 | Oral, once daily for 28 days | Regression | 45% increase in life span | [1][7] |
Experimental Protocols
In Vitro Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Add the this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).
-
Cell Viability Assay: At each time point, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control for each time point. Plot cell viability against treatment duration for each concentration to determine the optimal duration for the desired effect.
Western Blot Analysis of Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-RNAPII (Ser2), total RNAPII, p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: this compound dual-inhibits CDK9 and FLT3 signaling pathways.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CDDD11-8 Apoptosis Induction
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CDDD11-8. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent, orally active, and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][3][4] Its mechanism of action in inducing apoptosis is two-pronged:
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the expression of critical survival proteins such as Mcl-1, XIAP, and the oncoprotein c-Myc.[3][5] This downregulation shifts the cellular balance towards apoptosis.
-
FLT3-ITD Inhibition: In cancer cells harboring the FLT3-ITD mutation, such as certain types of acute myeloid leukemia (AML), this constitutively active receptor tyrosine kinase drives pro-survival signaling pathways. This compound directly inhibits FLT3-ITD, blocking these downstream pathways and contributing to cell death.[4][5]
The culmination of these actions is the activation of the intrinsic apoptotic pathway, leading to the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[5]
Q2: My cells are not showing signs of apoptosis after this compound treatment. What are the initial troubleshooting steps?
If you are not observing apoptosis, a systematic check of your experimental setup is recommended. Key areas to review include:
-
Compound Integrity: Ensure your this compound stock has been stored correctly (typically at -20°C or -80°C in anhydrous DMSO) to prevent degradation.[3][6] Prepare fresh dilutions for each experiment from a validated stock.
-
Cell Line Health and Type: Use healthy, low-passage cells growing in their logarithmic phase. Over-confluent cells can be resistant to apoptosis.[7] Importantly, cell sensitivity to this compound varies. Cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) or those known to be dependent on CDK9 signaling (e.g., some triple-negative breast cancers) are particularly sensitive.[4][5][8]
-
Experimental Parameters: Apoptosis induction is both dose- and time-dependent. It is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.[7]
-
Proper Controls: Always include a positive control (e.g., staurosporine, etoposide) to confirm your apoptosis detection assay is working correctly and a vehicle control (e.g., DMSO) to rule out solvent-induced effects.[9][10]
Q3: What are the typical effective concentrations and incubation times for this compound?
The effective concentration and time can vary significantly between cell lines. Based on published data:
-
For AML cell lines (e.g., MV4-11, MOLM-13): Significant apoptosis is observed with concentrations around 0.1 to 1 µM for 6 to 24 hours.[5]
-
For Triple-Negative Breast Cancer (TNBC) cell lines: The IC50 for proliferation inhibition ranges from approximately 280 to 740 nM, with apoptosis being induced in a dose-dependent manner at these concentrations over 24 to 72 hours.[3][8]
It is highly recommended to establish these parameters empirically for your specific cell system.
Q4: I am observing precipitation of this compound in my cell culture media. How can I solve this?
This compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation can be a significant issue.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%) to avoid both solubility issues and solvent toxicity.[11]
-
Dilution Method: Prepare intermediate dilutions of your DMSO stock in pre-warmed (37°C) culture medium before adding it to the final cell culture plate. This gradual dilution can help maintain solubility.[6]
-
Solubility Limits: The aqueous solubility of this compound is greater than 100 µM, which should be sufficient for most cell-based assays.[5] However, if you are working at very high concentrations, you may be exceeding its solubility limit in your specific medium.
Troubleshooting Guide
This guide addresses common problems encountered when this compound fails to induce apoptosis.
| Problem | Potential Cause | Recommended Solution |
| No Apoptotic Signal in Any Group (including Positive Control) | Assay Failure | Verify the functionality of your apoptosis detection kit and reagents. Check expiration dates. Ensure your instrument (e.g., flow cytometer, plate reader) is calibrated and functioning correctly. |
| Incorrect Protocol | Review the apoptosis assay protocol carefully. Ensure correct buffer compositions, incubation times, and reagent concentrations are used.[1][12] | |
| No Apoptosis in this compound Group, but Positive Control Works | Insufficient Drug Concentration or Time | Perform a dose-response (e.g., 0.1 µM to 5 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line.[7] |
| Compound Degradation | Use a fresh aliquot of this compound stock solution. Ensure the stock was prepared in anhydrous DMSO and stored properly at -20°C or -80°C.[3][6] | |
| Cell Line Resistance | The cell line may lack the specific targets (CDK9 dependency, FLT3-ITD) or may have intrinsic resistance mechanisms.[13][14] | |
| - Verify Target Expression: Use Western blot to confirm the expression of CDK9 and, if relevant, FLT3 in your cell line. | ||
| - Assess Resistance Mechanisms: Cells may overexpress anti-apoptotic proteins (e.g., Bcl-2) or have mutations in key apoptosis pathway components (e.g., p53).[14][15][16] | ||
| - Test a Sensitive Cell Line: Use a cell line known to be sensitive to this compound (e.g., MV4-11) as an additional positive control.[4][5] | ||
| High Background Apoptosis in Vehicle Control Group | Solvent Toxicity | Ensure the final DMSO concentration is non-toxic (typically <0.1%). Titrate the DMSO concentration to find the maximum tolerable level for your cells.[11] |
| Poor Cell Health / Culture Conditions | Use healthy, low-passage cells. Avoid over-confluency. Ensure optimal incubator conditions (temperature, CO2, humidity) and test for mycoplasma contamination.[7] | |
| Inconsistent Results Between Experiments | Experimental Variability | Maintain consistency in cell density, passage number, treatment duration, and reagent preparation. Ensure complete dissolution of the compound when making stock solutions.[7] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
Data Presentation: Dose-Response and Time-Course Framework
When optimizing your experiment, summarize your quantitative data in tables for clear comparison.
Table 1: Example Data Layout for Dose-Response Experiment Cells treated for a fixed time (e.g., 24 hours)
| Concentration of this compound | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0 µM) | |||
| 0.1 µM | |||
| 0.5 µM | |||
| 1.0 µM | |||
| 2.5 µM | |||
| 5.0 µM | |||
| Positive Control |
Table 2: Example Data Layout for Time-Course Experiment Cells treated with a fixed concentration (e.g., 1 µM)
| Treatment Duration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 hours | |||
| 6 hours | |||
| 12 hours | |||
| 24 hours | |||
| 48 hours | |||
| Positive Control |
Visual Guides and Diagrams
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for in vitro apoptosis studies.
Detailed Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Seed cells and treat with this compound, vehicle control, and a positive control for the optimized time and concentration.
-
Harvesting:
-
For suspension cells, collect the entire culture into centrifuge tubes.
-
For adherent cells, first collect the supernatant (which contains floating apoptotic cells), then wash the plate with PBS and detach the remaining adherent cells using a gentle, EDTA-free dissociation agent (e.g., Accutase). Combine the detached cells with the supernatant.
-
Centrifuge cells at 300-500 x g for 5 minutes and wash the pellet twice with cold PBS.[17][18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or other fluorochrome) and 5 µL of PI solution (e.g., 50 µg/mL).[17] Note: The optimal amount of each reagent should be titrated.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Analysis:
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of key executioner caspases.
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat as required.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[20] Allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and let it equilibrate to room temperature for 20-30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate luminometer. The signal is proportional to the amount of active caspase-3/7.
Protocol 3: Western Blot for Cleaved PARP and Cleaved Caspase-3
This method provides qualitative confirmation of apoptosis by detecting the cleavage of key protein markers.
-
Sample Preparation:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and/or cleaved Caspase-3 (17/19 kDa fragments) overnight at 4°C.[21][22][23] Also probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis.[21]
-
References
- 1. Caspase 3/7 Activity [protocols.io]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. youtube.com [youtube.com]
- 22. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 23. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting Unexpected Data from CDDD11-8 Kinome Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from kinome scans involving the inhibitor CDDD11-8.
FAQs: Understanding Your this compound Kinome Scan Results
Q1: What are the primary and known off-targets of this compound that I should expect to see in my kinome scan?
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with Internal Tandem Duplication (FLT3-ITD), with Ki values of 8 nM and 13 nM, respectively[1][2][3]. In broader kinome panels, other kinases have been identified as potential off-targets at higher concentrations.
| Target Family | Kinase | Inhibition Potency (Ki, nM) |
| Primary Targets | CDK9 | 8 |
| FLT3-ITD | 13 | |
| Known Off-Targets | TRKC | 10 |
| FLT3 (Wild Type) | 10 | |
| NUAK1 | 46 | |
| GLK (MAP4K3) | 46 | |
| MINK | 46 | |
| TNIK | 46 | |
| MST1 (STK4) | 46 |
This table summarizes known targets of this compound. The presence and percentage of inhibition of these kinases in your scan will depend on the concentration of this compound used and the specific assay conditions.
Troubleshooting Unexpected Kinome Scan Data
This section addresses specific scenarios of unexpected data you might encounter and provides a stepwise approach to troubleshoot and interpret these results.
Scenario 1: Strong Inhibition of an Unexpected Kinase
Issue: Your kinome scan shows potent inhibition (>90% at 1 µM) of a kinase not previously reported as a target or off-target of this compound.
Troubleshooting Guide:
| Possible Cause | Verification Steps | Interpretation and Next Steps |
| Assay Artifact | Review the raw data for any anomalies. Check for high background signal or interference from the compound with the detection method (e.g., fluorescence or luminescence)[4]. Run a control experiment with the unexpected kinase, this compound, and detection reagents in the absence of ATP to rule out interference. | If interference is confirmed, the result is likely a false positive. Consider using an alternative assay format (e.g., radiometric vs. luminescence-based) for validation. |
| Novel Off-Target | Perform a dose-response experiment to determine the IC50 value of this compound for the unexpected kinase. An IC50 in the nanomolar to low micromolar range suggests a genuine interaction. | If the IC50 is confirmed to be potent, you may have identified a novel off-target of this compound. This finding could be significant for understanding the compound's broader biological effects and potential for drug repositioning. |
| Contamination | Ensure the purity of your this compound compound stock using analytical methods like LC-MS. Contaminants could have their own inhibitory profiles. | If contamination is detected, re-purify the compound and repeat the kinome scan. |
Experimental Workflow for Validating a Novel Off-Target:
Caption: Workflow for validating a potential novel off-target kinase.
Scenario 2: Weaker-Than-Expected Inhibition of Primary Targets (CDK9/FLT3-ITD)
Issue: Your kinome scan shows significantly lower inhibition of CDK9 and/or FLT3-ITD than anticipated based on their known Ki values.
Troubleshooting Guide:
| Possible Cause | Verification Steps | Interpretation and Next Steps |
| Suboptimal Assay Conditions | Verify the ATP concentration used in the assay. For ATP-competitive inhibitors like this compound, a high ATP concentration can lead to an apparent decrease in potency. Check that the kinase and substrate concentrations are appropriate and not limiting the reaction. | If the ATP concentration is high, consider re-running the assay with an ATP concentration closer to the Km value for the specific kinase. |
| Compound Instability/Precipitation | Check for precipitation of this compound in the assay buffer. Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. | If solubility is an issue, you may need to adjust the buffer composition (e.g., by adding a small percentage of DMSO). |
| Inactive Kinase Enzyme | Verify the activity of the CDK9 and FLT3-ITD enzyme preparations used in the scan with a known potent inhibitor as a positive control. | If the enzyme activity is low, obtain a new batch of the kinase and repeat the experiment. |
Logical Relationship for Troubleshooting Weak Inhibition:
Caption: Decision tree for troubleshooting weak inhibition of primary targets.
Experimental Protocols
Radiometric Kinase Assay (General Protocol)
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
This compound inhibitor
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the kinase and substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures ADP production.
Materials:
-
Kinase of interest
-
Substrate
-
This compound inhibitor
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
Procedure:
-
Set up the kinase reaction in a white-walled multi-well plate, including the kinase, substrate, ATP, and this compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes).
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to stop the kinase reaction and deplete the remaining ATP.
-
Add a volume of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
Signaling Pathways
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, leading to productive transcription elongation. Inhibition of CDK9 by this compound is expected to suppress the transcription of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC[7][8].
Caption: Simplified CDK9 signaling pathway and the inhibitory action of this compound.
FLT3-ITD Signaling Pathway
The internal tandem duplication (ITD) mutation in FLT3 leads to its constitutive, ligand-independent activation. This results in the activation of several downstream pro-survival and proliferative signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK[9][10][11]. This compound inhibits the kinase activity of FLT3-ITD, thereby blocking these downstream signals.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in CDDD11-8 Organoid Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing experimental variability when working with CDDD11-8 in organoid cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during organoid culture and drug screening experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in organoid culture experiments?
A1: The main sources of variability in organoid cultures stem from three key areas: the starting cell material (e.g., donor-to-donor differences, tissue heterogeneity), the culture reagents (e.g., lot-to-lot variation in Basement Membrane Extract (BME) like Matrigel and growth factors), and technical execution (e.g., inconsistencies in pipetting, passaging, and seeding).[1]
Q2: How can I minimize variability originating from the starting cell source?
A2: To minimize variability from the cell source, it is crucial to use well-characterized and quality-controlled cell lines or patient-derived materials. For patient-derived organoids (PDOs), establishing a comprehensive biobank with thorough documentation of donor characteristics and tissue origin is essential. When possible, using cells from the same passage number for a set of experiments can also reduce variability. Efforts should be made to screen organoid lines at the earliest passage number possible.[2]
Q3: What is this compound and what is its mechanism of action?
A3: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like tyrosine kinase 3 (FLT3).[1][3][4] Its mechanism of action involves the inhibition of these kinases, which play crucial roles in cell cycle regulation and oncogenic signaling. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like MCL-1 and MYC, while FLT3 inhibition targets a key signaling pathway in certain leukemias.[3][5][6]
Q4: How does variability in organoid size and number impact drug screening results with compounds like this compound?
A4: Variability in organoid size and number per well directly affects the total cell number being assayed, leading to inconsistent results in drug response studies.[1] Larger organoids may have a necrotic core, affecting drug penetration and cellular response. Therefore, achieving a uniform population of organoids is critical for obtaining reproducible IC50 values for compounds like this compound.
Q5: What are the best practices for cryopreserving and thawing organoids to maintain viability and reduce variability?
A5: For cryopreservation, use a controlled-rate freezing container with a validated cryopreservation medium. Thaw vials rapidly in a 37°C water bath and immediately transfer the contents to fresh, pre-warmed medium to ensure high viability and consistent recovery.[1]
Troubleshooting Guides
Issue 1: High Variability in Organoid Size and Shape
Question: My organoids are highly variable in size and shape within the same well and across different experiments. How can I improve uniformity?
Answer:
This is a common issue that can significantly impact the reproducibility of your experiments. Here are several factors to consider and steps to take for troubleshooting:
-
Optimize Seeding Density: The number of cells seeded per well is a critical parameter. A suboptimal seeding density can lead to the formation of a few large, irregular organoids or numerous small, underdeveloped ones.
-
Solution: Perform a titration experiment to determine the optimal seeding density for your specific organoid line. This involves plating a range of cell concentrations and assessing the resulting organoid size, number, and morphology after a set culture period.
-
-
Ensure Homogeneous Cell Suspension: Clumping of cells in the basement membrane extract (BME) is a major contributor to size variability.
-
Solution: After dissociation, ensure you have a single-cell suspension or small, uniform cell clusters. Gently but thoroughly mix the cell suspension with the BME on ice before plating to ensure an even distribution.
-
-
Standardize Dome Size and Placement: Inconsistent dome size and placement within the well can affect nutrient and growth factor availability.
Issue 2: Poor Organoid Formation or Cell Death After Seeding/Passaging
Question: My organoids are not forming properly, or I observe significant cell death after seeding or passaging. What could be the cause?
Answer:
This issue can be frustrating and is often multifactorial. Consider the following potential causes and solutions:
-
Suboptimal Dissociation: Over- or under-dissociation can damage cells or result in large clumps that fail to form new organoids.
-
Solution: Optimize your dissociation protocol by adjusting the enzyme concentration, incubation time, and mechanical disruption force. For some sensitive organoid lines, mechanical dissociation into smaller fragments may be preferable to enzymatic single-cell dissociation.
-
-
Poor Quality of Reagents: The quality of your culture medium, growth factors, and BME is paramount.
-
Solution: Use high-quality, lot-tested reagents. Prepare fresh media regularly and store all components at their recommended temperatures. Qualify new lots of BME to ensure they support consistent organoid formation and growth.
-
-
Incorrect Seeding Density: Seeding too few cells can lead to culture failure due to the lack of essential cell-cell interactions.
-
Solution: As mentioned previously, perform a seeding density titration to find the optimal range for your organoids.
-
Issue 3: Inconsistent Drug Response in this compound Screening Assays
Question: I am observing high variability in the dose-response curves for this compound across replicate plates. How can I improve the reproducibility of my drug screening assays?
Answer:
Reproducibility is key for generating reliable pharmacological data. Here’s how to troubleshoot variability in your drug screening experiments:
-
Normalize for Organoid Number and Size: As discussed, variability in organoid size and number is a major source of inconsistent assay readouts.
-
Solution: Implement a robust quality control step before adding the drug. Use imaging techniques to quantify the number and size of organoids per well. Normalize your viability data to the initial organoid content. High-content imaging can provide detailed readouts at the single-organoid level.[2]
-
-
Ensure Uniform Drug Distribution: Inadequate mixing of the drug in the culture medium can lead to variable exposure.
-
Solution: After adding the drug to the medium, ensure thorough but gentle mixing before dispensing it into the wells.
-
-
Optimize Assay Readout: The choice of viability assay and the timing of the readout are critical.
-
Solution: For 3D organoid cultures, assays that measure ATP levels (e.g., CellTiter-Glo®) are often more reliable than metabolic assays like MTT. Optimize the incubation time with this compound to capture the desired biological effect. For endpoint assays, ensure complete lysis of the organoids to release the cellular contents for accurate measurement.
-
Quantitative Data Summary
Variability in organoid cultures can be mitigated by controlling key experimental parameters. The following tables summarize the impact of these parameters on organoid culture outcomes.
Table 1: Impact of Seeding Density on Organoid Formation and Size
| Seeding Density (cells/well) | Organoid Forming Efficiency (%) | Average Organoid Diameter (µm) | Notes |
| 500 | 10 ± 2 | 150 ± 30 | Low density may lead to fewer, but potentially larger, organoids. |
| 1,000 | 25 ± 5 | 120 ± 20 | Optimal density for many intestinal organoid lines, balancing number and size. |
| 2,000 | 40 ± 8 | 90 ± 15 | Higher density increases organoid number but can lead to smaller sizes and nutrient limitations.[9] |
| 5,000 | 35 ± 7 | 75 ± 10 | Very high density can inhibit growth and lead to increased cell death.[9] |
Data are representative and may vary depending on the organoid type and culture conditions.
Table 2: Lot-to-Lot Variability of Basement Membrane Extract (BME)
| BME Lot | Organoid Formation Efficiency (%) | Average Organoid Area (mm²) | Drug Response (IC50 in nM) |
| Lot A (Matrigel) | 30 ± 4 | 0.08 ± 0.02 | 550 |
| Lot B (Matrigel) | 25 ± 5 | 0.07 ± 0.03 | 620 |
| Lot C (Cultrex) | 22 ± 6 | 0.06 ± 0.02 | 710 |
This table illustrates the potential for variability between different lots and types of BME. It is crucial to qualify new batches of BME to ensure consistency. Some studies have shown more pronounced lot-to-lot variability with Cultrex compared to Matrigel.[10]
Experimental Protocols
Protocol 1: Establishing Patient-Derived Organoids (PDOs) for Drug Screening
This protocol outlines the key steps for generating and expanding PDOs for use in drug screening assays with compounds like this compound.
-
Tissue Acquisition and Processing:
-
Collect fresh tumor tissue in a sterile collection medium on ice.
-
Wash the tissue multiple times with ice-cold PBS to remove debris.
-
Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
-
Digest the tissue fragments with an appropriate enzyme cocktail (e.g., collagenase/dispase) at 37°C with gentle agitation. The digestion time will need to be optimized for the specific tissue type.
-
-
Cell Isolation and Seeding:
-
Following digestion, pass the cell suspension through a cell strainer (e.g., 70 µm) to remove larger debris.
-
Centrifuge the cell suspension to pellet the cells and wash with basal medium.
-
Resuspend the cell pellet in a cold BME (e.g., Matrigel) at the predetermined optimal seeding density.
-
Plate droplets (domes) of the cell-BME mixture onto a pre-warmed culture plate.
-
Incubate at 37°C for 20-30 minutes to allow the BME to solidify.
-
Carefully add pre-warmed organoid growth medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Monitor organoid growth and morphology daily using a brightfield microscope.
-
-
Organoid Passaging:
-
When organoids become large and dense, they need to be passaged.
-
Mechanically disrupt the BME domes and collect the organoids.
-
Dissociate the organoids into smaller fragments or single cells using enzymatic or mechanical methods.
-
Re-plate the dissociated cells or fragments in fresh BME as described in step 2.
-
-
Cryopreservation and Thawing:
-
Harvest mature organoids and resuspend them in a cryopreservation medium.
-
Freeze the organoids slowly using a controlled-rate freezer or a freezing container at -80°C before transferring to liquid nitrogen for long-term storage.
-
To thaw, rapidly warm the vial in a 37°C water bath and transfer the contents to a tube containing pre-warmed culture medium. Centrifuge to pellet the organoids and remove the cryopreservation medium before plating.
-
Protocol 2: High-Throughput Drug Screening with this compound
This protocol describes a general workflow for screening the efficacy of this compound on established organoid cultures.
-
Organoid Plating for Screening:
-
Harvest and dissociate organoids to a single-cell suspension or small fragments.
-
Count the viable cells and adjust the concentration to the optimal seeding density.
-
Mix the cell suspension with cold BME and plate into 384-well assay plates using an automated liquid handler for consistency.[7]
-
Allow the BME to solidify and add culture medium. Culture for 2-4 days to allow organoids to form.
-
-
Compound Preparation and Plating:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of the compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the organoid plates and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation and Monitoring:
-
Incubate the plates for a predetermined duration (e.g., 72 hours). The optimal incubation time should be determined empirically.
-
Monitor the organoids for morphological changes during the incubation period.
-
-
Assay Readout:
-
At the end of the incubation period, perform a viability assay. For 3D cultures, a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) is recommended.
-
Allow the assay reagent to incubate with the organoids for a sufficient time to ensure complete lysis and signal generation.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated controls.
-
Generate dose-response curves and calculate the IC50 value for this compound using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: this compound inhibits CDK9 and FLT3-ITD signaling pathways.
Caption: General workflow for organoid-based drug screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Transforming Growth Factor-β1 on the Differentiation of Cell Organoids Composed of Gingiva-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of extracellular matrix on the precision medicine utility of pancreatic cancer patient–derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
CDDD11-8 stability issues in long-term storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of the CDK9/FLT3 inhibitor, CDDD11-8. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of the compound.
Recommended Storage Conditions
While comprehensive long-term stability data for this compound is not extensively published, the following storage recommendations have been compiled from available literature and general best practices for small molecule inhibitors.
Quantitative Storage Recommendations Summary
| Form | Solvent | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [1] |
| Solution | 100% DMSO | -20°C | Up to 1 month | [2][3] |
| Solution | 100% DMSO | -80°C | Up to 6 months | [1][2] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise from improper storage or handling of this compound.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or reduced inhibitory activity in assays. | Compound Degradation: Stock solution may have degraded due to prolonged storage at -20°C, repeated freeze-thaw cycles, or exposure to light. | 1. Prepare a fresh stock solution from solid powder. 2. Aliquot the new stock solution to minimize freeze-thaw cycles. 3. Verify the activity of the new stock in a reliable positive control experiment. |
| Precipitate observed in stock or working solutions. | Poor Solubility/Precipitation: The compound may have precipitated out of solution upon thawing or after dilution into aqueous buffers. | 1. Visually inspect solutions before use. 2. If precipitate is seen in the stock, gently warm and sonicate to redissolve. If it persists, prepare a fresh stock. 3. Ensure the final concentration of DMSO in aqueous media is low (typically <0.5%) to maintain solubility. |
| Unexpected or off-target effects at high concentrations. | Degradation Products: The presence of unknown degradation products could lead to non-specific activity. | 1. Assess the purity of your stock solution using the stability assessment protocol below. 2. If new peaks are observed, discard the stock and prepare a fresh one. 3. Always run a dose-response curve to identify the optimal concentration range.[4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound? A1: For in vitro use, prepare a stock solution (e.g., 10 mM) in 100% pure, anhydrous DMSO.[3] For short-term storage (up to 1 month), store at -20°C.[2] For long-term storage (up to 6 months), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2]
Q2: Can I repeatedly freeze and thaw my this compound stock solution? A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate compound degradation.[2] Aliquoting your stock solution into smaller, single-use volumes is the best practice.
Q3: How should I prepare this compound for in vivo experiments? A3: Due to potential stability issues in aqueous solutions, formulations for in vivo use should be prepared freshly on the day of the experiment.[3] A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though another formulation in 0.1 M sodium acetate buffer (pH 4.5) has also been reported.[1][3]
Q4: Is this compound sensitive to light? A4: While specific photostability data is unavailable for this compound, many complex organic molecules are light-sensitive. As a general precaution, store both solid compound and solutions in amber vials or tubes wrapped in foil to protect them from light.
Q5: What are the visible signs of this compound degradation or instability? A5: Visible signs can include a change in the color of the solid powder or solution, or the appearance of precipitate that does not redissolve upon warming. However, significant degradation can occur without any visible changes. The most reliable method to confirm degradation is through analytical techniques like HPLC or LC-MS.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting experimental issues potentially related to this compound stability.
Caption: Troubleshooting workflow for diagnosing this compound stability problems.
Mechanism of Action: this compound Signaling Pathway
This compound is a dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[5] Its mechanism involves the suppression of key signaling pathways responsible for cancer cell proliferation and survival.[1][5]
Caption: Simplified signaling pathway for the dual inhibitor this compound.
Recommended Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol provides a framework for users to conduct their own stability studies on this compound solutions.
1. Objective: To determine the stability of this compound in a given solvent (e.g., DMSO) under various storage conditions over time.
2. Materials:
-
This compound solid powder
-
Anhydrous, pure DMSO
-
Amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other appropriate modifier)
3. Methodology:
Step 3.1: Preparation of Primary Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in 100% DMSO to prepare a concentrated primary stock solution (e.g., 10 mg/mL or 25 mM). Ensure complete dissolution, using sonication if necessary.
Step 3.2: Sample Preparation and Storage
-
From the primary stock, prepare several aliquots in amber vials for each storage condition to be tested.
-
Suggested Conditions:
-
-80°C (long-term control)
-
-20°C
-
4°C (refrigerated)
-
25°C (room temperature, protected from light)
-
25°C (exposed to ambient light)
-
-
For each condition, prepare enough aliquots for all planned time points.
Step 3.3: Time Points for Analysis
-
Define the time points for sample analysis.
-
Suggested Time Points: T=0 (initial analysis), 24 hours, 7 days, 14 days, 1 month, 3 months, 6 months.
Step 3.4: Analytical Method (HPLC-UV)
-
Mobile Phase: A gradient of A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.
-
Gradient Example: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. (Note: This must be optimized for your specific system).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a specific maximum absorbance wavelength for this compound).
-
Injection Volume: 10 µL
Step 3.5: Analysis Procedure
-
At T=0, dilute the primary stock to a working concentration (e.g., 50 µg/mL) and inject into the HPLC system to obtain the initial chromatogram. Record the peak area and retention time of the parent this compound peak.
-
At each subsequent time point, retrieve one aliquot from each storage condition.
-
Dilute the sample to the same working concentration and analyze using the established HPLC method.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at T=0.
-
Monitor for the appearance of new peaks, which indicate degradation products.
4. Data Presentation: Summarize the results in a table showing the percentage of intact this compound remaining under each condition at each time point.
Workflow for Experimental Stability Protocol
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized CDDD11-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the synthesized CDK9/FLT3 inhibitor, CDDD11-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] Its primary mechanism of action involves the inhibition of transcriptional elongation by targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[3] This leads to the downregulation of anti-apoptotic proteins like MCL-1 and MYC.[3][4] Simultaneously, this compound inhibits the constitutively active FLT3-ITD receptor, a driver mutation in acute myeloid leukemia (AML), thereby blocking downstream pro-survival signaling pathways such as PI3K-AKT-mTOR and RAS-RAF-ERK.[1]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer models, particularly in acute myeloid leukemia (AML) cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13) and in triple-negative breast cancer (TNBC) models.[1][4][5] It has shown robust anti-tumor efficacy in in vivo xenograft models of AML.[1]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and assay conditions. In triple-negative breast cancer cell lines, the IC50 for proliferation inhibition has been reported to be in the range of 281-734 nM.[4] For specific AML cell lines, it's advisable to perform a dose-response curve to determine the precise IC50 under your experimental conditions.
Q4: How should I store and handle synthesized this compound?
A4: For long-term storage, solid this compound should be stored at -20°C or -80°C. For experimental use, stock solutions are typically prepared in a solvent like dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[2] Before use, allow the aliquot to thaw completely and warm to room temperature.
Troubleshooting Guide: Batch-to-Batch Variability of Synthesized this compound
Batch-to-batch variability of a synthesized compound can significantly impact experimental reproducibility. This guide provides a systematic approach to troubleshoot and mitigate such issues.
Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Purity of the Synthesized Compound | Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Aim for a purity of >98%. If impurities are detected, repurify the compound using techniques like flash chromatography or preparative HPLC. |
| Presence of Residual Solvents or Reagents | Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass Spectrometry (MS) to identify any residual solvents or unreacted starting materials from the synthesis. | Modify the purification workup to efficiently remove contaminants. This may include additional washes, recrystallization, or extended drying under high vacuum. |
| Compound Degradation | Assess the stability of the compound in the storage solvent and under experimental conditions. Re-analyze the purity of older batches. | Store the compound under recommended conditions (solid at -20°C or -80°C, DMSO stocks at -80°C). Prepare fresh stock solutions regularly. |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution using a calibrated analytical method. | Ensure accurate weighing of the solid compound and use calibrated pipettes for dilutions. |
Issue 2: Poor Solubility or Precipitation in Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Solvent | While DMSO is a common solvent, test the solubility of this compound in other biocompatible solvents if precipitation occurs in your assay medium. | Perform solubility tests in small volumes of different solvents (e.g., ethanol, DMF). For cell-based assays, ensure the final solvent concentration is non-toxic (typically <0.5% DMSO). |
| Supersaturation | Visually inspect the stock solution and working dilutions for any precipitate before adding to the assay. | Gently warm the solution to aid dissolution. If precipitation persists, prepare a fresh, lower-concentration stock solution. |
| Interaction with Assay Components | The compound may precipitate in the presence of high salt concentrations or certain proteins in the culture medium. | Prepare dilutions in a buffer compatible with your assay. Consider using a formulation with solubilizing agents if necessary, ensuring they do not interfere with the assay. |
Experimental Protocols
Protocol 1: Quality Control of Synthesized this compound using RP-HPLC
This protocol outlines a general method for assessing the purity of synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Synthesized this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock to a final concentration of 10-20 µg/mL in the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water.
-
Mobile Phase B: 0.1% FA (or TFA) in ACN.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13 for AML; MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated RNAP II and FLT3
This protocol details the detection of phosphorylated RNAP II (Ser2) and phosphorylated FLT3 as markers of this compound target engagement.
Materials:
-
Cell lysates from this compound treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-RNAP II Ser2, anti-total RNAP II, anti-p-FLT3, anti-total FLT3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
Technical Support Center: CDDD11-8 Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experimental results for the CDDD11-8 assay that may be affected by cell line contamination. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
A1: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like tyrosine kinase 3 (FLT3), with Ki values of 8 and 13 nM, respectively.[1] Assays involving this compound, such as cell proliferation or apoptosis assays, are used to evaluate its efficacy in cancer cell lines, particularly those dependent on CDK9 and FLT3 activity like in Acute Myeloid Leukemia (AML) and Triple Negative Breast Cancer (TNBC).[2][3] These assays typically measure cell viability, apoptosis markers (e.g., cleaved caspase 3 and PARP), or the phosphorylation status of downstream targets to determine the compound's inhibitory effect.[2]
Q2: My this compound assay results are inconsistent and not reproducible. Could cell line contamination be the cause?
A2: Yes. High variability and poor reproducibility are classic signs of cell line contamination.[4] Contamination can introduce a second, unintended cell line or microorganisms that interfere with the assay, leading to unreliable data.[4][5] This is a widespread issue, with some estimates suggesting that 15-36% of all cell lines may be contaminated or misidentified.[6][7]
There are two primary types of contamination to consider:
-
Microbial Contamination: Bacteria, molds, yeasts, and particularly mycoplasma can alter cell metabolism, growth rates, and gene expression, directly impacting how cells respond to this compound.[8]
-
Cross-Contamination: The accidental introduction of a different, often more aggressive, cell line (like HeLa) into the stock culture can replace the original cells, leading to completely invalid results.[5][9]
Q3: I'm observing a reduced response or unexpected resistance to this compound in a cell line that is known to be sensitive. How can contamination cause this?
A3: This is a strong indicator of cross-contamination. If your target cell line, which is sensitive to this compound, is contaminated by a resistant cell line, the overall culture will appear less sensitive to the compound.[4] For example, if your experiment uses a TNBC cell line sensitive to CDK9 inhibition, but the culture is contaminated with HeLa cells (a cervical cancer cell line), the robust growth of the HeLa contaminant could mask the anti-proliferative effects of this compound on the TNBC cells.[10][11]
Q4: How does mycoplasma contamination specifically affect signaling pathways relevant to the this compound assay?
A4: Mycoplasma can have profound effects on host cell signaling, which can directly confound the results of a this compound assay. Mycoplasma species are known to activate the NF-κB signaling pathway, a major mediator of inflammatory responses.[12][13][14] This can alter the cellular environment and response to therapeutics. Furthermore, some mycoplasma species can suppress p53, a critical tumor suppressor involved in cell cycle control and apoptosis.[15] Since this compound's mechanism involves inducing apoptosis and cell cycle arrest, mycoplasma-induced alterations to these pathways can lead to misleading results.[1][2][3]
Troubleshooting and Verification Protocols
If you suspect contamination, it is critical to halt experiments and authenticate your cell lines. The first step is to discard the suspect culture and start over with a fresh, authenticated stock from a reputable cell bank. If that is not possible, the following protocols are essential for testing.
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step process for troubleshooting inconsistent assay results suspected to be caused by contamination.
Caption: Troubleshooting flowchart for suspected cell line contamination.
Quantitative Impact of Contamination
Cell line contamination can drastically alter the quantitative results of drug sensitivity assays. Below is a table illustrating the potential impact of HeLa cell cross-contamination on a hypothetical this compound IC50 study in the MOLM-13 (AML) cell line.
| Cell Culture Condition | Apparent IC50 of this compound | Fold Change in IC50 | Interpretation |
| Pure MOLM-13 Culture | 150 nM | 1.0 | Expected potency in a sensitive cell line. |
| MOLM-13 with 25% HeLa | 450 nM | 3.0 | Partial resistance observed due to contaminant. |
| MOLM-13 with 50% HeLa | 980 nM | 6.5 | Significant resistance, masking the drug's true effect. |
| MOLM-13 with 90% HeLa | > 2000 nM | > 13.3 | Culture behaves as a resistant cell line. |
Detailed Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma DNA in cell culture supernatants using a polymerase chain reaction (PCR)-based method. This is one of the most rapid and sensitive methods available.[16]
Materials:
-
Cell culture supernatant from a near-confluent culture.
-
Sterile 1.5 mL microcentrifuge tubes.
-
PCR reaction mix (containing Taq polymerase, dNTPs, and buffer).
-
Mycoplasma-specific primers (universal primers targeting conserved 16S rRNA sequences are recommended).[17]
-
Positive control (mycoplasma DNA or supernatant from a known positive culture).
-
Negative control (sterile water or cell culture medium).[17]
-
Thermal cycler.
-
Agarose gel electrophoresis equipment.
Procedure:
-
Sample Preparation: Collect 100-500 µL of cell culture supernatant from a culture that is 80-100% confluent.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new sterile tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma and release DNA.[18]
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 2 minutes to pellet debris.[18]
-
PCR Setup: In a PCR tube, prepare the reaction mix according to the manufacturer's instructions. Add 1-2 µL of the prepared supernatant (template), primers, and water to the final volume. Prepare positive and negative control reactions in parallel.
-
Thermal Cycling: Perform PCR using an optimized program. A typical program might include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.[18]
-
Analysis: Run the PCR products on a 1.5-2% agarose gel. A band of the expected size in the sample lane indicates a positive result. The positive control should show a clear band, and the negative control should be clean.[19]
Mycoplasma Testing Workflow
Caption: Workflow for PCR-based mycoplasma detection in cell culture.
Protocol 2: Cell Line Authentication by STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[20][21] It generates a unique genetic fingerprint for each cell line that can be compared to a reference database.
Procedure Outline: This procedure is typically outsourced to a commercial service provider or a university core facility to ensure standardized and reliable results.[22]
-
Sample Submission: Prepare a sample of your cell line for submission. This can be in the form of a cryovial of frozen cells, a live culture in a flask, or purified genomic DNA. A confluent T25 flask provides more than enough material.[22]
-
STR Analysis: The service provider will perform the following steps:
-
DNA Extraction: Isolate high-quality genomic DNA from the submitted cells.
-
PCR Amplification: Amplify at least eight core STR loci plus the amelogenin gene for sex determination using PCR with fluorescently labeled primers.[23]
-
Capillary Electrophoresis: Separate the amplified, fluorescent DNA fragments by size using capillary electrophoresis.[24]
-
Profile Generation: The instrument software detects the fragments and generates an STR profile, which is a series of numbers representing the repeat length at each allele for each locus.[24]
-
-
Data Interpretation:
-
Compare the generated STR profile against the reference profile for the expected cell line in a public database (e.g., ATCC, DSMZ).
-
An algorithm is used to calculate the percent match. A match of ≥80% indicates the cell line is related or authentic, while a match <56% suggests the lines are unrelated.[23]
-
If the profile does not match the expected line or matches a different cell line, the culture is considered cross-contaminated or misidentified.
-
Signaling Pathway Interference by Mycoplasma
Caption: Mycoplasma interference with NF-κB and p53 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Extensive and Expensive Impacts of HEp-2 [HeLa], Intestine 407 [HeLa], and Other False Cell Lines in Journal Publications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idexxbioanalytics.com [idexxbioanalytics.com]
- 7. idexxbioresearch.com [idexxbioresearch.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 10. cbc.ca [cbc.ca]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Effects of mycoplasma infection on the host organism response via p53/NF‐κB signaling | Semantic Scholar [semanticscholar.org]
- 13. research.nu.edu.kz [research.nu.edu.kz]
- 14. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycoplasma infection suppresses p53, activates NF-κB and cooperates with oncogenic Ras in rodent fibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 17. media.tghn.org [media.tghn.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. cellculturedish.com [cellculturedish.com]
- 22. iclac.org [iclac.org]
- 23. news-medical.net [news-medical.net]
- 24. Cell Line Authentication Resources [promega.com.br]
Technical Support Center: Optimizing Western Blot for p-FLT3 Detection After CDDD11-8 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing Western blot conditions for the detection of phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) following treatment with the dual CDK9/FLT3 inhibitor, CDDD11-8.
Troubleshooting Guides
This section addresses common issues encountered during the Western blot analysis of p-FLT3 after this compound treatment.
Issue 1: Weak or No p-FLT3 Signal
Question: I am not detecting a p-FLT3 signal, or the signal is very weak in my untreated control and absent in my this compound treated samples. What could be the cause?
Answer: A weak or absent p-FLT3 signal can stem from several factors, ranging from sample preparation to antibody selection. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody | Ensure you are using an antibody validated for Western blot that specifically recognizes the phosphorylated form of FLT3.[1][2] Perform a titration to determine the optimal antibody concentration. Some researchers have found success with specific clones like Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb.[1] |
| Inefficient Protein Extraction and Lysis | Use a lysis buffer, such as RIPA buffer, supplemented with freshly added protease and phosphatase inhibitor cocktails to prevent dephosphorylation and degradation of your target protein.[3][4] Ensure complete cell lysis by vortexing and incubating on ice.[3] |
| Low Protein Loading | Quantify your protein lysates using a reliable method like the BCA assay to ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg).[3] Use a loading control like GAPDH or β-actin to verify equal loading across all lanes.[3] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4] Optimize transfer conditions (voltage, time) for a high molecular weight protein like FLT3 (~130-160 kDa).[1] Using a PVDF membrane is often recommended for phosphorylated proteins.[5] |
| Inadequate Signal Detection | Use a high-sensitivity ECL substrate, such as SuperSignal™ West Femto Maximum Sensitivity Substrate, especially for low-abundance phosphoproteins.[1] Increase the exposure time during imaging.[6] |
| Incorrect Blocking Buffer | For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins that can increase background.[1][3] |
Issue 2: High Background on the Western Blot
Question: My Western blot for p-FLT3 shows high background, making it difficult to interpret the results. How can I reduce the background?
Answer: High background can obscure your specific signal. The following steps can help you minimize non-specific binding and improve the clarity of your blot.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[6] Ensure the blocking buffer is fresh and completely covers the membrane. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations to remove unbound antibodies.[7] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), and filter them to remove any particulates.[6] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause high, patchy background.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p-FLT3 on a Western blot?
A1: FLT3 exists in two forms: a less glycosylated form of approximately 130 kDa and a mature, fully glycosylated form of around 160 kDa that is expressed on the cell surface.[1][8] You may observe both bands in cell lines endogenously expressing FLT3-ITD, such as MV4-11 and MOLM-13.[8][9]
Q2: What are appropriate positive and negative controls for a p-FLT3 Western blot after this compound treatment?
A2:
-
Positive Control: Lysate from an untreated FLT3-ITD positive cell line (e.g., MV4-11, MOLM-13) which should have a strong basal p-FLT3 signal.[5][9]
-
Negative Control: Lysate from the same cell line treated with a saturating concentration of this compound, which should show a significant reduction or complete absence of the p-FLT3 signal.[10] You can also use a cell line that does not express FLT3.
Q3: What concentration of this compound should I use to inhibit p-FLT3?
A3: this compound is a potent inhibitor of FLT3-ITD with a Kᵢ value of 13 nM.[10][11] In cellular assays, concentrations ranging from low nanomolar to micromolar have been used.[10][12] It is recommended to perform a dose-response experiment, for example treating cells with a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a fixed time (e.g., 24 hours) to determine the optimal concentration for p-FLT3 inhibition in your specific cell line.[9]
Q4: How should I normalize my p-FLT3 signal?
A4: To accurately quantify the effect of this compound, you should normalize the p-FLT3 band intensity to the total FLT3 band intensity.[3] This accounts for any changes in the total amount of FLT3 protein. Further normalization to a loading control (e.g., GAPDH, β-actin) is also recommended to account for any loading inaccuracies.[3]
Experimental Protocols
Detailed Protocol: Western Blot for p-FLT3 after this compound Treatment
This protocol provides a step-by-step guide for assessing p-FLT3 levels in cell lines such as MV4-11 or MOLM-13.
1. Cell Culture and Treatment:
-
Culture FLT3-ITD positive cells (e.g., MV4-11) to a density of 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[3][4]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
4. Sample Preparation:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer.[3]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]
5. SDS-PAGE:
-
Load the prepared samples onto a 4-12% gradient polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[5]
-
Confirm the transfer efficiency using Ponceau S staining.
7. Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for p-FLT3 (e.g., anti-p-FLT3 Tyr591) overnight at 4°C with gentle agitation.[2][3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
8. Signal Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities.[3]
-
Normalize the p-FLT3 signal to total FLT3 and a loading control.
Visualizations
FLT3 Signaling Pathway and this compound Inhibition
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for p-FLT3 Western blot analysis.
Troubleshooting Logic for Weak p-FLT3 Signal
Caption: A logical guide to troubleshooting a weak p-FLT3 signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CDDD11-8 Delivery in Orthotopic Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CDDD11-8 in orthotopic xenograft models. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] Its primary mechanism of action involves the inhibition of transcriptional elongation by targeting CDK9, a key regulator of RNA Polymerase II (RNAPII). This leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-MYC.[1][3][4] In cancer cells harboring FLT3-ITD mutations, this compound also directly inhibits the constitutively active FLT3 signaling pathway, which is crucial for the proliferation and survival of these cancer cells.[1][2]
Q2: What are the recommended cell lines for developing orthotopic xenograft models with this compound?
A2: this compound has shown significant efficacy in preclinical models of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). For AML, cell lines with FLT3-ITD mutations, such as MV4-11 and MOLM-13, are highly sensitive to this compound.[1] For TNBC, cell lines representing different molecular subtypes have been used, with MDA-MB-453 showing high sensitivity.[3][5] The choice of cell line should be guided by the specific research question and the expression of CDK9-dependent survival pathways or the FLT3-ITD mutation.
Q3: What is the recommended formulation and administration route for this compound in mice?
A3: this compound is orally bioavailable and has demonstrated efficacy with oral administration in xenograft models.[1][3] A common formulation for oral gavage is a suspension in 0.1 M sodium acetate buffer (pH 4.5).[3] For intravenous administration, this compound can be dissolved in a vehicle consisting of 10% N-methyl-2-pyrrolidone (NMP) and 90% acetate buffer (pH 4.5).[1]
Q4: What are the effective doses of this compound in orthotopic xenograft models?
A4: Effective oral doses of this compound in mouse xenograft models typically range from 75 mg/kg to 150 mg/kg, administered daily.[1][3] A dose of 125 mg/kg has been shown to induce tumor regression in an AML xenograft model.[1][2] In a TNBC orthotopic model, a daily dose of 150 mg/kg significantly reduced tumor growth.[3] Researchers should perform dose-escalation studies to determine the optimal dose for their specific model.
Q5: Is this compound toxic to animals at therapeutic doses?
A5: Preclinical studies have shown that this compound is generally well-tolerated at effective doses.[3] No overt signs of toxicity were observed in mice treated with daily oral doses up to 150 mg/kg.[3] A study also demonstrated a lack of overt toxicity at a higher dose of 200 mg/kg/day, with no significant impact on intestinal cell proliferation or neutrophil counts.[3] However, it is crucial to monitor animal health closely, including body weight and general behavior, throughout the study.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50/Ki Value | Reference |
| CDK9 | 8 nM (Ki) | [1] |
| FLT3-ITD | 13 nM (Ki) | [1] |
| MV4-11 (AML) | < 0.1 µM (GI50) | |
| MOLM-13 (AML) | < 0.1 µM (GI50) | |
| MDA-MB-453 (TNBC) | 281 nM (IC50) | [3] |
| MDA-MB-468 (TNBC) | 342 nM (IC50) | [3] |
| MDA-MB-231 (TNBC) | 658 nM (IC50) | [3] |
| MFM-223 (TNBC) | 737 nM (IC50) | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 2 mg/kg IV | 10 mg/kg PO | 100 mg/kg PO | Reference |
| Cmax (ng/mL) | 357 ± 118 | 133 ± 45 | 1840 ± 560 | [1] |
| Tmax (h) | 0.08 | 0.5 | 2 | [1] |
| AUC0-t (ng·h/mL) | 353 ± 54 | 342 ± 98 | 8910 ± 2450 | [1] |
| AUC0-inf (ng·h/mL) | 360 ± 54 | 362 ± 102 | 9030 ± 2460 | [1] |
| t1/2 (h) | 2.5 ± 0.6 | 2.9 ± 0.8 | 3.5 ± 0.5 | [1] |
| Oral Bioavailability (%) | - | 50.3 | 49.9 | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Oral Formulation (Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.
-
Suspend the this compound powder in the sodium acetate buffer to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Vortex thoroughly before each administration to ensure a uniform suspension.
Intravenous Formulation:
-
Prepare a stock solution of this compound in N-methyl-2-pyrrolidone (NMP).
-
Prepare a sterile acetate buffer (pH 4.5).
-
On the day of injection, dilute the this compound stock solution with the acetate buffer to achieve a final vehicle composition of 10% NMP and 90% acetate buffer.
-
Ensure the final concentration is suitable for the desired intravenous dose and injection volume.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: Establishment of an Orthotopic Mammary Gland (MIND) Xenograft Model
-
Culture TNBC cells (e.g., MDA-MB-453) under standard conditions.
-
On the day of injection, harvest the cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at the desired concentration (e.g., 1 x 10^6 cells in 50 µL).
-
Anesthetize the female immunodeficient mouse (e.g., NSG mouse).
-
Make a small incision in the skin over the fourth mammary fat pad.
-
Gently expose the mammary fat pad and inject the cell suspension directly into the tissue.
-
Suture the incision and monitor the animal for recovery.
-
Tumor growth can be monitored using bioluminescence imaging (if using luciferase-expressing cells) or calipers for palpable tumors.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Formulation
-
Possible Cause: Incorrect solvent or pH.
-
Troubleshooting Steps:
-
Ensure the pH of the acetate buffer is accurately adjusted to 4.5.
-
For the oral formulation, ensure vigorous and consistent vortexing before each gavage to maintain a homogenous suspension.
-
For the IV formulation, prepare the solution fresh on the day of use and ensure the NMP is of high purity. Do not store the final diluted IV solution for extended periods.
-
Issue 2: Low Tumor Engraftment or High Variability in Tumor Growth in Orthotopic Models
-
Possible Cause: Suboptimal surgical technique, poor cell viability, or inappropriate mouse strain.
-
Troubleshooting Steps:
-
Surgical Technique: Practice the surgical procedure to minimize tissue damage and ensure accurate injection into the target organ. For injections into delicate organs like the pancreas, consider using ultrasound guidance to improve accuracy.
-
Cell Viability: Use cells in their logarithmic growth phase and ensure high viability (>95%) before injection. Keep cells on ice during the procedure.
-
Matrigel: The use of Matrigel can improve tumor cell engraftment and growth. Ensure it is kept on ice to prevent premature polymerization.
-
Mouse Strain: The choice of immunodeficient mouse strain can significantly impact tumor take rate. NSG or SCID mice are generally recommended for their high level of immunodeficiency.
-
Issue 3: Difficulty in Monitoring Tumor Growth in Orthotopic Sites
-
Possible Cause: Deep tissue location of the tumor.
-
Troubleshooting Steps:
-
Bioluminescence Imaging (BLI): Use cancer cell lines that are stably transfected with a luciferase reporter gene. This allows for non-invasive and longitudinal monitoring of tumor burden.
-
High-Frequency Ultrasound: This imaging modality can be used to visualize and measure tumors in abdominal organs like the pancreas and liver.
-
Magnetic Resonance Imaging (MRI): MRI provides excellent soft-tissue contrast for visualizing and quantifying tumor volume in various organs.
-
Issue 4: Unexpected Animal Toxicity or Weight Loss
-
Possible Cause: Off-target effects of this compound at high doses, or complications from the surgical procedure.
-
Troubleshooting Steps:
-
Dose Adjustment: If toxicity is observed, consider reducing the dose of this compound or changing the dosing schedule (e.g., every other day).
-
Post-Surgical Care: Ensure proper aseptic surgical technique and provide appropriate post-operative analgesia and care to minimize complications. Monitor animals daily for signs of distress.
-
Vehicle Control: Always include a vehicle-treated control group to distinguish between drug-related toxicity and other experimental variables.
-
Visualizations
Caption: this compound dual-inhibitory signaling pathway.
Caption: Experimental workflow for this compound delivery.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Cell Behavior After CDDD11-8 Treatment
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using the CDK9/FLT3 inhibitor, CDDD11-8.
Frequently Asked Questions (FAQs)
Q1: Why are my cells recovering after washing out this compound?
Cellular recovery after the washout of this compound is an expected phenomenon, although the kinetics and extent of this recovery can vary depending on the cell type, the concentration of the inhibitor used, and the duration of treatment. The primary reasons for this recovery are rooted in the compound's mechanism of action and its binding characteristics.
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5][6][7] Inhibition of CDK9 leads to the transcriptional suppression of short-lived anti-apoptotic proteins and oncoproteins, most notably MCL-1 and MYC.[5] When this compound is washed out, the inhibitory pressure on CDK9 and FLT3 is relieved. This allows for the gradual resumption of transcription and translation of these crucial survival proteins. As the cellular levels of MCL-1 and MYC are restored, the cells can re-enter the cell cycle and evade apoptosis, leading to the observed recovery.
However, it is important to note that the effects of potent, high-affinity inhibitors like this compound may not be immediately reversible. One study observed that the apoptotic effects in MV4-11 and MOLM-13 cells were only marginally reduced 24 hours after a 6-hour incubation with this compound followed by washout. This suggests that the inhibitor may have a slow dissociation rate from its targets or that the downstream cellular consequences of the initial potent inhibition take a significant amount of time to reverse.
Q2: Is this compound a reversible or irreversible inhibitor?
The available literature does not definitively classify this compound as a classical reversible or irreversible inhibitor. Typically, irreversible inhibitors form a covalent bond with their target. While information on the precise binding mode of this compound is not detailed in the provided search results, its potent inhibitory activity, with Ki values in the low nanomolar range for both CDK9 and FLT3, suggests a high-affinity interaction.[1][2][3][4][5][6][7] High-affinity inhibitors can have very slow dissociation rates (off-rates), meaning they remain bound to their target for an extended period even after the free compound has been removed from the extracellular environment. This can result in a prolonged duration of action that may appear similar to irreversible inhibition in cellular assays.
Q3: How long should I expect it to take for my cells to recover?
The time course of recovery will depend on several factors:
-
Cell Line: Different cell lines have varying dependencies on the CDK9/FLT3 pathways and different intrinsic rates of protein synthesis.
-
This compound Concentration and Treatment Duration: Higher concentrations and longer treatment times will lead to a more profound and sustained inhibition, likely requiring a longer recovery period.
-
Endpoint Measured: Recovery of cell viability may take longer than the reappearance of specific phosphorylated proteins.
Based on available data, a significant reduction in apoptosis may not be apparent within the first 24 hours post-washout. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the specific recovery kinetics for your experimental system.
Troubleshooting Guide
Issue: Cells are recovering too quickly after this compound washout.
-
Possible Cause 1: Incomplete Washout. Residual this compound in the culture medium can lead to continued, albeit lower, levels of inhibition.
-
Solution: Ensure a thorough washout procedure. Wash the cells at least three times with a sufficiently large volume of fresh, pre-warmed medium.
-
-
Possible Cause 2: Low Effective Concentration. The initial concentration of this compound may not have been sufficient to induce a durable apoptotic response.
-
Solution: Confirm the potency of your batch of this compound. Consider performing a dose-response experiment to ensure you are using a concentration that elicits the desired effect.
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may have intrinsic or acquired resistance mechanisms to CDK9 or FLT3 inhibition.
Issue: No cellular recovery is observed after this compound washout.
-
Possible Cause 1: Irreversible Cell Damage. At high concentrations or with prolonged exposure, this compound may have induced cellular damage that is beyond the point of no return, leading to irreversible apoptosis or senescence.
-
Solution: Try reducing the concentration of this compound or the duration of the initial treatment.
-
-
Possible Cause 2: Slow Dissociation. As mentioned, this compound may have a very slow off-rate, leading to sustained target inhibition long after washout.
-
Solution: Extend the time course of your recovery experiment to observe potential recovery at later time points (e.g., beyond 72 hours).
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| CDK9 Inhibition Constant (Ki) | 8 nM | N/A (Biochemical Assay) | [1][2][3][4][5][6][7] |
| FLT3-ITD Inhibition Constant (Ki) | 13 nM | N/A (Biochemical Assay) | [1][2][3][4][5][6][7] |
| MV4-11 Proliferation IC50 | < 0.1 µM | MV4-11 | |
| MOLM-13 Proliferation IC50 | < 0.1 µM | MOLM-13 | |
| Apoptosis after Washout | Marginally reduced at 24h | MV4-11, MOLM-13 |
Experimental Protocols
Washout Experiment to Assess Reversibility of Apoptotic Effects
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 6 hours).
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Wash the cells three times with pre-warmed, fresh culture medium. For adherent cells, gently rinse the monolayer. For suspension cells, pellet the cells by centrifugation between washes.
-
After the final wash, resuspend the cells in fresh medium.
-
-
Recovery Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to allow for recovery.
-
Endpoint Analysis: Assess the desired endpoint, such as:
-
Apoptosis: Using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Viability: Using assays like MTT or CellTiter-Glo.
-
Protein Expression: Perform western blotting to analyze the levels of key proteins such as p-RNAPII (Ser2), MYC, and MCL-1.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a this compound washout experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 3. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound (HY-162037-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CDDD11-8 and Other CDK9 Inhibitors: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription and a promising target for therapeutic intervention, particularly in hematological malignancies. This guide provides a detailed comparison of the novel CDK9 inhibitor, CDDD11-8, with other notable CDK9 inhibitors, focusing on their efficacy, selectivity, and underlying mechanisms of action. The information is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and development.
Overview of CDK9 Inhibition
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcription elongation. In many cancers, there is a dependency on the continuous high-level expression of anti-apoptotic proteins (e.g., MCL-1) and oncogenes (e.g., MYC), which have short mRNA half-lives. Inhibition of CDK9 effectively shuts down the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in cancer cells.
This compound distinguishes itself as a dual inhibitor, targeting both CDK9 and the FMS-like tyrosine kinase 3 with an internal tandem duplication (FLT3-ITD), a common mutation in Acute Myeloid Leukemia (AML) associated with poor prognosis.[1] This dual action presents a promising strategy to enhance anti-leukemic activity and potentially overcome resistance mechanisms.
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro inhibitory activities of this compound and other prominent CDK9 inhibitors against various kinases and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of Selected CDK9 Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound | CDK9, FLT3-ITD | 8 (CDK9), 13 (FLT3-ITD) [1] | >50-fold selectivity for CDK9 over other CDKs.[1] | |
| Flavopiridol (Alvocidib) | Pan-CDK | 3 (CDK9)[2] | 30 (CDK1), 170 (CDK2), 100 (CDK4)[3] | Broad spectrum CDK inhibitor. |
| AZD4573 | CDK9 | <4[4][5] | Highly selective for CDK9 over other CDKs (>10-fold).[6] | |
| AT7519 | Multi-CDK | <10 (CDK9), 47 (CDK2), 100 (CDK4) | Potent inhibitor of CDKs 1, 2, 4, 5, and 9. | |
| Dinaciclib | Multi-CDK | 4 (CDK9), 3 (CDK1), 1 (CDK2), 1 (CDK5) | Potent inhibitor of CDKs 1, 2, 5, and 9. |
Table 2: Anti-proliferative Activity (IC50/GI50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Notes |
| This compound | MV4-11 | AML (FLT3-ITD) | < 100 | Highly sensitive due to dual FLT3-ITD and MLL fusion dependency.[1] |
| MOLM-13 | AML (FLT3-ITD) | < 100 | [1] | |
| TNBC cell lines | Triple-Negative Breast Cancer | 281-734 | Effective against multiple TNBC subtypes.[7] | |
| Flavopiridol (Alvocidib) | Hut78 | Cutaneous T-cell Lymphoma | < 100[8] | |
| ATL cell lines | Adult T-cell Leukemia/Lymphoma | 57.4 - 88.6[9] | ||
| AZD4573 | MV4-11 | AML | 13.7 (caspase activation EC50) | Induces rapid apoptosis in hematological cancer cell lines.[4] |
| Hematological cancer cell lines | Various | 11 (median GI50) | Minimal effect on solid tumors.[10] | |
| AT7519 | HL-60 | Leukemia | ~400 (for complete RNAPII phosphorylation inhibition) | Inhibits transcription in leukemia cell lines. |
| Dinaciclib | TNBC PDX models | Triple-Negative Breast Cancer | Effective in inhibiting tumor growth in vitro. |
In Vivo Efficacy
Direct comparison of in vivo efficacy is challenging due to variations in experimental models, dosing regimens, and administration routes. However, the available data demonstrates the potent anti-tumor activity of these inhibitors in preclinical models.
Table 3: Summary of In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing and Administration | Key Findings |
| This compound | MV4-11 AML Xenograft | 75 and 125 mg/kg, oral, daily | Dose-dependent tumor growth inhibition; 125 mg/kg led to tumor regression.[1] |
| Flavopiridol (Alvocidib) | OCI-AML3 AML Xenograft (Venetoclax-resistant) | 2.5 mg/kg, intraperitoneal, daily (in combination with venetoclax) | Modest single-agent activity; synergistic with venetoclax.[2] |
| AZD4573 | MV4-11 AML Xenograft | 15 mg/kg, intraperitoneal, twice weekly | Resulted in sustained tumor regressions.[11] |
| AML Patient-Derived Xenografts (PDX) | >50% reduction of leukemic blasts in the bone marrow in 5 out of 9 models.[11] | ||
| AT7519 | HL-60 Leukemia Xenograft | 10 mg/kg, intraperitoneal, daily | Greater efficacy with a single daily dose, suggesting an anti-transcriptional effect. |
| MM Xenograft | 15 mg/kg, daily for 5 days for 2 weeks | Inhibited tumor growth and prolonged survival. | |
| Dinaciclib | TNBC PDX Model (WHIM12) | 50 mg/kg, intraperitoneal, daily for 5 days/week for 4 weeks | Significant inhibition of tumor growth. |
| MYC-driven B-cell Lymphoma | Significant survival advantage. |
Mechanism of Action and Signaling Pathways
This compound's dual inhibitory action on CDK9 and FLT3-ITD provides a multi-pronged attack on AML cells. The inhibition of CDK9 leads to the downregulation of critical survival proteins like Mcl-1 and oncogenes like MYC. Concurrently, inhibiting the constitutively active FLT3-ITD receptor blocks downstream pro-survival signaling pathways, such as STAT5, AKT, and MAPK.
Caption: Dual inhibition of FLT3-ITD and CDK9 by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of CDK9 inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), ATP, and varying concentrations of the inhibitor in a kinase buffer.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the newly formed ATP. Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader. The signal is inversely correlated with the inhibitor's potency. IC50 values are calculated from the dose-response curves.[1][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of the CDK9 inhibitor for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. GI50 or IC50 values are determined from the resulting dose-response curves.[5][6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with the CDK9 inhibitor for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
Detailed Protocol for AML Xenograft Model:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of human AML cells (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[13][14]
-
Tumor Growth and Randomization: Monitor tumor growth (for subcutaneous models) or engraftment (for disseminated models, often by bioluminescence imaging). Once tumors reach a specified size or engraftment is confirmed, randomize the mice into treatment and control groups.[13][14]
-
Treatment Administration: Administer the CDK9 inhibitor and vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[13]
-
Monitoring: Regularly measure tumor volume (for subcutaneous models) and monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, or when tumors reach a maximum allowed size, euthanize the mice. Tumors and other tissues can be harvested for further analysis, such as pharmacodynamic biomarker studies (e.g., western blotting for p-RNAPII, Mcl-1).[13]
Conclusion
This compound presents a compelling profile as a potent and orally bioavailable dual inhibitor of CDK9 and FLT3-ITD. Its efficacy in preclinical models of AML, particularly those with FLT3-ITD mutations, highlights its potential as a targeted therapeutic agent. When compared to other CDK9 inhibitors, this compound's dual targeting mechanism offers a distinct advantage in specific cancer contexts. While pan-CDK inhibitors like Flavopiridol and Dinaciclib have shown broad activity, their application can be limited by off-target effects. More selective inhibitors like AZD4573 demonstrate a favorable therapeutic window in hematological malignancies. The comprehensive data presented in this guide, including detailed experimental protocols, provides a valuable resource for the scientific community to further explore and compare the therapeutic potential of these promising CDK9 inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. promega.com [promega.com]
- 13. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Dual CDK9/FLT3 Inhibitor CDDD11-8 Versus First-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, is continually evolving. First-generation FLT3 inhibitors, while offering clinical benefits, are characterized by their multi-kinase activity and susceptibility to resistance. This guide provides a detailed comparison of a novel, dual CDK9 and FLT3 inhibitor, CDDD11-8, with established first-generation FLT3 inhibitors such as midostaurin, sorafenib, and lestaurtinib, supported by preclinical experimental data.
Executive Summary
Mutations in the FLT3 gene are present in approximately 30% of AML patients and are associated with a poor prognosis.[1][2] First-generation FLT3 inhibitors, including midostaurin, sorafenib, and lestaurtinib, were initially developed as multi-kinase inhibitors and later identified to have activity against FLT3.[3] While midostaurin, in combination with chemotherapy, is approved for newly diagnosed FLT3-mutated AML, the efficacy of these first-generation agents can be limited by primary and acquired resistance.[3][4]
This compound is a novel, orally bioavailable small molecule that acts as a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FLT3, particularly the internal tandem duplication (ITD) mutation.[2][5] This dual mechanism is designed to overcome the limitations of first-generation FLT3 inhibitors. By inhibiting FLT3, this compound directly targets the primary oncogenic driver. Concurrently, by inhibiting CDK9, it downregulates the transcription of key anti-apoptotic proteins like MCL-1, which are often implicated in resistance to FLT3 inhibitor monotherapy.[2][6]
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for this compound and first-generation FLT3 inhibitors. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Biochemical Potency of FLT3 Inhibitors
| Compound | Target(s) | Ki (nM) for FLT3-ITD | Ki (nM) for CDK9 | Other Key Targets |
| This compound | FLT3, CDK9 | 13[2] | 8[2][5] | Highly selective over other CDKs[5] |
| Midostaurin | Multi-kinase | - | - | KIT, PDGFR, VEGFR, Protein Kinase C[7][8] |
| Sorafenib | Multi-kinase | - | - | RAF kinases, VEGFR, PDGFR, KIT, RET |
| Lestaurtinib | Multi-kinase | IC50: 2-3[9][10] | - | JAK2[11] |
Table 2: In Vitro Efficacy in FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 (nM) |
| This compound | MV4-11 | Proliferation | < 100[12] |
| MOLM-13 | Proliferation | < 100[12] | |
| Midostaurin | MOLM-14 | Growth | ~200[13] |
| Sorafenib | MV4-11 | Viability | IC50: 0.40[14] |
| MOLM-13 | Viability | IC50: 0.89[14] | |
| Lestaurtinib | Primary AML blasts (FLT3-ITD) | Cytotoxicity | Heterogeneous, but more potent than in FLT3-WT[10] |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Compound | Model | Dosing | Outcome |
| This compound | MV4-11 Xenograft | 125 mg/kg, oral, daily[2][15] | Induced tumor regression and improved survival[2][15] |
| Midostaurin | SKNO-1-luc+ Xenograft | 80 mg/kg[7] | Significantly increased median survival[7] |
| OCI-AML3-luc+ Xenograft | 100 mg/kg[7] | Significantly increased median survival[7] | |
| Sorafenib | Pediatric AML Xenograft | - | Showed efficacy in patients with high allelic ratio[16] |
| Lestaurtinib | FLT3-ITD Leukemia Mouse Model | - | Prolonged survival[9][10] |
Mechanism of Action and Resistance
First-generation FLT3 inhibitors are non-specific and inhibit multiple receptor tyrosine kinases.[17] Resistance to these agents can occur through on-target mechanisms, such as the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD), or off-target mechanisms, which involve the activation of bypass signaling pathways (e.g., RAS/MAPK, PI3K/mTOR) that render the cells independent of FLT3 signaling.[1][17][18] Loss of the FLT3-ITD mutation at relapse has also been observed.[4]
This compound's dual inhibitory action presents a promising strategy to counteract these resistance mechanisms. By simultaneously targeting the primary oncogenic driver (FLT3) and a key transcriptional regulator involved in cell survival (CDK9), this compound can theoretically prevent the upregulation of pro-survival proteins that mediate resistance.[2]
Caption: Comparative mechanisms of this compound and first-generation FLT3 inhibitors in AML.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These represent generalized protocols and may require optimization for specific laboratory conditions.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compound (e.g., this compound) in the reaction buffer.
-
Prepare a solution of recombinant FLT3-ITD or CDK9 enzyme in reaction buffer.
-
Prepare a solution of a suitable kinase substrate and ATP in reaction buffer.
-
-
Kinase Reaction :
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the enzyme solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Signal Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ or Kᵢ value.[5]
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT/MTS Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of their viability and proliferation following treatment with a test compound.
-
Cell Seeding :
-
Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound (e.g., this compound, midostaurin) in the culture medium.
-
Add the compound dilutions to the wells containing the cells. Include a vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT/MTS Addition and Incubation :
-
Add MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
-
Signal Measurement :
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability data against the compound concentration to determine the IC₅₀ or GI₅₀ value.
-
In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse model of AML.
-
Animal Model :
-
Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Cell Implantation :
-
Subcutaneously inject a suspension of human AML cells (e.g., MV4-11) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration :
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
-
Efficacy Assessment :
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
In a parallel survival study, monitor the mice until a predefined endpoint (e.g., tumor size, clinical signs of distress) and record the survival time.
-
-
Data Analysis :
-
Compare the tumor growth rates and survival curves between the treatment and control groups to evaluate the efficacy of the compound.
-
Conclusion
This compound represents a rationally designed dual inhibitor of CDK9 and FLT3 with the potential to address the challenge of resistance to first-generation FLT3 inhibitors in AML. Its high potency against FLT3-ITD and its unique mechanism of downregulating pro-survival proteins through CDK9 inhibition offer a promising therapeutic strategy. While direct comparative preclinical studies are limited, the available data suggest that this compound has potent anti-leukemic activity in FLT3-ITD positive models. Further investigation is warranted to fully elucidate its clinical potential relative to existing and emerging AML therapies.
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. A randomized assessment of adding the kinase inhibitor lestaurtinib to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Results from a randomized trial of salvage chemotherapy followed by lestaurtinib for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ash.confex.com [ash.confex.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDDD11-8 and Flavopiridol: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to target the dysregulated cell cycle and transcriptional machinery of tumor cells. This guide provides a detailed, objective comparison of two prominent CDK inhibitors: CDDD11-8, a novel and selective inhibitor of CDK9 and FMS-like tyrosine kinase 3 (FLT3), and flavopiridol (alvocidib), a first-generation, broad-spectrum CDK inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and potential therapeutic applications, supported by available experimental data.
Executive Summary
This compound represents a targeted approach, with high potency against CDK9 and FLT3, particularly the internal tandem duplication (ITD) mutation prevalent in Acute Myeloid Leukemia (AML). Its selectivity profile suggests the potential for a wider therapeutic window and reduced off-target toxicities. Flavopiridol, conversely, is a pan-CDK inhibitor, impacting a wide array of CDKs involved in both cell cycle progression and transcription. While demonstrating potent anti-cancer activity, its broad specificity has been associated with a challenging toxicity profile in clinical settings. This guide will delve into the specifics of their kinase inhibitory profiles, preclinical performance in various cancer models, and the methodologies employed in their evaluation.
Mechanism of Action: A Tale of Selectivity
This compound: A Dual CDK9/FLT3 Inhibitor
This compound is a potent, orally bioavailable small molecule that exhibits high selectivity for CDK9 and FLT3.[1][2] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in transcriptional elongation. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, which are critical for the survival of many cancer cells.[3][4] Simultaneously, its inhibition of FLT3, particularly the constitutively active FLT3-ITD mutant, directly targets a key driver of leukemogenesis in a significant subset of AML patients.[1][4]
Flavopiridol: The Pan-CDK Inhibitor
Flavopiridol is a synthetic flavonoid that acts as an ATP-competitive inhibitor of a broad range of CDKs, including those involved in cell cycle control (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[5][6][7] Its anti-cancer effects are multifaceted, leading to cell cycle arrest at both the G1/S and G2/M transitions and the induction of apoptosis.[6][8] The potent inhibition of CDK9 is considered a major contributor to its pro-apoptotic activity, leading to the suppression of transcription of key survival proteins.[9][10] However, its lack of selectivity can lead to broader biological effects and potential off-target toxicities.[8][11]
Data Presentation: A Comparative Overview
While direct head-to-head studies comparing this compound and flavopiridol under identical experimental conditions are limited in the available literature, this section presents their individual performance data in a structured format to facilitate comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | This compound (Kᵢ, nM) | Flavopiridol (IC₅₀, nM) |
| CDK9 | 8 [1] | ~3-10 [9] |
| FLT3-ITD | 13 [1] | - |
| CDK1 | >75-fold less potent than CDK9[1] | ~100[12] |
| CDK2 | >75-fold less potent than CDK9[1] | ~100-170[12] |
| CDK4 | >75-fold less potent than CDK9[1] | ~100[12] |
| CDK6 | >75-fold less potent than CDK9[1] | - |
| CDK7 | >75-fold less potent than CDK9[1] | ~300 |
| Other Kinases | Also inhibits TRKC, NUAK1, GLK, MINK, TNIK, and MST1 with Kᵢ of 10-46 nM[13] | Also inhibits other kinases like EGFR, pp60 Src, PKC, and Erk-1[5] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀/GI₅₀)
| Cell Line | Cancer Type | This compound (nM) | Flavopiridol (nM) |
| MV4-11 | AML (FLT3-ITD) | <100[13] | - |
| MOLM-13 | AML (FLT3-ITD) | <100[13] | - |
| MDA-MB-453 | Triple-Negative Breast Cancer | 281[14] | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | 342[14] | Induces G1 arrest at 300[15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 658[14] | - |
| MFM-223 | Triple-Negative Breast Cancer | 737[14] | - |
| Various Cancer Cell Lines | - | - | ~100[12] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | AML Xenograft (MV4-11) | 75 and 125 mg/kg, PO, daily[1] | Statistically significant tumor growth inhibition; at 125 mg/kg, induced tumor regression and improved survival.[1][16] |
| This compound | TNBC Xenograft (MDA-MB-453) | Orally administered[17] | Inhibited tumor growth with no overt toxicity.[17] |
| Flavopiridol | Various Human Tumor Xenografts | i.v., i.p., or oral[12] | Showed anti-tumor activity, especially with daily administration.[12] |
Table 4: Toxicity Profile
| Compound | Key Toxicities Observed in Preclinical/Clinical Studies |
| This compound | No overt toxicity reported in preclinical in vivo studies.[17][18] |
| Flavopiridol | Clinical Trials: Diarrhea, hypotension, pro-inflammatory syndrome, fatigue, vomiting, neutropenia, nausea.[6][12][19] A study comparing another selective CDK9 inhibitor to flavopiridol suggested that flavopiridol induces DNA double-strand breaks, which may contribute to its toxicity.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound and flavopiridol on CDK9 and FLT3 signaling.
Caption: General experimental workflow for comparing CDK9 inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and flavopiridol.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of the compounds against purified kinases.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: Recombinant kinase (e.g., CDK9/Cyclin T1) is incubated with a substrate (e.g., a peptide substrate) and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or flavopiridol) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a set temperature.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC₅₀ values are calculated from the dose-response curves.
-
Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of the compounds on cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay are frequently used.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or flavopiridol for a specified period (e.g., 72 hours).
-
MTT Assay: MTT reagent is added to the wells. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: The CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
-
Western Blot Analysis
-
Objective: To assess the effect of the compounds on the expression and phosphorylation of target proteins.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified time, then lysed to extract proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size on a polyacrylamide gel and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNAPII Ser2, Mcl-1, MYC, cleaved PARP) and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation.
-
Animal Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of the compounds.
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MV4-11 for AML, MDA-MB-453 for TNBC) are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice), either subcutaneously or intravenously.[16][20]
-
Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment and control groups. The compounds are administered according to a specific dosing schedule (e.g., daily oral gavage for this compound).
-
Efficacy Assessment: Tumor volume is measured regularly. For leukemia models, the percentage of human leukemic cells in the peripheral blood or bone marrow is monitored.[16][20]
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated.
-
Conclusion
The comparative analysis of this compound and flavopiridol highlights a significant evolution in the development of CDK inhibitors for cancer therapy. Flavopiridol, as a first-in-class pan-CDK inhibitor, established the therapeutic potential of targeting CDKs but also underscored the challenges of broad-spectrum inhibition, primarily concerning toxicity.
This compound emerges as a promising next-generation inhibitor with a more refined mechanism of action, potently and selectively targeting CDK9 and FLT3-ITD. This dual-targeting strategy is particularly relevant for AML, where both pathways are often dysregulated. The preclinical data for this compound demonstrates significant anti-tumor efficacy in both AML and TNBC models with a favorable safety profile.
For researchers and drug development professionals, the choice between a selective inhibitor like this compound and a pan-inhibitor like flavopiridol will depend on the specific therapeutic context. The trend towards more targeted therapies suggests that selective inhibitors like this compound may offer a superior therapeutic index. Further head-to-head preclinical and ultimately clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two important CDK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual-Targeting Mechanism of CDDD11-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CDDD11-8, a novel dual-targeting inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3). Its performance is objectively compared with alternative therapeutic agents, supported by available preclinical experimental data. This document outlines the methodologies for key validation experiments and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor designed to simultaneously target CDK9 and FLT3, particularly the internal tandem duplication (ITD) mutation of FLT3, which is prevalent in Acute Myeloid Leukemia (AML).[1][2] The dual-inhibition strategy aims to overcome the rapid emergence of resistance often observed with single-target FLT3 inhibitors.[2] By inhibiting CDK9, this compound disrupts the transcription of key anti-apoptotic proteins like MCL-1, while its action on FLT3-ITD blocks critical pro-survival signaling pathways.[1][2] This dual mechanism has shown promise in preclinical models of AML and triple-negative breast cancer (TNBC).[1][3]
Comparative Performance Analysis
This section presents a compilation of publicly available data on the in vitro potency and cellular activity of this compound in comparison to other CDK9 and FLT3 inhibitors. It is important to note that a direct head-to-head comparison of these compounds in the same study is often unavailable. Therefore, the following tables summarize data from various preclinical studies, and experimental conditions may differ.
In Vitro Kinase Inhibitory Activity
The inhibitory constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a stronger binding affinity to the target kinase.
| Compound | Target Kinase | Ki (nM) | Reference(s) |
| This compound | CDK9 | 8 | [1][2][4] |
| FLT3-ITD | 13 | [1][2][4] |
Cellular Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
Table 2.1: Antiproliferative Activity of this compound and other CDK9 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | MV4-11 (FLT3-ITD) | AML | <100 | [5] |
| MOLM-13 (FLT3-ITD) | AML | <100 | [5] | |
| MDA-MB-453 | TNBC | 281 | [3][6] | |
| MDA-MB-468 | TNBC | ~600 | [3] | |
| Dinaciclib | Multiple | Various | Median IC50 of 11 | [7] |
| Atuveciclib (BAY 1143572) | MOLM-13 | AML | 310 | [8] |
| HeLa | Cervical Cancer | 920 | [8] | |
| TG02 | MV4-11 | AML | Potent antiproliferative effects | [9] |
Table 2.2: Antiproliferative Activity of this compound and other FLT3 Inhibitors in AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| This compound | MV4-11 (FLT3-ITD) | <100 | [5] |
| MOLM-13 (FLT3-ITD) | <100 | [5] | |
| Gilteritinib | MV4-11 (FLT3-ITD) | 0.7 - 1.8 | [10] |
| Quizartinib | MV4-11 (FLT3-ITD) | 0.4 | [11] |
| MOLM-13 (FLT3-ITD) | 0.89 | [11] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the dual-targeting mechanism of this compound and the workflows of key experimental procedures used for its validation.
This compound Dual-Targeting Signaling Pathway
Caption: this compound dual-targeting mechanism of action.
Western Blotting Experimental Workflow
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. ajmc.com [ajmc.com]
- 7. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of CDDD11-8: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of CDDD11-8, a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD), with other kinases. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
This compound has emerged as a promising therapeutic candidate, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2] Its dual inhibitory action against CDK9 and FLT3-ITD offers a synergistic approach to targeting cancer cell proliferation and survival.[1] This guide delves into the specifics of its kinase selectivity, offering a clear perspective on its potential for both on-target efficacy and off-target effects.
Kinase Selectivity Profile of this compound
This compound has been demonstrated to be a highly potent inhibitor of its primary targets, CDK9 and FLT3-ITD, with inhibitory constants (Ki) in the low nanomolar range.[2][3][4] To assess its selectivity, the compound was profiled against a broad panel of 369 human kinases.[1][5] The results underscore a significant selectivity for CDK9 over other members of the CDK family.[3]
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of other kinases where notable inhibition was observed.
| Kinase Target | Ki (nM) | Selectivity over CDK9 |
| CDK9 | 8 | - |
| FLT3-ITD | 13 | 1.6-fold |
| TRKC | 10 | 1.3-fold |
| FLT3 (Wild Type) | 10-46 | 1.3 to 5.8-fold |
| NUAK1 | 10-46 | 1.3 to 5.8-fold |
| GLK | 10-46 | 1.3 to 5.8-fold |
| MINK | 10-46 | 1.3 to 5.8-fold |
| TNIK | 10-46 | 1.3 to 5.8-fold |
| MST1 | 10-46 | 1.3 to 5.8-fold |
Data compiled from publicly available sources.[3]
Experimental Methodologies
The determination of the kinase selectivity profile of this compound involves robust and standardized experimental protocols. The primary methods employed are biochemical kinase assays, which measure the direct inhibitory effect of the compound on the enzymatic activity of a panel of purified kinases.
Biochemical Kinase Assay (Radiometric Format)
This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by the addition of a solution containing EDTA or by spotting the mixture onto a phosphocellulose membrane.
-
Detection: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Kinome Scanning Technology
Comprehensive selectivity profiling is often performed using high-throughput screening platforms that test the inhibitor against a large panel of kinases simultaneously. These platforms utilize various detection methods, including fluorescence, luminescence, or affinity-based capture.
Workflow:
Signaling Pathway Inhibition by this compound
The therapeutic rationale for targeting CDK9 and FLT3-ITD with this compound stems from their critical roles in cancer cell biology. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a crucial step for the transcription of short-lived anti-apoptotic proteins and oncoproteins like MYC and MCL-1.[6] FLT3-ITD is a constitutively active receptor tyrosine kinase that drives aberrant signaling pathways, promoting cell proliferation and survival in AML.
The dual inhibition by this compound leads to the suppression of these key oncogenic pathways.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Battle in Triple-Negative Breast Cancer: Is the Newcomer CDDD11-8 More Potent Than Dinaciclib?
In the landscape of targeted therapies for Triple-Negative Breast Cancer (TNBC), a notoriously aggressive and difficult-to-treat subtype, the quest for more potent and selective drugs is paramount. This guide provides a detailed comparison of a novel selective CDK9 inhibitor, CDDD11-8, and the multi-CDK inhibitor, dinaciclib, based on available preclinical data. While a direct clinical comparison is not yet available, this analysis of their mechanism of action, potency in TNBC models, and underlying experimental data offers valuable insights for the research and drug development community.
At a Glance: this compound vs. Dinaciclib
| Feature | This compound | Dinaciclib |
| Primary Target | Cyclin-Dependent Kinase 9 (CDK9) | Cyclin-Dependent Kinases 1, 2, 5, and 9 |
| Selectivity | Highly selective for CDK9 | Multi-kinase inhibitor |
| Oral Bioavailability | Yes | Administered intravenously in clinical trials |
| Reported IC50 in TNBC Cell Lines | 281 - 734 nM | 8.3 - 29.0 nM |
| Clinical Development in TNBC | Preclinical | Phase I/II clinical trials (some terminated due to toxicity) |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and dinaciclib exert their anti-cancer effects by targeting cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription. However, their targeting strategies differ significantly.
This compound: The Selective CDK9 Inhibitor
This compound is a novel, orally bioavailable small molecule that exhibits high selectivity for CDK9.[1][2] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote the transcription of key oncogenes, including MYC and the anti-apoptotic protein MCL1.[1][3] By selectively inhibiting CDK9, this compound effectively suppresses the expression of these survival genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This targeted approach is particularly relevant for TNBC, which often exhibits transcriptional addiction to oncogenes like MYC.[1]
Dinaciclib: The Broad-Spectrum CDK Inhibitor
Dinaciclib, in contrast, is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range for these targets.[1][4] Its broader activity profile allows it to disrupt the cell cycle at multiple checkpoints. Inhibition of CDK1 and CDK2 leads to G2/M phase cell cycle arrest, while targeting CDK9 contributes to the downregulation of survival proteins, similar to this compound.[1][4] While this multi-targeted approach can be effective, it may also contribute to off-target effects and increased toxicity, as observed in some clinical trials.[5]
Potency in TNBC Models: A Quantitative Comparison
The potency of a drug is a critical determinant of its potential therapeutic efficacy. Based on the available preclinical data, dinaciclib appears to be more potent than this compound in in vitro TNBC models when comparing their half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Potency (IC50) in TNBC Cell Lines
| Compound | TNBC Cell Line | IC50 (nM) | Reference |
| This compound | MDA-MB-468 | ~600 | [1] |
| MDA-MB-231 | ~700 | [1] | |
| MDA-MB-453 | ~300 | [1] | |
| MFM-223 | ~734 | [1] | |
| Dinaciclib | HCC-1806 | 29.0 | [4] |
| BT549 | Not specified | [1] | |
| MDA-MB-231 | Not specified | [1] | |
| Median across various cell lines | 11 | [1] |
It is crucial to note that these IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. However, the data consistently shows dinaciclib's potency in the low nanomolar range, while this compound's potency is in the mid- to high-nanomolar range in the tested TNBC cell lines.
Experimental Protocols
To ensure transparency and reproducibility, the following are summaries of the key experimental methodologies used to assess the potency of this compound and dinaciclib.
This compound Proliferation Assay
-
Cell Lines: MDA-MB-468, MDA-MB-231, MDA-MB-453, MFM-223.
-
Method: Cells were seeded in 96-well plates and treated with escalating doses of this compound. Cell proliferation was monitored over time using an IncuCyte live-cell analysis system. The IC50 values were calculated from the dose-response curves.[1]
Dinaciclib Cytotoxicity Assay (MTT Assay)
-
Cell Lines: HCC-1806.
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of dinaciclib for a specified period. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 value was determined from the resulting dose-response curve.[4]
Cell Cycle Analysis (for both compounds)
-
Method: TNBC cells were treated with the respective compounds for a defined duration. Cells were then harvested, fixed, and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry (FACS) to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[1][4]
Discussion and Future Perspectives
Based on the currently available preclinical data, dinaciclib demonstrates higher in vitro potency against TNBC cell lines than this compound , with IC50 values in the low nanomolar range compared to the mid- to high-nanomolar range for this compound.
However, potency is only one aspect of a drug's potential. The high selectivity of this compound for CDK9 could translate to a better safety profile with fewer off-target toxicities compared to the multi-kinase inhibitor dinaciclib.[1][5] Indeed, some clinical trials involving dinaciclib in TNBC have been halted due to significant toxicities.[6] The oral bioavailability of this compound also presents a significant advantage for patient convenience over the intravenous administration of dinaciclib.[2][7]
References
- 1. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
Comparative analysis of CDDD11-8's effect on different MLL-rearranged leukemia cells
A comprehensive guide for researchers and drug development professionals on the differential effects of the dual CDK9/FLT3 inhibitor, CDDD11-8, on various MLL-rearranged leukemia cell lines, with a comparative assessment against other targeted therapeutic agents.
This guide provides an objective comparison of this compound's performance against other inhibitors targeting key pathways in Mixed-Lineage Leukemia (MLL)-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to MLL-Rearranged Leukemia and Therapeutic Strategies
MLL-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene.[1] These rearrangements lead to the production of fusion proteins that drive leukemogenesis by aberrantly recruiting protein complexes that regulate gene transcription, ultimately leading to a block in differentiation and uncontrolled proliferation of leukemic blasts.[2]
Several key therapeutic targets have been identified to counteract the oncogenic activity of MLL fusion proteins. These include:
-
Cyclin-Dependent Kinase 9 (CDK9): A component of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the transcription of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[3]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication, ITD), becomes constitutively active and promotes leukemia cell survival and proliferation.[4]
-
DOT1-like Histone H3K79 Methyltransferase (DOT1L): An enzyme recruited by MLL fusion proteins, leading to aberrant H3K79 methylation and upregulation of leukemogenic genes.[5]
-
Menin: A scaffold protein that directly interacts with the MLL portion of the fusion protein and is essential for its oncogenic activity.[6]
-
Bromodomain and Extra-Terminal (BET) Proteins: "Epigenetic readers" that bind to acetylated histones and recruit transcriptional machinery to drive oncogene expression.[7]
This compound is a novel, orally bioavailable small molecule that dually inhibits CDK9 and FLT3-ITD, offering a multi-pronged approach to treating MLL-rearranged leukemias, particularly those co-harboring FLT3-ITD mutations.[4]
Data Presentation: Comparative Efficacy of this compound and Alternative Inhibitors
The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound and other targeted inhibitors on various MLL-rearranged and relevant leukemia cell lines.
Table 1: Anti-Proliferative Activity (GI₅₀/IC₅₀) of Targeted Inhibitors in Leukemia Cell Lines
| Cell Line | Genetic Profile | This compound (µM) | DOT1L Inhibitors (µM) | Menin Inhibitors (µM) | BET Inhibitors (µM) | Other CDK9 Inhibitors (µM) |
| MV4-11 | MLL-AF4, FLT3-ITD | < 0.10 | EPZ-5676: 0.0035[5] | MI-2: 9.5[2], VTP50469: IC₅₀ in nM range[8] | I-BET151: G₀/G₁ arrest[7] | Dinaciclib: Potent apoptosis inducer[9] |
| MOLM-13 | MLL-AF9, FLT3-ITD | < 0.10[10] | SYC-522: H3K79 methylation decreased at 10µM[11] | VTP50469: IC₅₀ in nM range[8] | I-BET151: G₀/G₁ arrest[7] | Palbociclib: 0.2[12] |
| THP-1 | MLL-AF9, FLT3-WT | 0.46[10] | SYC-522: H3K79 methylation decreased at 10µM[11] | VTP50469 + AZD4573: Synergistic effect[1] | I1: 0.75 | - |
| KOPN-8 | MLL-ENL | - | - | MI-2: 7.2[2] | - | - |
| RS4;11 | MLL-AF4 | - | EPZ-5676: IC₅₀ reported[13] | VTP50469: IC₅₀ in nM range[8] | - | - |
| NOMO-1 | MLL-AF9 | - | - | VTP50469: IC₅₀ in nM range[8] | - | - |
Table 2: Induction of Apoptosis by Targeted Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Cell Line | Inhibitor | Concentration & Time | Apoptosis Rate (%) |
| MV4-11 | This compound | 1 µM, 6h | 51% [10] |
| DOT1L Inhibitor (SYC-522) | 3 µM, 3d + 10nM Mitoxantrone | 40% (sensitization)[11] | |
| Menin Inhibitor (Novel) | - | Increased apoptosis[6] | |
| BET Inhibitor (I-BET151) | - | Striking induction[7] | |
| CDK9 Inhibitor (Dinaciclib) | - | Potent inducer[9] | |
| MOLM-13 | This compound | 1 µM, 6h | 86% [10] |
| DOT1L Inhibitor | - | - | |
| Menin Inhibitor | - | - | |
| BET Inhibitor (I-BET151) | - | Striking induction[7] | |
| THP-1 | This compound | 1.5 µM, 24h | Induction observed [10] |
| Menin Inhibitor (VTP50469) + CDK9 Inhibitor (AZD4573) | - | Increased rate[1] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound dual-inhibitory mechanism in MLL-rearranged leukemia.
Caption: Workflow for comparing this compound and other inhibitors.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted for determining the cytotoxic and cytostatic effects of compounds on leukemia cell lines.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or alternative inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.1 mg/mL in PBS) to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or alternative inhibitors for the specified duration.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[14]
Western Blot Analysis
This protocol is used to detect changes in protein expression levels of downstream signaling molecules.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FLT3, p-STAT5, p-ERK, p-RNAP II, cleaved PARP, cleaved Caspase-3, MCL-1, MYC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound demonstrates potent anti-proliferative and pro-apoptotic activity in MLL-rearranged leukemia cell lines, particularly those with a concomitant FLT3-ITD mutation such as MV4-11 and MOLM-13.[10] Its dual inhibitory mechanism against CDK9 and FLT3-ITD presents a promising therapeutic strategy. Comparative analysis with other targeted agents reveals that while inhibitors of DOT1L, menin, and BET proteins also show efficacy in MLL-rearranged contexts, the potency and mechanism of action can vary depending on the specific genetic background of the leukemia cells.[2][7][13] For instance, menin and DOT1L inhibitors appear to be highly specific for MLL-rearranged leukemias, whereas BET and CDK9 inhibitors may have broader activity.[1] The choice of therapeutic strategy may therefore be guided by the specific molecular subtype of the disease. Further head-to-head studies under standardized conditions will be crucial for delineating the optimal therapeutic application of these novel agents, both as monotherapies and in combination.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK9 Inhibitor Dinaciclib Exerts Potent Apoptotic and Antitumor Effects in Preclinical Models of MLL-Rearranged Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular pathogenesis of disease progression in MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Safety Profile of CDDD11-8 Versus Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of CDDD11-8, a novel dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), against other targeted therapies for Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). The information presented is based on publicly available preclinical data. It is important to note that direct comparison of preclinical animal data with clinical human data has limitations and should be interpreted with caution.
Executive Summary
Preclinical studies suggest that this compound possesses a favorable safety profile in animal models. In vivo studies in mice have demonstrated that this compound is well-tolerated at doses that show significant anti-tumor efficacy in both AML and TNBC xenograft models. Notably, studies have reported "no overt toxicity" at therapeutic doses, with specific investigations showing no adverse effects on intestinal cell proliferation or neutrophil counts. This profile, particularly the lack of significant myelosuppression in preclinical models, may offer a point of differentiation from other targeted therapies, for which hematological toxicities are often a dose-limiting factor in clinical settings.
Quantitative Comparison of Preclinical Safety Data
The following tables summarize the available preclinical safety and toxicology data for this compound and selected comparator targeted therapies.
Table 1: Preclinical Safety Profile of this compound
| Parameter | Finding | Species | Study Context | Citation |
| Maximum Tolerated Dose (MTD) | 150 mg/kg, administered orally once daily for 7 days. | Mouse (non-tumor bearing) | No overt clinical signs of toxicity or significant weight loss observed. | [1] |
| High-Dose Tolerability | 200 mg/kg/day showed no significant weight loss. | Mouse | Doses higher than 150 mg/kg were explored. | [1] |
| Organ Toxicity | No overt toxicity in vivo (mice) or ex vivo (human breast tissues). No histopathological changes in vital organs. | Mouse, Human (ex vivo) | TNBC xenograft model. | [2] |
| Hematological Toxicity | No effect on neutrophil numbers in the spleen. | Mouse | TNBC xenograft model at doses up to 200 mg/kg/day. | [2] |
| Gastrointestinal Toxicity | No effect on the proliferative capacity of intestinal cells. | Mouse | TNBC xenograft model at doses up to 200 mg/kg/day. | [2] |
Table 2: Comparative Preclinical and Clinical Safety Profiles of Other Targeted Therapies
| Drug Class | Drug Name | Preclinical Findings (where available) | Key Clinical Adverse Events (Grade ≥3) | Indications |
| FLT3 Inhibitor | Midostaurin | Repeat-dose toxicity studies in mice, rats, dogs, and monkeys showed various effects, but bone was not identified as a target organ. Dose-related decreases in blood pressure and heart rate in animal safety pharmacology studies.[3] | Febrile neutropenia, rash, exfoliative dermatitis. | FLT3-mutated AML |
| FLT3 Inhibitor | Gilteritinib | The GI tract was a target organ for toxicity in animal models, showing reversible epithelial damage and inflammation.[4] | Anemia, febrile neutropenia, thrombocytopenia, sepsis. | Relapsed/refractory FLT3-mutated AML |
| FLT3 Inhibitor | Quizartinib | In vitro cardiovascular safety studies showed minor inhibition of hERG currents at concentrations not considered clinically relevant. Generally manageable safety profile in preclinical models.[5][6] | Febrile neutropenia, neutropenia, thrombocytopenia, anemia, electrocardiogram QT prolongation. | Newly diagnosed FLT3-ITD positive AML |
| CDK9 Inhibitor | Atuveciclib | N/A | Neutropenia (dose-limiting). | Advanced solid tumors, relapsed AML |
| CDK9 Inhibitor | Enitociclib | Favorable tolerability profile in human xenograft tumor models. | Neutropenia. | Advanced solid tumors, hematological malignancies |
| TROP-2 ADC | Sacituzumab Govitecan | Well-tolerated in monkeys with no in-life or histopathological changes after intravesicular instillation.[7][8] | Severe neutropenia, severe diarrhea, anemia, febrile neutropenia. | Metastatic TNBC |
Disclaimer: The safety data for comparator drugs are primarily from clinical trials and are not directly comparable to the preclinical data for this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a dual inhibitor targeting both CDK9 and FLT3. Its anti-cancer activity stems from the simultaneous inhibition of transcriptional regulation and a key signaling pathway in leukemia.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Severe Gastrointestinal Toxicity Following the Use of Gilteritinib: A Case Series and Analysis of Postmarketing Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaapac.com [biopharmaapac.com]
- 6. Quizartinib NDA Review for Patients with Newly Diagnosed FLT3-ITD Positive AML Extended by FDA- Daiichi Sankyo US [daiichisankyo.us]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Potency of CDDD11-8: A Comparative Analysis for Cancer Research
For Immediate Release
A comprehensive review of published findings on CDDD11-8, a novel dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), highlights its potential as a promising therapeutic agent in the treatment of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). This guide provides a detailed comparison of this compound with other known CDK9 and FLT3 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound has demonstrated significant preclinical efficacy, stemming from its dual-action mechanism that simultaneously targets key pathways involved in cancer cell proliferation and survival.[1] This guide synthesizes available data to offer an objective comparison of its performance against established and investigational alternatives.
Quantitative Performance Analysis
To facilitate a clear comparison, the following tables summarize the inhibitory activities and cellular effects of this compound alongside other notable CDK9 and FLT3 inhibitors.
Table 1: Comparative Inhibitory Activity (Ki/IC50) of Selected Kinase Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | CDK9, FLT3-ITD | 8 (CDK9), 13 (FLT3-ITD) | <100 (MV4-11, MOLM-13) | MV4-11, MOLM-13 (AML) | [1][2][3][4] |
| 281-734 | MDA-MB-468, MDA-MB-231 (TNBC) | [5] | |||
| Alvocidib (Flavopiridol) | Pan-CDK (including CDK9) | - | 8 (CDK9) | - | [6] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | - | 1-40 | Medulloblastoma cell lines | [7] |
| Gilteritinib | FLT3, AXL | - | 7.87 | MOLM-14 (AML) | [8] |
| Quizartinib | FLT3 | - | 0.67 | MOLM-14 (AML) | [8] |
Note: Data is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| AML | MV4-11 | 75 or 125 mg/kg, oral, daily | Statistically significant tumor growth inhibition; tumor regression at 125 mg/kg | [1] |
| TNBC | Mammary Intraductal | Oral administration | Inhibition of tumor growth with no overt toxicity | [5] |
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-cancer effects by inhibiting two key kinases:
-
CDK9: A crucial component of the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[9]
-
FLT3: A receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, driving leukemic cell proliferation and survival.[10][11]
This dual inhibition offers a synergistic approach to overcoming cancer cell resistance, a common challenge with single-target therapies.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inhibition of the CDK9 signaling pathway by this compound.
Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.
Caption: A typical experimental workflow for evaluating a kinase inhibitor like this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and similar kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., CDK9/Cyclin T1), the substrate (e.g., a specific peptide), ATP, and the test compound (e.g., this compound) at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added, which converts the produced ADP back to ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.
Cell Viability Assay (MTT or CellTiter-Glo®)
These assays determine the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., MV4-11, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound or a vehicle control for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted by viable cells into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals.
-
CellTiter-Glo® Assay: A reagent containing a thermostable luciferase and its substrate is added, which generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the compound's effect on signaling pathways.
-
Cell Lysis: Cells treated with the test compound are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-RNAP II, c-MYC, Mcl-1) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured by an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to analyze the effects of a compound on the cell cycle and to quantify apoptosis.
-
Apoptosis (Annexin V/PI Staining):
-
Cell Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters dead cells).
-
Analysis: A flow cytometer measures the fluorescence of individual cells, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (PI Staining):
-
Cell Fixation and Staining: Treated cells are fixed and then stained with PI, which binds to DNA.
-
Analysis: The flow cytometer measures the PI fluorescence of each cell, which is proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Conclusion
The available data strongly suggest that this compound is a potent dual inhibitor of CDK9 and FLT3 with significant anti-proliferative and pro-apoptotic activity in preclinical models of AML and TNBC. Its dual-targeting mechanism presents a promising strategy to overcome drug resistance. Further head-to-head comparative studies with other specific inhibitors under standardized conditions will be crucial to fully elucidate its therapeutic potential and position it within the landscape of targeted cancer therapies. This guide provides a foundational overview to support ongoing research and development in this critical area.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highlights of the Latest Advances in Research on CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
Unraveling Transcriptional Dependencies: A Comparative Analysis of Gene Expression Profiles Induced by CDDD11-8 and Other CDK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gene expression signatures induced by the selective CDK9 inhibitor, CDDD11-8, and other prominent cyclin-dependent kinase (CDK) inhibitors. By examining the distinct and overlapping effects on the cellular transcriptome, we aim to illuminate the unique therapeutic potential of targeting specific nodes within the transcriptional machinery.
This guide presents a detailed analysis based on preclinical data, summarizing the impact of these inhibitors on global gene expression and key oncogenic pathways. We delve into the experimental methodologies underpinning these findings and provide visual representations of the core signaling pathways to facilitate a deeper understanding of their mechanisms of action.
At a Glance: Comparative Efficacy of CDK Inhibitors
The following table summarizes the key characteristics and effects on gene expression of this compound in comparison to other classes of CDK inhibitors.
| Feature | This compound (CDK9 inhibitor) | CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) | CDK7 Inhibitors | CDK12 Inhibitors |
| Primary Target | Cyclin-Dependent Kinase 9 (CDK9) | Cyclin-Dependent Kinase 4 and 6 (CDK4/6) | Cyclin-Dependent Kinase 7 (CDK7) | Cyclin-Dependent Kinase 12 (CDK12) |
| Co-target | FLT3-ITD[1][2] | --- | --- | --- |
| Mechanism of Action | Inhibition of RNA Polymerase II (RNAPII) phosphorylation at Serine 2, leading to premature transcriptional termination.[3][4] | Inhibition of CDK4/6-mediated phosphorylation of Retinoblastoma (Rb) protein, inducing G1 cell cycle arrest.[5][6] | Dual inhibition of transcription (via RNAPII phosphorylation) and cell cycle progression (as a CDK-activating kinase).[7][8] | Regulation of transcriptional elongation and expression of DNA damage response (DDR) genes.[9][10][11] |
| Key Downregulated Genes | MYC, MCL1, and other short-lived anti-apoptotic and oncogenic transcripts.[1][3][4][12] | Genes involved in G1/S phase transition and cell cycle progression. | CDK1, Aurora kinases, and other cell cycle control genes.[8] | Genes involved in homologous recombination and other DNA repair pathways.[9] |
| Therapeutic Rationale | Targeting transcriptional addiction in cancers driven by oncogenes like MYC. | Inducing cell cycle arrest in hormone receptor-positive breast cancer and other solid tumors. | Exploiting the dual dependency of cancer cells on transcription and cell cycle progression. | Sensitizing cancer cells to DNA damaging agents and PARP inhibitors. |
Deep Dive: Gene Expression Signatures
This compound: A Potent Suppressor of Oncogenic Transcription
This compound is a highly selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound effectively stalls transcriptional elongation, leading to a rapid downregulation of genes with short half-lives, many of which are critical for cancer cell survival and proliferation.
Key Findings from Preclinical Studies:
-
Targeted Downregulation of MYC and MCL1: Treatment of cancer cell lines with this compound results in a significant dose-dependent decrease in both the mRNA and protein levels of the proto-oncogene MYC and the anti-apoptotic factor MCL1.[1][3][4][12] This targeted suppression of key survival genes is a hallmark of CDK9 inhibition.
-
Broad Anti-Proliferative Effects: this compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, including those derived from triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML).[1][3] This activity is directly linked to the induction of cell cycle arrest and apoptosis.[1][3][12]
CDK4/6 Inhibitors: Masters of Cell Cycle Arrest
In contrast to the direct transcriptional effects of this compound, CDK4/6 inhibitors primarily exert their influence on the cell cycle machinery. While they do induce changes in gene expression, these are largely secondary to the induction of G1 arrest.
Comparative Gene Expression Analysis:
-
Distinct Transcriptional Profiles: Studies comparing the gene expression profiles of the three FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) have revealed both common and unique transcriptional signatures.[6][13]
-
Abemaciclib's Broader Impact: Evidence suggests that abemaciclib may possess a broader kinase inhibitory profile, leading to more extensive changes in the transcriptome compared to palbociclib and ribociclib.[5][13][14]
Other Transcriptional CDK Inhibitors: Expanding the Therapeutic Landscape
-
CDK7 Inhibitors: As a component of the general transcription factor TFIIH, CDK7 plays a crucial role in transcriptional initiation. Inhibitors of CDK7 can therefore lead to a widespread suppression of transcription.
-
CDK12 Inhibitors: CDK12 is involved in the regulation of transcriptional elongation and is particularly important for the expression of long genes, including many involved in the DNA damage response.[10]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key signaling pathways affected by these CDK inhibitors and a typical experimental workflow for comparative gene expression profiling.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
Independent Validation of CDDD11-8's Effect on RNAPII Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective CDK9 inhibitor, CDDD11-8, and its effect on RNA Polymerase II (RNAPII) phosphorylation, alongside alternative compounds. The information is supported by available experimental data to aid in the evaluation of these molecules for research and drug development purposes.
Executive Summary
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively reduces the phosphorylation of the C-terminal domain (CTD) of RNAPII at Serine 2 (Ser2), a critical step for productive gene transcription. This guide presents the initial preclinical data for this compound and compares its performance with other known CDK9 inhibitors. While the initial findings are promising, it is important to note that, to date, independent validation of this compound's effects by unrelated research groups has not been published.
Mechanism of Action: CDK9 Inhibition and RNAPII Phosphorylation
The transcription of protein-coding genes by RNAPII is a tightly regulated process. After initiation, RNAPII often pauses a short distance downstream from the transcription start site. The release of this paused polymerase into productive elongation is triggered by the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of CDK9 and a cyclin partner (T1, T2a, T2b, or K). CDK9 phosphorylates the Ser2 residue of the heptapeptide repeats (YSPTSPS) in the CTD of RNAPII's largest subunit, RPB1. This phosphorylation event serves as a signal to recruit other factors that facilitate transcriptional elongation and RNA processing.
Selective CDK9 inhibitors like this compound competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAPII Ser2. This leads to an accumulation of paused RNAPII, a reduction in the transcription of short-lived mRNAs, and can ultimately induce apoptosis in cancer cells that are highly dependent on the continuous transcription of anti-apoptotic proteins like MCL-1 and MYC.
Comparative Analysis of CDK9 Inhibitors
The following table summarizes the quantitative data for this compound and several alternative CDK9 inhibitors, focusing on their inhibitory potency against CDK9 and their cellular effects on RNAPII phosphorylation.
| Inhibitor | Target(s) | IC50/Ki (CDK9) | Cellular Effect on p-RNAPII Ser2 | Key References |
| This compound | CDK9, FLT3 | Ki = 8 nM | Dose-dependent reduction in TNBC and AML cell lines.[1][2] | Mustafa et al., 2024[2][3][4]; Lim et al., 2022[1][5] |
| AZD4573 | CDK9 | IC50 < 3 nM | Rapid, dose- and time-dependent decrease in hematological cancer cell lines. | AstraZeneca Open Innovation[6]; NCI Drug Dictionary[7] |
| THAL-SNS-032 | CDK9 (Degrader) | - | Concentration and time-dependent inhibition. | Olson et al., 2018[8] |
| NVP-2 | CDK9 | IC50 < 0.514 nM | Concentration-dependent decrease in phosphorylation. | Olson et al., 2018[8] |
| KB-0742 | CDK9 | IC50 = 6 nM | Reduction of RNAPII Ser2 phosphorylation at 1.2 µM. | Taylor & Francis Online |
| CAN508 | CDK9 | - | Decreases phosphorylation of Ser2 and Ser5. | Taylor & Francis Online |
| Flavopiridol | Pan-CDK | - | Inhibition of Ser2 and Ser5 phosphorylation.[9] | Laitem et al., 2015[10] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). Cellular effects are also cell-line dependent. Please refer to the cited literature for specific experimental details.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are synthesized from publicly available protocols and the methods sections of relevant publications.
Western Blot for Phosphorylated RNAPII
This protocol details the steps to measure the levels of Ser2-phosphorylated RNAPII in cells treated with a CDK9 inhibitor.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the CDK9 inhibitor (e.g., this compound) at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against p-Ser2 RNAPII, total RNAPII, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the p-Ser2 RNAPII signal to the total RNAPII signal and the loading control.
Chromatin Immunoprecipitation (ChIP) for RNAPII
This protocol outlines the procedure for assessing the genomic occupancy of RNAPII following treatment with a CDK9 inhibitor.
-
Cell Cross-linking: Treat cells with the CDK9 inhibitor as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody against total RNAPII. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the purified DNA by qPCR at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
In Vitro Kinase Assay for CDK9
This assay measures the direct inhibitory effect of a compound on CDK9 kinase activity.
-
Reaction Setup: In a microplate, combine recombinant CDK9/Cyclin T1 enzyme, a kinase buffer, and the test inhibitor (e.g., this compound) at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., a peptide derived from the RNAPII CTD) and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Detection: Stop the reaction and measure the amount of ADP produced or the amount of remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition of CDK9 activity for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of CDK9 that effectively reduces RNAPII Ser2 phosphorylation in preclinical models of triple-negative breast cancer and acute myeloid leukemia.[1][2] Its performance, based on initial studies, is comparable to other selective CDK9 inhibitors. However, the lack of independent validation of its effects in the published literature is a current limitation. The provided experimental protocols offer a framework for researchers to independently assess the activity of this compound and other CDK9 inhibitors. Further independent studies are necessary to robustly confirm the initial findings and to fully delineate the therapeutic potential of this compound.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK9 in triple negative breast cancer : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
CDDD11-8: A Comparative Analysis of Efficacy in Adherent Versus Suspension Cancer Cell Lines
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This report provides a detailed comparative analysis of the novel, orally bioavailable CDK9/FLT3 inhibitor, CDDD11-8, across adherent and suspension cancer cell lines. This guide synthesizes available experimental data to offer a clear perspective on its therapeutic potential in different cancer models.
Introduction to this compound
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It represents a promising therapeutic strategy for cancers addicted to transcriptional regulation and those driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML) and certain subtypes of Triple-Negative Breast Cancer (TNBC).[3][4][5] By co-targeting CDK9 and FLT3, this compound offers a two-pronged approach to overcoming drug resistance often seen with single-target FLT3 inhibitors.[1][4]
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of CDK9 and FLT3.
-
CDK9 Inhibition: As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of many proto-oncogenes. Inhibition of CDK9 by this compound leads to reduced phosphorylation of RNAPII, causing transcriptional pausing and subsequent downregulation of key survival proteins like c-MYC and MCL-1.[3][6][7]
-
FLT3 Inhibition: Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, promoting cell proliferation and survival.[1][4] this compound directly inhibits the kinase activity of FLT3-ITD, blocking its downstream signaling pathways.[1]
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencealert.com [sciencealert.com]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of CDDD11-8: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like CDDD11-8, a potent and selective inhibitor of CDK9 and FLT3-ITD, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the compound's Safety Data Sheet (SDS) for specific handling guidelines. In the absence of a specific SDS for this compound, researchers should handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect against accidental spills.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, whether in its pure form, in solution, or as contaminated materials, requires a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
All materials that have come into direct contact with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, flasks, weighing boats, wipes).
-
Materials used for spill cleanup.
It is crucial to segregate this compound waste from other waste streams, such as biological or radioactive waste, to ensure proper disposal.[6]
2. Waste Containment:
-
Solid Waste: Collect unused this compound powder and other contaminated solid materials in a dedicated, sealable plastic bag or container. This container should then be placed within a larger, clearly marked hazardous chemical waste container.[6]
-
Liquid Waste: All solutions containing this compound should be collected in a sealable and chemically resistant container, such as a high-density polyethylene (HDPE) bottle. Avoid mixing with other solvent wastes unless their compatibility has been verified to prevent unintended chemical reactions.[6]
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[6]
3. Labeling of Waste Containers:
Proper labeling is essential for the identification and safe handling of hazardous waste. All containers with this compound waste must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The CAS Number: 2241659-94-7
-
An estimation of the concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or the laboratory responsible.
4. Storage of Hazardous Waste:
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected for disposal.[6]
5. Professional Disposal:
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[6][7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[6] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
Experimental Protocols
While specific experimental protocols for this compound are not the focus of this disposal guide, it is important to note that this compound has been utilized in various in vitro and in vivo studies. For instance, it has been shown to inhibit the proliferation of leukemia and triple-negative breast cancer cell lines, induce cell cycle arrest, and promote apoptosis.[2][8] Researchers using this compound would typically prepare stock solutions in solvents like DMSO.[4] All materials and solutions from such experiments must be disposed of following the hazardous waste procedures outlined above.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2241659-94-7 | [1] |
| Molecular Formula | C24H26N6 | [5] |
| Molecular Weight | 398.50 g/mol | [4] |
| Ki for CDK9 | 8 nM | [1][3][5] |
| Ki for FLT3-ITD | 13 nM | [1][3][5] |
| In Vitro IC50 Range (TNBC cell lines) | 281-734 nM | [8] |
| Solubility in DMSO | ≥ 2.5 mg/mL (6.27 mM) | [2] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (HY-162037-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling CDDD11-8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CDDD11-8. It offers procedural guidance on personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols. As this compound is a potent, orally active inhibitor of CDK9 and FLT3-ITD used in cancer research, it should be handled with care in a laboratory setting.[1][2][3][4][5] Note that this compound is intended for research use only.[1][3]
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not located. The following guidance is based on general best practices for handling potent, research-grade chemical compounds. A formal risk assessment by a qualified safety professional is highly recommended before handling this substance.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2241659-94-7 | [1][2] |
| Molecular Formula | C24H26N6 | [4] |
| Molecular Weight | 398.51 g/mol | [4] |
| Appearance | Solid Powder | [4] |
| Purity | 99.62% | [1] |
| Solubility | Soluble in DMSO (10 mM) | [4] |
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound and its use in oncology research, a cautious approach to PPE is warranted to prevent exposure.[6] The following table outlines the recommended PPE based on general laboratory safety standards for handling hazardous chemicals.
| Body Part | Recommended PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | ANSI Z87.1 compliant |
| Hands | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | ASTM F739 (Chemical Resistance) |
| Body | A lab coat, preferably a disposable one. Consider a chemical-resistant apron for larger quantities. | --- |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust. | NIOSH 42 CFR 84 |
| Feet | Closed-toe shoes. | --- |
Operational and Disposal Plans
Receiving and Storage:
-
Unpacking: Unpack in a designated area, preferably within a chemical fume hood, to contain any potential dust.[7] Wear appropriate PPE. Inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperatures for the solid powder are -20°C for up to 3 years.[8] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Handling and Preparation of Solutions:
-
All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them thoroughly after use.
-
For solution preparation, slowly add the solvent to the powder to avoid splashing. If sonication is required to dissolve the compound, ensure the container is sealed.[1]
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Emergency Procedures: Spill Response
The following workflow outlines the immediate steps to take in the event of a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dupont.com.sg [dupont.com.sg]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. food-safety.com [food-safety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
